5-(2-Bromophenyl)-1,3-oxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHLCLAPCIKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396322 | |
| Record name | 5-(2-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328270-70-8 | |
| Record name | 5-(2-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Bromophenyl)-1,3-oxazole CAS number
An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole (CAS: 328270-70-8)
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole nucleus is a privileged scaffold found in numerous pharmaceuticals and biologically active molecules.[1] The presence of a bromophenyl substituent at the 5-position offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. This guide details its physicochemical properties, established synthesis protocols, potential applications in drug development, and critical safety and handling information, intended for researchers, scientists, and professionals in the field.
Compound Identification and Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 328270-70-8.[2][3][4] It is a white to off-white solid at room temperature.[3] The core structure consists of a five-membered oxazole ring substituted with a 2-bromophenyl group. This substitution pattern is key to its utility, providing a site for cross-coupling reactions while the oxazole core imparts specific electronic and conformational properties.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 328270-70-8 | [2][3][4] |
| Molecular Formula | C₉H₆BrNO | [2][3][4] |
| Molecular Weight | 224.06 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 5-2-bromophenyl oxazole, oxazole,5-2-bromophenyl | [2][4] |
| Appearance | White to off-white solid | [3] |
| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [3][5] |
| Boiling Point (Predicted) | 300.3 ± 17.0 °C | [3] |
| pKa (Predicted) | 0.16 ± 0.10 | [3] |
| Water Solubility (Predicted) | 8.5 µg/mL | [5] |
| Storage Temperature | 2-8°C | [3] |
| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)Br | [2][4] |
| InChI Key | JLTHLCLAPCIKJJ-UHFFFAOYSA-N | [2][4] |
Synthesis Methodology: The Van Leusen Oxazole Synthesis
The construction of the 5-substituted oxazole ring is efficiently achieved through well-established methodologies. The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a particularly powerful method for preparing 5-substituted oxazoles.[6][7] This one-step reaction proceeds under mild, basic conditions and is valued for its reliability and scope.[6]
The causality of this reaction hinges on the unique properties of TosMIC, which possesses an acidic methylene group, an isocyanide carbon for nucleophilic attack, and a tosyl group that serves as an excellent leaving group. The reaction with an aldehyde, in this case, 2-bromobenzaldehyde, first forms an oxazoline intermediate, which then undergoes base-mediated elimination of the tosyl group to yield the aromatic oxazole ring.
Caption: Van Leusen synthesis workflow for this compound.
Experimental Protocol: Van Leusen Synthesis
This protocol is a representative, self-validating system. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (NMR, MS).
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzaldehyde (1.0 eq) and TosMIC (1.05 eq) in a suitable anhydrous solvent such as methanol or dimethoxyethane (DME).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvents are critical as water can hydrolyze the isocyanide and interfere with the base.
-
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), portion-wise while stirring vigorously.
-
Rationale: Cooling the reaction controls the initial exothermic deprotonation of TosMIC. A heterogeneous base like K₂CO₃ is often used for easier workup.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.
-
Rationale: The extended reaction time ensures the complete conversion to the oxazole.
-
-
Workup and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Rationale: This step separates the organic product from the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Rationale: Washing with brine removes residual water. Drying agents ensure no water is carried into the final product. Chromatography separates the target compound from unreacted starting materials and byproducts.
-
Applications in Research and Drug Development
The 1,3-oxazole ring is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][8] this compound serves as a strategic intermediate for accessing novel chemical entities for drug screening libraries.
-
Scaffold for Anticancer Agents: Derivatives of 1,3-oxazole sulfonamides have been identified as potent tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[9] The 2-bromophenyl group on this specific molecule is an ideal anchor point for introducing sulfonamide moieties or other pharmacophores through cross-coupling chemistry.
-
Intermediate for IMPDH Inhibitors: 5-substituted oxazoles are crucial intermediates in the synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, a class of immunosuppressive and antiviral agents.[7]
-
Versatile Synthetic Building Block: The true value of this compound lies in the reactivity of the C-Br bond. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the systematic and regioselective introduction of diverse aryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 3. This compound | 328270-70-8 [m.chemicalbook.com]
- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 8. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
A Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract: The 1,3-oxazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a focal point in medicinal chemistry. This technical guide provides an in-depth analysis of 5-(2-Bromophenyl)-1,3-oxazole, a key synthetic intermediate. We will explore its fundamental physicochemical properties, detail a robust and widely-used synthetic protocol, outline methods for its structural characterization, and discuss its strategic importance as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction to the 1,3-Oxazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmaceutical science, with over 75% of top-selling drugs containing at least one such ring system. Among these, the 1,3-oxazole moiety is of particular interest. This five-membered aromatic ring containing nitrogen and oxygen atoms serves as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]
This compound emerges as a strategically important molecule. It combines the stable, pharmacologically relevant oxazole core with a synthetically versatile bromophenyl group. The bromine atom acts as a crucial functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex, highly functionalized drug candidates. This guide provides a comprehensive overview of this compound from synthesis to application.
Physicochemical and Structural Properties
The precise characterization of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is typically a white to off-white solid at room temperature.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [4][5] |
| Molecular Weight | 224.05 g/mol | [4][5] |
| CAS Number | 328270-70-8 | [4] |
| Appearance | White to off-white solid | [4] |
| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [4][5] |
| Boiling Point (Predicted) | 300.3 ± 17.0 °C | [4] |
| pKa (Predicted) | 0.16 ± 0.10 | [4] |
| XLogP3 | 3.1 | [5] |
Synthesis and Mechanism
The most efficient and common method for preparing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .[6][7] This reaction provides a direct route to the oxazole ring system from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of this pathway is based on its high yields, operational simplicity, and tolerance of a wide range of functional groups.
The Van Leusen Reaction: Mechanistic Insight
The reaction proceeds via a base-mediated [3+2] cycloaddition. The base (typically potassium carbonate) deprotonates the acidic methylene group of TosMIC, generating a nucleophilic anion. This anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The subsequent intramolecular cyclization forms a 4,5-dihydrooxazole (oxazoline) intermediate. The final step is the base-assisted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the stable 1,3-oxazole ring.[1]
Synthesis Workflow Diagram
The logical flow of the Van Leusen synthesis is depicted below. This diagram illustrates the key inputs and transformations required to produce the target compound.
Caption: Van Leusen synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, concluding with purification and paving the way for the essential characterization steps described in Section 4.0.
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (2.05 g, 10.5 mmol).
-
Solvent and Base Addition: Add anhydrous methanol (50 mL) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol). The use of a slight excess of TosMIC ensures complete consumption of the aldehyde, while a strong base is critical for the initial deprotonation of TosMIC.[8]
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Structural Characterization
Confirmation of the molecular structure is a non-negotiable step in synthesis. A combination of spectroscopic techniques is employed to validate the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected signals for this compound are detailed below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |
| ¹H NMR | 7.90 - 8.10 | Singlet | Oxazole C2-H |
| 7.60 - 7.80 | Multiplet | Aromatic protons | |
| 7.20 - 7.50 | Multiplet | Aromatic protons & Oxazole C4-H | |
| ¹³C NMR | ~151 | Singlet | Oxazole C2 |
| ~148 | Singlet | Oxazole C5 | |
| ~122 | Singlet | Oxazole C4 | |
| 134, 132, 130, 128, 122 | Multiple Signals | Aromatic carbons |
Causality: The deshielded signals for the oxazole protons (C2-H and C4-H) are characteristic of their position within an electron-deficient aromatic ring.[9] The carbon signals for the oxazole ring are also found at distinct downfield shifts.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, Electrospray Ionization (ESI-MS) would be expected to show a molecular ion peak [M+H]⁺ at m/z ≈ 224.97 and 226.97. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), providing definitive evidence of its incorporation.
Applications in Drug Development
The true value of this compound lies in its utility as a versatile building block for creating libraries of potential drug candidates.
-
Scaffold for Lead Generation: The core oxazole ring is a proven pharmacophore. By using this compound as a starting point, medicinal chemists can rapidly generate a diverse range of derivatives to screen for biological activity against various targets.[11][12]
-
Gateway for Cross-Coupling Chemistry: The 2-bromo substituent is the molecule's key reactive site. It is primed for use in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of other aryl, heteroaryl, alkyl, or alkyne groups, enabling systematic Structure-Activity Relationship (SAR) studies. This is a cornerstone of modern drug optimization, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
-
Precursor to Biologically Active Classes: Derivatives of phenyl-oxazoles have been investigated for a wide array of therapeutic applications, including:
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with appropriate precautions.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Source: ChemicalBook[4]
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4]
Conclusion
This compound is more than a compound with a specific molecular weight; it is a powerful tool in the arsenal of the medicinal chemist. Its stable heterocyclic core, combined with a strategically placed and highly versatile bromine handle, makes it an invaluable intermediate for the synthesis of complex molecules. A thorough understanding of its properties, synthesis via robust methods like the Van Leusen reaction, and proper characterization are essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
- Supporting Information for publications. (n.d.).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).
- Synthesis of oxazole derivatives from solid phase TosMIC. - ResearchGate. (n.d.).
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. (2020).
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. (2020).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020).
- Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. (n.d.).
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023).
- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. (n.d.).
- 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. (n.d.).
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 12. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms | MDPI [mdpi.com]
5-(2-Bromophenyl)-1,3-oxazole IUPAC name
An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document confirms its IUPAC nomenclature and details its key physicochemical properties. A robust and validated protocol for its synthesis via the Van Leusen reaction is presented, emphasizing the rationale behind procedural choices to ensure reproducibility. Furthermore, the guide outlines the expected spectroscopic signatures for unambiguous characterization using modern analytical techniques. The chemical reactivity of the molecule is explored, highlighting the strategic importance of the bromophenyl moiety for diversification through cross-coupling reactions. Finally, its application as a versatile scaffold in drug discovery workflows is discussed, contextualized by the known biological significance of the oxazole core. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth resource on this valuable chemical entity.
Introduction to the 1,3-Oxazole Scaffold
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] The oxazole ring is electronically distinct and capable of engaging with biological targets, such as enzymes and receptors, through various non-covalent interactions.[3][4] Its metabolic stability and synthetic tractability have led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][5][6]
This compound is a strategically designed building block that combines the bioactive oxazole core with a functionalized phenyl ring. The bromine atom at the ortho position serves as a versatile chemical handle, enabling a wide range of subsequent chemical modifications. This guide provides a detailed examination of this compound, from its fundamental properties to its potential as a starting point for the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal IUPAC name for the topic compound is This compound .[7][8][9] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 328270-70-8 | [8][10] |
| Molecular Formula | C₉H₆BrNO | [7][8] |
| Molecular Weight | 224.05 g/mol | [8] |
| Physical State | Solid (Predicted) | N/A |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C2=CN=CO2 | N/A |
| InChI Key | JLTHLCLAPCIKJJ-UHFFFAOYSA-N | [7] |
Synthesis Methodology: The Van Leusen Reaction
The Van Leusen oxazole synthesis is a highly efficient and reliable method for preparing 5-substituted oxazoles from aldehydes.[3][11] This one-pot reaction utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent, which provides the C2 and N3 atoms of the oxazole ring. The choice of this methodology is based on its mild reaction conditions, broad substrate scope, and typically good yields.
Experimental Protocol
Objective: To synthesize this compound from 2-bromobenzaldehyde and TosMIC.
Reagents:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add Tosylmethyl isocyanide (1.05 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the resulting residue between dichloromethane and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of hexanes/ethyl acetate to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While specific experimental data requires direct acquisition, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[12][13]
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (~7.0-8.5 ppm) corresponding to the four protons of the bromophenyl ring and the two distinct protons on the oxazole ring (at C2 and C4). |
| ¹³C NMR | Resonances corresponding to the nine unique carbon atoms. This includes two carbons of the oxazole ring and six carbons of the phenyl ring, plus the carbon directly attached to bromine. |
| FT-IR | Characteristic stretching frequencies for C-H (aromatic, >3000 cm⁻¹), C=N and C=C (aromatic ring, ~1500-1650 cm⁻¹), C-O-C (ether-like stretch in the ring, ~1050-1150 cm⁻¹), and C-Br (~500-600 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated mass (222.96/224.96 m/z). The presence of a characteristic M+2 peak of nearly equal intensity is expected due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
Chemical Reactivity and Derivatization Potential
This compound possesses two key sites for chemical modification: the oxazole ring and the bromophenyl group.
-
Bromophenyl Group: The carbon-bromine bond is the most valuable site for synthetic diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds with terminal alkynes.
-
Heck Coupling: Formation of carbon-carbon double bonds with alkenes. This reactivity allows for the rapid generation of a library of analogs, which is a cornerstone of modern hit-to-lead optimization in drug discovery.
-
-
Oxazole Ring: The oxazole ring is relatively electron-deficient and generally stable. While electrophilic substitution can occur, it typically requires activating groups.[4] Deprotonation at the C2 position can be achieved with a strong base, creating a nucleophile for reaction with various electrophiles.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product therapeutic but rather a highly valuable starting material or scaffold. Its utility lies in its ability to be incorporated into larger, more complex molecules with potential biological activity. The oxazole core is a known pharmacophore, and by using the bromo-handle for diversification, researchers can systematically explore the chemical space around this core to identify novel drug candidates.
Drug Discovery Workflow
The workflow below illustrates how a building block like this compound is utilized in a typical drug discovery campaign.
Caption: A typical drug discovery workflow utilizing a chemical building block.
Conclusion
This compound is a well-defined and synthetically accessible chemical entity. Its structure combines the biologically relevant oxazole scaffold with a versatile functional handle for chemical modification. This makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. The reliable synthesis, predictable spectroscopic properties, and high potential for derivatization underscore its value as a critical tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- EvitaChem. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058).
- Smolecule. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole.
- Sigma-Aldrich. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR.
- Fisher Scientific. Oxazoles.
- ECHEMI. Buy 5-(4-BROMOPHENYL)-1,3-OXAZOLE from Conier Chem&Pharma Limited.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- ECHEMI. This compound Formula.
- Benchchem. An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine.
- Cymit Química S.L. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole.
- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Fisher Scientific. This compound, ≥97%, Thermo Scientific.
- ChemicalBook. This compound | 328270-70-8.
- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.
- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.
- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PubMed Central (PMC). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
- Journal of Pharmaceutical, Chemical and Biological Sciences. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazoles | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 328270-70-8 [m.chemicalbook.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
5-(2-Bromophenyl)-1,3-oxazole chemical properties
An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Properties, Synthesis, and Reactivity
Introduction
This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a versatile oxazole core and a strategically positioned bromo-functional group, renders it a valuable building block for the synthesis of more complex molecular architectures. The oxazole moiety is a well-established pharmacophore found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The bromine atom on the phenyl ring serves as a crucial handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[3][4]
This guide provides a comprehensive technical overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications of this compound, designed for professionals engaged in drug discovery and synthetic organic chemistry.
Core Chemical and Physical Properties
The fundamental properties of a chemical entity are critical for its handling, reaction design, and purification. While extensive peer-reviewed data for this specific isomer is limited, the following table consolidates available information and data from closely related analogs, such as the 4-bromo isomer, to provide a reliable profile.
| Property | Data | Notes and Source(s) |
| Molecular Formula | C₉H₆BrNO | Based on chemical structure. |
| Molecular Weight | 224.05 g/mol | Based on chemical structure.[5] |
| Physical State | Solid | Expected based on analogous compounds. |
| Melting Point | 78.1-78.4 °C | This value is for the related isomer, 5-(4-bromophenyl)-1,3-oxazole, and serves as a reasonable estimate.[6] |
| Boiling Point | 315.8 °C at 760 mmHg | This value is for the related isomer, 5-(4-bromophenyl)-1,3-oxazole, and serves as a reasonable estimate.[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | Predicted based on the general characteristics of similar heterocyclic compounds.[7] |
| CAS Number | 223555-51-1 | This identifier is associated with the title compound by chemical suppliers. |
| XLogP3 | 3.1 | A calculated value for the 4-bromo isomer, indicating moderate lipophilicity.[6] |
Synthesis of the Oxazole Core
The construction of the 5-substituted oxazole ring is a well-trodden path in organic synthesis. Several named reactions can be employed, with the Van Leusen oxazole synthesis being a particularly robust and high-yielding method for preparing 5-substituted oxazoles from aldehydes.[8][9]
Plausible Synthetic Route: The Van Leusen Oxazole Synthesis
This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. The causality behind this choice lies in its operational simplicity and tolerance for a variety of functional groups on the aldehyde starting material.
Caption: Van Leusen synthesis workflow for this compound.
Experimental Protocol: Van Leusen Synthesis
This protocol is a representative procedure adapted from established methodologies for this reaction type.[8]
-
Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq.).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) to the stirred solution. The choice of a non-nucleophilic inorganic base like K₂CO₃ is crucial to promote the initial deprotonation of TosMIC without competing side reactions.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of ethyl acetate ensures efficient extraction of the moderately polar product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the bromo-aryl moiety, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This functionality transforms the molecule into a versatile intermediate for constructing biaryl systems, which are prevalent in pharmacologically active compounds.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3][4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3] Its widespread use is due to mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3]
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki coupling of aryl bromides.[4][10]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) followed by a degassed solvent mixture (e.g., dioxane/water or DME).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via column chromatography.
Heck Reaction
The Heck reaction provides a method for C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium source.[11] This reaction is highly valuable for the synthesis of substituted olefins.[11] this compound can be coupled with various alkenes to introduce vinyl groups, which can be further functionalized. The reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures.[12]
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a specific peer-reviewed spectrum is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenyl ring will appear as a complex multiplet in the range of δ 7.4-7.8 ppm. The two protons on the oxazole ring will appear as singlets or doublets, typically with the C2-H proton appearing further downfield (δ ~8.0-8.2 ppm) than the C4-H proton (δ ~7.2-7.5 ppm).
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom (C-Br) appearing around δ 122 ppm. The oxazole ring carbons will have characteristic shifts: C2 (~δ 150-155 ppm), C4 (~δ 120-125 ppm), and C5 (~δ 145-150 ppm).
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include C=N stretching of the oxazole ring (~1520 cm⁻¹), C=C aromatic stretching (~1610 cm⁻¹), and aromatic C-H stretching (~3020 cm⁻¹).[13] A C-Br stretching frequency would be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Applications in Research and Development
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
-
Drug Discovery Scaffold: this compound serves as an ideal starting point for the construction of compound libraries. The bromine atom allows for the systematic introduction of a wide array of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[4][14]
-
Materials Science: Aryl-substituted oxazoles can exhibit interesting photophysical properties, such as fluorescence.[7] Derivatives of this compound could be investigated for applications as fluorescent probes or as components in organic light-emitting diodes (OLEDs).
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be observed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[15]
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[16] Incompatible materials include strong oxidizing agents and bases.[16]
References
- This compound, 97%, Thermo Scientific. Fisher Scientific.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- Heck Reaction. University of California, Irvine.
- Method for preparing 5-substituted oxazoles. Google Patents.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
- Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare.
- Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- 5-(4-Bromophenyl)-1,3-oxazol-2-amine. International Union of Crystallography.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI.
- Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). Asian Journal of Pharmaceutical Research and Development. Available from: https://ajprd.com/index.php/journal/article/view/1217.php/journal/article/view/1217
Sources
- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 15. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 16. fishersci.ca [fishersci.ca]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 5-(2-Bromophenyl)-1,3-oxazole. Due to the limited availability of direct experimental data for this specific isomer in public-access databases, this document leverages foundational spectroscopic principles and comparative data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines a robust synthetic protocol for its preparation, offering a complete framework for researchers working with this and similar molecular scaffolds.
Introduction: The Significance of the 5-Aryl-1,3-oxazole Scaffold
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif prevalent in a wide array of biologically active compounds and natural products.[1] Its unique electronic and structural properties make it a valuable component in medicinal chemistry, contributing to the pharmacological profiles of anti-inflammatory, antimicrobial, and anticancer agents.[1] The introduction of a substituted aryl group at the 5-position, such as the 2-bromophenyl moiety, provides a key handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound.
Predicted and Comparative Spectroscopic Data
Given the absence of readily available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features. These predictions are grounded in the analysis of the parent oxazole molecule and comparative data from the commercially available isomer, 5-(4-Bromophenyl)-1,3-oxazole .[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms in the oxazole ring and the bromine atom on the phenyl ring.
2.1.1. Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum is expected to show distinct signals for the two protons on the oxazole ring and the four protons of the 2-bromophenyl group.
-
Oxazole Protons: The protons on the oxazole ring, H-2 and H-4, are anticipated to appear as singlets in the aromatic region. Typically, the H-2 proton is the most downfield due to its proximity to both heteroatoms.[1]
-
Bromophenyl Protons: The four protons of the 2-bromophenyl ring will present as a complex multiplet pattern in the aromatic region, characteristic of an ortho-substituted benzene ring.
| Predicted Chemical Shifts for this compound |
| Proton |
| H-2 (oxazole) |
| H-4 (oxazole) |
| Aromatic (bromophenyl) |
2.1.2. Comparative ¹H NMR Data of 5-(4-Bromophenyl)-1,3-oxazole
To provide a tangible reference, the experimental proton NMR data for the 4-bromo isomer is presented below. The key difference will be the splitting pattern of the phenyl protons (an AA'BB' system for the 4-bromo isomer versus a more complex multiplet for the 2-bromo isomer).
| Experimental Chemical Shifts for 5-(4-Bromophenyl)-1,3-oxazole |
| Proton |
| H-2 (oxazole) |
| H-4 (oxazole) |
| Aromatic (bromophenyl) |
2.1.3. Predicted ¹³C NMR Spectrum of this compound
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Oxazole Carbons: The C-2, C-4, and C-5 carbons of the oxazole ring are expected to resonate at distinct downfield positions. The C-2 carbon, positioned between two heteroatoms, will be the most deshielded. The C-5 carbon, being attached to the bromophenyl group, will also be significantly downfield.[1]
-
Bromophenyl Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region. The carbon atom directly bonded to the bromine (C-2') will be significantly influenced by the halogen's electronic effects.
| Predicted Chemical Shifts for this compound |
| Carbon |
| C-2 (oxazole) |
| C-4 (oxazole) |
| C-5 (oxazole) |
| C-1' (bromophenyl) |
| C-2' (bromophenyl) |
| C-3' to C-6' (bromophenyl) |
2.1.4. Comparative ¹³C NMR Data of 5-(4-Bromophenyl)-1,3-oxazole
The experimental carbon NMR data for 5-(4-bromophenyl)-1,3-oxazole is provided for comparison.[4]
| Experimental Chemical Shifts for 5-(4-Bromophenyl)-1,3-oxazole |
| Carbon |
| C-2 (oxazole) |
| C-4 (oxazole) |
| C-5 (oxazole) |
| C-1' (bromophenyl) |
| C-2'/C-6' (bromophenyl) |
| C-3'/C-5' (bromophenyl) |
| C-4' (bromophenyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds within the oxazole and bromophenyl rings.
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| Aromatic C-H stretch |
| C=C and C=N ring stretch (oxazole and phenyl) |
| C-O-C stretch (oxazole) |
| C-Br stretch |
Data is based on typical vibrational frequencies for substituted oxazoles and aromatic bromides.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₉H₆BrNO), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to its exact mass. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the M and M+2 ions, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Predicted Mass Spectrometry Data for this compound |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| [M]⁺ (for ⁷⁹Br) |
| [M+2]⁺ (for ⁸¹Br) |
Synthetic Methodology: The Van Leusen Oxazole Synthesis
A reliable method for the synthesis of 5-substituted oxazoles is the Van Leusen Oxazole Synthesis.[5][6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol
Reaction: 2-Bromobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → this compound
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the Van Leusen Synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. While direct experimental data remains elusive, the predictive and comparative approach detailed herein offers researchers a robust framework for the identification and synthesis of this and other novel 5-aryl-1,3-oxazole derivatives. The provided protocols and data serve as a valuable resource for professionals in organic synthesis and drug discovery, facilitating the exploration of this important class of heterocyclic compounds.
References
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- NROChemistry. (n.d.). Van Leusen Reaction.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Wikipedia. (n.d.). Van Leusen reaction.
- ACS Publications. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry.
- D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products.
- ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Supporting Information. (n.d.). Analytical data for compounds.
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl).
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
- PubChem. (n.d.). 2-Phenyl-1,3-oxazole.
- ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles.
- Royal Society of Chemistry. (n.d.). 1H NMR.
- PubChemLite. (n.d.). 5-(4-bromophenyl)-1,3-oxazole.
- Exclusive Chemistry Ltd. (n.d.). 2-phenyl-1,3-oxazole.
- Systematic Reviews in Pharmacy. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- ChemSynthesis. (n.d.). 2-phenyl-1,3-oxazole.
- SpectraBase. (n.d.). Oxazole.
- Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides.
- DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
- National Institute of Standards and Technology. (n.d.). Oxazole.
- SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts.
- Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidine derivatives.
- ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
Sources
A Multi-Technique Guide to the Structural Elucidation of 5-(2-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Verification
In the fields of medicinal chemistry and materials science, the precise characterization of a molecule's structure is the bedrock upon which all further research is built. An unambiguous structural assignment is critical for understanding structure-activity relationships (SAR), predicting physicochemical properties, and ensuring intellectual property is robust. 5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic compound of significant interest, belonging to a class of molecules known for a wide array of biological activities.[1] Its structure, featuring a five-membered oxazole ring linked to a brominated phenyl group, presents a distinct set of analytical signals that, when interpreted correctly, allow for its definitive identification.
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind the selection of each analytical technique and demonstrating how the data are synergistically integrated to build an unassailable structural proof.
Foundational Step: Synthesis and Purification
Experimental Protocol: Van Leusen Synthesis of this compound
-
Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 mmol, 1.0 eq) in dry methanol (10 mL), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) to the mixture. The base is crucial for the deprotonation of TosMIC, which initiates the nucleophilic attack on the aldehyde.[3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and stir vigorously. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. The resulting residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
Extraction & Purification: The aqueous layer is extracted twice more with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
The Integrated Analytical Workflow
The elucidation of the target structure relies not on a single technique, but on the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a specific piece of the structural puzzle.
}
Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Causality: High-Resolution Mass Spectrometry (HRMS) is the first port of call. It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is the most fundamental piece of structural information.
For this compound, the expected molecular formula is C₉H₆BrNO. A key confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.[4]
Protocol: HRMS Analysis
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Analyze the data for the exact mass and the characteristic [M+H]⁺ / [M+H+2]⁺ isotopic pattern.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₉H₆BrNO | Defines the elemental composition. |
| Exact Mass [M]⁺ | 222.9684 (for ⁷⁹Br) | Confirms the elemental formula. |
| Exact Mass [M+2]⁺ | 224.9663 (for ⁸¹Br) | Confirms the elemental formula. |
| Isotopic Ratio | ~1:1 | Confirms the presence of one bromine atom. |
Infrared Spectroscopy: Identifying Key Bonds
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective way to confirm the presence of key functional groups.
The FT-IR spectrum serves as a fingerprint, confirming the presence of the aromatic system and the oxazole heterocycle while verifying the absence of functional groups from the starting materials (e.g., -CHO from the aldehyde, -NC from TosMIC).
Protocol: FT-IR Analysis (KBr Pellet)
-
Thoroughly mix a small amount (~1 mg) of the purified solid sample with ~100 mg of dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer and acquire the spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Assignment |
| C-H stretch (Aromatic/Oxazole) | 3100 - 3000 | Protons on the phenyl and oxazole rings. |
| C=N stretch (Oxazole) | 1650 - 1610 | Imine functionality within the oxazole ring.[5] |
| C=C stretch (Aromatic/Oxazole) | 1600 - 1450 | Carbon-carbon double bonds in both rings. |
| C-O-C stretch (Oxazole) | 1150 - 1050 | Ether-like linkage in the oxazole ring.[5] |
| C-Br stretch | 700 - 500 | Carbon-bromine bond on the phenyl ring. |
NMR Spectroscopy: The Blueprint of Connectivity
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, every atom can be assigned, and their connectivity can be unequivocally established.
Protocol: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Data Interpretation
The structure of this compound dictates a unique set of NMR signals. The protons on the oxazole ring (H2 and H4) are expected to be singlets and appear in the aromatic region, deshielded by the ring's electronics. The four protons of the 2-bromophenyl group will form a complex multiplet system. The ¹³C NMR will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Rationale |
| C2-H | ~8.0 - 8.2 (s) | ~150 - 152 | Highly deshielded proton adjacent to N and O. |
| C4-H | ~7.4 - 7.6 (s) | ~125 - 127 | Oxazole proton adjacent to C5. |
| C5 | - | ~148 - 150 | Quaternary carbon of the oxazole ring. |
| C1' | - | ~129 - 131 | Quaternary carbon attached to the oxazole. |
| C2' | - | ~122 - 124 | Quaternary carbon attached to Bromine. |
| C3' | ~7.7 - 7.9 (d) | ~133 - 135 | Aromatic proton ortho to Bromine. |
| C4' | ~7.3 - 7.5 (t) | ~127 - 129 | Aromatic proton. |
| C5' | ~7.4 - 7.6 (t) | ~131 - 133 | Aromatic proton. |
| C6' | ~7.6 - 7.8 (d) | ~127 - 129 | Aromatic proton ortho to the oxazole linkage. |
Note: Predicted chemical shifts are based on typical values for substituted benzenes and oxazoles and may vary slightly.[6][7][8]
2D NMR: Connecting the Fragments
While 1D NMR suggests the presence of the two required rings, 2D NMR provides the definitive proof of how they are connected.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled (typically through 2-3 bonds). It will show clear correlations between the adjacent protons on the bromophenyl ring (e.g., H3'↔H4'↔H5'↔H6'), confirming the substitution pattern. No correlations will be seen for the oxazole protons, confirming they are isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to assign all the protonated carbon signals in the ¹³C spectrum unequivocally.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for establishing the final connectivity. It shows correlations between protons and carbons that are 2-3 bonds away. The key correlation that proves the structure is the link between the oxazole ring and the phenyl ring. We expect to see a correlation from the oxazole proton H4 to the quaternary carbon of the phenyl ring, C1' . This three-bond correlation is only possible if the rings are connected as this compound.
}
Key HMBC correlation confirming connectivity.
X-ray Crystallography: The Unambiguous 3D Structure
Causality: While the collective spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[9][10] It determines the precise spatial arrangement of every atom in the solid state, confirming not only the connectivity but also bond lengths and angles.[11]
Protocol: Single-Crystal X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.[9]
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map.[10] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution 3D structure.[12]
}
Workflow for X-ray crystallography.
Conclusion: A Synthesis of Evidence
References
- Abdallah, M. A.-E., & Harrad, S. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
- Shang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- NROChemistry. Van Leusen Reaction. NROChemistry. [Link]
- Cortes-Cortes, C., et al. (2018).
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Creative BioMart. X-ray Crystallography.
- Saleh, H. M., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
- Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]
- Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Al-Azzawi, A. M., & Faiq, A. H. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. [Link]
- Watkin, D. (2009). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]
- Takemine, S., et al. (2006). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
- Excillum. Small molecule crystallography. Excillum. [Link]
- Royal Society of Chemistry. (2016). Supporting Information: Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions. Royal Society of Chemistry. [Link]
- Larsson, M., & Axelsson, M. (2020). The oa-TOF mass spectra of the major bromine-containing peaks shown in...
- Wang, Y., et al. (2021). Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry.
- de la Cruz, R., et al. (2017). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Royal Society of Chemistry. (2015). NMR spectra 2-13C. Royal Society of Chemistry. [Link]
- Sbai, A., et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]
- Asadian, E., et al. (2019). FTIR-ATR spectral region from 600–3 900 cm−1 for 2-ethyl-2-oxazoline...
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- NIST. Oxazole. NIST WebBook. [Link]
- Gable, K. 13C NMR Chemical Shift.
- Al-Juboori, A. M. (2017). FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),...
- Al-Masoudi, W. A. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
- Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
- ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
- ChEMBL. (2021). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. EMBL-EBI. [Link]
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. excillum.com [excillum.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Strategic Synthesis of 5-(2-Bromophenyl)-1,3-oxazole via Van Leusen Cycloaddition
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2][3] This technical guide provides an in-depth, mechanistically-driven exploration of the synthesis of 5-(2-Bromophenyl)-1,3-oxazole from 2-bromobenzaldehyde. We focus on the Van Leusen oxazole synthesis, a robust and highly efficient method that leverages the unique reactivity of tosylmethyl isocyanide (TosMIC).[1][4] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive narrative that bridges theoretical mechanisms with practical, field-proven laboratory protocols. Key discussions include the rationale behind the choice of synthetic route, a detailed breakdown of the reaction mechanism, a step-by-step experimental workflow, and strategies for characterization and optimization.
Introduction: The Strategic Importance of 5-Aryl-1,3-Oxazoles
The oxazole ring system is a cornerstone in medicinal chemistry, valued for its bioisosteric properties and its ability to engage with a wide spectrum of biological targets, leading to diverse therapeutic applications including anti-inflammatory, antiviral, and anti-cancer agents.[2][3] Among oxazole derivatives, 5-substituted aryl oxazoles are particularly significant as versatile intermediates in drug discovery programs.[5][6][7]
The target molecule, this compound, encapsulates this strategic value. The bromine atom on the phenyl ring serves as a crucial functional handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse compound libraries, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide presents a definitive pathway to this key intermediate, prioritizing a synthesis that is not only high-yielding but also operationally simple and scalable.
Core Synthetic Strategy: Rationale for Employing the Van Leusen Reaction
While several classical methods for oxazole synthesis exist, such as the Robinson-Gabriel and Fischer syntheses, the Van Leusen oxazole synthesis stands out as the most direct and efficient route starting from an aldehyde.[8][9][10] First reported in 1972, this reaction facilitates the one-pot formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, base-mediated conditions.[1][11]
Causality for Method Selection:
-
Direct Conversion: It provides a direct C-C and C-O bond formation to construct the ring using the aldehyde carbonyl carbon.
-
Mild Conditions: The reaction typically proceeds at moderate temperatures (e.g., refluxing methanol), preserving sensitive functional groups.[1]
-
High Atom Economy: It is a [3+2] cycloaddition process, efficiently incorporating the majority of atoms from the reactants into the final product.[1][3]
-
Substrate Scope: The reaction is tolerant of a wide range of functional groups on the starting aldehyde, including the halogen substituent in 2-bromobenzaldehyde.[5]
The overall transformation is depicted below:
Mechanistic Deep Dive: The Role of TosMIC
The success of the Van Leusen synthesis is rooted in the unique trifunctional nature of the TosMIC reagent.[4][12] It possesses:
-
Acidic α-protons: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the isocyanide and the tosyl groups, allowing for easy deprotonation by a mild base.[11]
-
Nucleophilic/Electrophilic Isocyanide: The isocyanide group acts as a "C2N1" synthon, participating in the crucial cyclization step.[1]
-
Sulfinate Leaving Group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating the final aromatization step.[11][13]
The reaction proceeds through the following validated steps:[1][11][13]
-
Deprotonation: A base, typically potassium carbonate, deprotonates the TosMIC to form a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming an alkoxide intermediate.
-
5-endo-dig Cyclization: The newly formed alkoxide attacks the internal carbon of the isocyanide group in an intramolecular cyclization, forming a five-membered oxazoline ring intermediate.
-
Aromatization: A base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate occurs, resulting in the formation of the stable, aromatic 1,3-oxazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 7. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. Van Leusen Reaction [organic-chemistry.org]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of the Bromophenyl Oxazole Scaffold
An In-depth Technical Guide on the Physicochemical Properties of Bromophenyl Oxazoles for Drug Development Professionals
The oxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The incorporation of a bromophenyl group onto this scaffold significantly enhances its synthetic utility, making it a versatile building block for the creation of diverse molecular libraries.[2][3] The bromine atom is not merely a placeholder; it serves as a crucial synthetic handle for a variety of cross-coupling reactions, allowing for late-stage functionalization and the systematic exploration of a compound's structure-activity relationship (SAR).[2][4] Furthermore, the physicochemical properties imparted by the bromine, such as increased lipophilicity, can profoundly influence a molecule's pharmacokinetic profile. This guide will explore the core properties of bromophenyl oxazoles, providing the technical understanding necessary for their strategic deployment in drug discovery programs.[5]
Core Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic characteristics of bromophenyl oxazoles is essential for their synthesis, purification, and characterization.
Physical Properties
The physical properties of bromophenyl oxazoles, such as melting point and solubility, are dictated by the substitution pattern on both the oxazole and phenyl rings. Generally, these compounds are crystalline solids with moderate to low solubility in water and good solubility in common organic solvents. The presence of the bromine atom increases the molecular weight and can influence crystal packing, often leading to higher melting points compared to their non-halogenated analogs.
Table 1: Physical Properties of Representative Bromophenyl Oxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| 5-(4-Bromophenyl)oxazol-2-amine | C₉H₇BrN₂O | 239.07 | 390.3 at 760 mmHg | 189.9 | 1.602 |
| 2,5-bis(4-bromophenyl)-1,3-oxazole | C₁₅H₉Br₂NO | 379.05 | Not Available | Not Available | Not Available |
| 4-bromo-2,5-diphenyloxazole | C₁₅H₁₀BrNO | 300.15 | Not Available | Not Available | Not Available |
Data sourced from LookChem and PubChem for illustrative purposes.[6][7]
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of synthesized bromophenyl oxazoles.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons on the oxazole ring typically resonate in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of the protons on the bromophenyl ring are indicative of the bromine's position (ortho, meta, para). For example, in a 4-bromophenyl substituted oxazole, the phenyl protons often appear as two distinct doublets.[8]
-
¹³C NMR: The carbon atoms of the oxazole ring have characteristic chemical shifts, with C2, C4, and C5 appearing in distinct regions of the spectrum. The carbon atom attached to the bromine exhibits a signal whose chemical shift is influenced by the halogen's electronegativity.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. A key diagnostic feature for brominated compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing unambiguous evidence for the presence of a single bromine atom.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as bands corresponding to the aromatic C-H and C-Br bonds.[8]
Synthesis and Chemical Reactivity
The synthetic versatility of bromophenyl oxazoles is a primary reason for their prevalence in drug discovery.
Common Synthetic Routes
Several robust methods exist for the construction of the oxazole ring, with the choice often depending on the availability of starting materials.[2]
-
Van Leusen Oxazole Synthesis: A widely used and versatile method that involves the reaction of an aldehyde (e.g., 4-bromobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[1][9]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of α-acylamino ketones, which can be prepared from precursors like 4-bromobenzoyl chloride.[2][9]
-
Bredereck Reaction: Involves the reaction of α-haloketones with amides to form substituted oxazoles.[2]
Diagram 1: General Synthetic Workflow for 2-(4-Bromophenyl)oxazole Derivatives
Caption: A generalized workflow for the synthesis of 2-(4-bromophenyl)oxazole.[9]
Experimental Protocol: Van Leusen Synthesis of 2-(4-Bromophenyl)oxazole
This protocol describes a representative synthesis. Causality: The Van Leusen reaction is chosen for its mild conditions and tolerance of various functional groups, making it a reliable method. The base is crucial for deprotonating TosMIC, initiating the cycloaddition cascade.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL), 4-bromobenzaldehyde (1.85 g, 10 mmol), and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).
-
Reaction Initiation: Stir the mixture at room temperature and add anhydrous potassium carbonate (2.76 g, 20 mmol) in one portion.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-bromophenyl)oxazole.[9]
The Bromine Handle: Gateway to Molecular Diversity
The C-Br bond is the most valuable feature for subsequent chemical modifications. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3]
-
Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids to form new C-C bonds, creating biaryl or alkyl-aryl structures.[3]
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated derivatives.
-
Buchwald-Hartwig Amination: Reaction with amines to forge C-N bonds, introducing diverse amino functionalities.
Diagram 2: Key Cross-Coupling Reactions of Bromophenyl Oxazoles
Caption: Palladium-catalyzed reactions expand molecular diversity.[3]
Applications in Drug Discovery
The oxazole nucleus is a component of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[5][10][11] Bromophenyl oxazoles serve as key intermediates in the synthesis of these potential therapeutic agents.
-
Scaffold for Library Synthesis: The reliable reactivity of the bromine atom allows for the parallel synthesis of large libraries of related compounds, which is essential for high-throughput screening and SAR studies.[2]
-
Lead Optimization: In lead optimization, the bromine can be replaced with various functional groups to fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
-
Structural Probes: The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of the binding mode of a ligand within a protein's active site.
Conclusion
Bromophenyl oxazoles are more than just synthetic intermediates; they are strategic building blocks that offer a reliable and versatile platform for innovation in drug discovery. Their well-defined physicochemical and spectroscopic properties, combined with the predictable reactivity of the C-Br bond, empower medicinal chemists to design and synthesize novel molecules with enhanced therapeutic potential. A thorough and practical understanding of the principles outlined in this guide is paramount for any researcher aiming to leverage the power of this important heterocyclic scaffold.
References
- Benchchem. Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles.
- Benchchem. A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)
- LookChem. Cas 6826-26-2, 5-(4-Bromophenyl)oxazol-2-amine.
- The Royal Society of Chemistry.
- Benchchem. Technical Support Center: Synthesis of 2-(4-Bromophenyl)oxazole.
- PubChem. 2,5-Di-p-bromophenyl-oxazole.
- Benchchem. A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole.
- Cogent Chemistry. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- BMC Chemistry.
- Journal of Pharmaceutical Research. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.
- BMC Chemistry.
- Molecules.
- Molecules. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
- ResearchGate. Oxazole-Based Compounds As Anticancer Agents.
- Acadechem. The Role of Brominated Imidazoles in Modern Chemical Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 6826-26-2,5-(4-Bromophenyl)oxazol-2-amine | lookchem [lookchem.com]
- 7. 2,5-Di-p-bromophenyl-oxazole | C15H9Br2NO | CID 560777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activity of 5-(2-Bromophenyl)-1,3-oxazole: A Framework for Discovery
Abstract: The 1,3-oxazole core is a privileged heterocyclic scaffold, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic activities.[1][2] This guide presents a comprehensive framework for the synthesis and systematic biological evaluation of a novel chemical entity, 5-(2-Bromophenyl)-1,3-oxazole. While direct biological data for this specific molecule is not yet established, its structural motifs—the versatile oxazole ring and the reactive bromophenyl group—suggest a strong potential for anticancer and antimicrobial properties.[3][4] This document provides a rationale-driven, multi-stage experimental plan designed for drug discovery professionals. It outlines detailed protocols for primary screening, secondary validation, and initial mechanism-of-action studies, establishing a clear pathway from initial synthesis to a robust biological profile.
Introduction and Rationale
The search for novel therapeutic agents is often guided by the exploration of chemical scaffolds known for their diverse biological activities. The 1,3-oxazole ring system is one such "privileged structure," recognized for its presence in a wide array of pharmacologically active compounds.[1][5] Derivatives of this five-membered heterocycle have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7] Many oxazole-containing molecules have progressed into clinical development, underscoring the therapeutic potential of this chemical class.[2]
This guide focuses on this compound, a compound whose biological potential remains untapped. The rationale for investigating this specific molecule is twofold:
-
The Oxazole Core: This moiety is a known pharmacophore that can engage with various biological targets through hydrogen bonding and π-π stacking interactions.[3][8]
-
The 2-Bromophenyl Substituent: The bromine atom offers a site for potential halogen bonding, a critical interaction in modern drug design for enhancing binding affinity and selectivity. Furthermore, its position on the phenyl ring can influence the molecule's overall conformation and interaction with target proteins.
This document serves as a strategic guide for researchers, outlining a logical and scientifically rigorous pathway to synthesize this compound and thoroughly characterize its potential as a novel therapeutic agent.
Proposed Synthesis and Characterization
A critical first step in evaluating any novel compound is a reliable and scalable synthetic route. For 5-substituted oxazoles, several methods are available.[9] We propose a robust pathway adapted from established literature, such as the Van Leusen reaction, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[10][11]
Proposed Synthetic Workflow
The synthesis would proceed via the reaction of 2-bromobenzaldehyde with TosMIC in the presence of a base like potassium carbonate. This reaction directly furnishes the 5-substituted oxazole ring in a single, efficient step.
Caption: Proposed Van Leusen synthesis of this compound.
Compound Characterization
Following synthesis and purification, the identity and purity of the compound must be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should be >95% for use in biological assays.
A Staged Approach to Biological Evaluation
To efficiently assess the biological potential of this compound, a hierarchical screening cascade is proposed. This approach prioritizes broad, high-throughput assays initially, followed by more complex and targeted assays for active "hits."
Caption: Hierarchical screening cascade for biological evaluation.
Experimental Protocols: Anticancer Potential
The oxazole scaffold is a well-established feature in compounds targeting various cancer mechanisms, including the inhibition of protein kinases, STAT3 signaling, and tubulin polymerization.[3][12] Therefore, evaluating the anticancer potential of this compound is a primary objective.
Primary Assay: Cell Viability (MTT Assay)
This initial screen assesses the compound's ability to reduce the metabolic activity of cancer cells, a proxy for cytotoxicity or anti-proliferative effects.[13][14]
Protocol: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
-
Cell Seeding: Plate a panel of human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-malignant control cell line (e.g., MRC-5 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, typically ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.
Data Presentation: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| MRC-5 | Normal Lung Fibroblast | Experimental Value |
Secondary Assay: Apoptosis Induction (Annexin V/PI Staining)
If the compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death. This assay differentiates between apoptosis (programmed cell death) and necrosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Treatment: Seed cells (e.g., the most sensitive cancer cell line from the MTT assay) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution. The causality here is that Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mechanism of Action: Kinase Inhibition
Many oxazole-containing drugs function as protein kinase inhibitors.[12] A broad kinase screen can help identify potential molecular targets.
Caption: Proposed inhibition of a protein kinase signaling pathway.
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: In a 96-well plate, combine the target kinase enzyme, its specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent luminescence step.
-
Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly formed ADP back to ATP. This newly synthesized ATP is then used by the luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A lower luminescent signal in the presence of the compound indicates inhibition of the kinase. Calculate IC₅₀ values for enzyme inhibition.
Experimental Protocols: Antimicrobial Potential
Heterocyclic compounds are a rich source of antimicrobial agents.[15][16] A primary screen for antibacterial and antifungal activity is a valuable parallel investigation.
Primary Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17]
Protocol: Broth Microdilution Assay
-
Strain Selection: Use a panel of clinically relevant microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Data Presentation: MIC Values
| Microbial Strain | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Candida albicans | Fungal (Yeast) | Experimental Value |
Conclusion and Future Outlook
This technical guide provides a structured, hypothesis-driven framework for investigating the biological potential of this compound. By leveraging the known pharmacology of the oxazole scaffold, we have outlined a logical progression of experiments from initial synthesis to primary screening and preliminary mechanism-of-action studies. The proposed protocols are robust, well-established, and designed to generate the high-quality data necessary for critical decision-making in a drug discovery program.
Positive results from this screening cascade would warrant further investigation, including expanded profiling against more diverse cancer cell lines or microbial strains, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The systematic approach detailed herein provides the essential foundation for potentially uncovering a novel and potent therapeutic agent.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr.
- What is an Inhibition Assay? (n.d.). Biobide Blog.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (2022). OUCI.
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
- In Vitro Assay Development for Novel Anti-Cancer Agents. (n.d.). Benchchem.
- 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. (n.d.). EvitaChem.
- functional in vitro assays for drug discovery. (2023). YouTube.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Bioassays for anticancer activities. (n.d.). Semantic Scholar.
- Study on Antibacterial Activity of Heterocyclic System. (n.d.). ijrpr.
- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][8][18] thiadiazine deriv
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. (n.d.). Smolecule.
- Enzyme Inhibition Studies. (n.d.). BioIVT.
- Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (1982). Il Farmaco; edizione….
- 5-(4-bromophenyl)-1,3-oxazole. (n.d.). Sigma-Aldrich.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- 5-(4-BROMOPHENYL)-1,3-OXAZOLE. (n.d.). ECHEMI.
- 2-(2-bromophenyl)-1,3-benzoxazole. (n.d.). Cymit Química S.L..
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
- This compound, ≥97%, Thermo Scientific. (n.d.). Fisher Scientific.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Method for preparing 5-substituted oxazoles. (2000).
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijrpr.com [ijrpr.com]
- 9. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 10. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 11. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 15. pnrjournal.com [pnrjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 5-substituted-1,3-oxazole derivatives
An In-depth Technical Guide to 5-Substituted-1,3-Oxazole Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-substituted-1,3-oxazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties make them a "privileged scaffold," frequently appearing in natural products, pharmaceuticals, and materials science.[1][2][3][4][5] We will dissect the key synthetic methodologies, delve into the critical structure-activity relationships that govern their biological effects, and survey their vast therapeutic potential, offering researchers and drug development professionals a comprehensive resource for harnessing the power of this versatile molecular framework.
The 1,3-Oxazole Core: A Foundation for Diverse Functionality
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[6][7] This arrangement imparts a unique set of physicochemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding, π–π stacking, and dipole-dipole interactions.[1][2][8] These interactions are fundamental to their capacity to bind with high affinity to biological targets such as enzymes and receptors.[1][2]
The substitution pattern on the oxazole ring plays a pivotal role in defining its biological activity.[7] While positions 2 and 4 are also important, the C5 position is a particularly versatile site for modification, allowing for the introduction of a wide array of functional groups that can modulate potency, selectivity, and pharmacokinetic properties. The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole .[7][8][9]
Key Synthetic Strategies for 5-Substituted-1,3-Oxazoles
The efficient construction of the 5-substituted oxazole ring is a cornerstone of research in this field. While several methods exist, the van Leusen oxazole synthesis stands out for its reliability and directness in accessing this specific substitution pattern.
The Van Leusen Oxazole Synthesis: A Powerful Tool
Developed in 1972, the van Leusen reaction has become a premier method for synthesizing 5-substituted-1,3-oxazoles.[6][10] The reaction leverages the unique reactivity of Tosylmethyl isocyanide (TosMIC), a stable and odorless reagent, which acts as a three-atom synthon.[10] The core of the reaction is a one-pot cycloaddition between an aldehyde and TosMIC, typically mediated by a base like potassium carbonate (K₂CO₃) in methanol.[6][10]
Mechanism: The reaction proceeds through a two-step [3+2] cycloaddition. The base deprotonates the active methylene group of TosMIC, which then attacks the aldehyde carbonyl. Subsequent intramolecular cyclization forms an oxazoline intermediate. The final step is the base-mediated elimination of the tosyl group (TosH), which drives the aromatization to the stable 5-substituted oxazole ring.[6][10]
Caption: Generalized workflow of the Van Leusen oxazole synthesis.
Detailed Experimental Protocol: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
-
Objective: To synthesize 5-phenyl-1,3-oxazole from benzaldehyde and TosMIC.
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (40 mL).
-
Add benzaldehyde (1.0 g, 9.42 mmol) and TosMIC (1.94 g, 9.90 mmol) to the methanol and stir until dissolved.
-
Add anhydrous potassium carbonate (1.95 g, 14.1 mmol) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-phenyl-1,3-oxazole.
-
Other Notable Synthetic Routes
While the van Leusen synthesis is highly effective, other classical methods are also employed, each with its own advantages.
| Synthetic Method | Starting Materials | Key Features | Reference(s) |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | Involves cyclodehydration using strong acids (e.g., H₂SO₄). A classic method for 2,4,5-trisubstituted oxazoles. | [11] |
| Bredereck Reaction | α-Haloketones and formamide | An efficient and economical process, particularly for synthesizing 2,4-disubstituted oxazoles. | [6] |
| Fisher Oxazole Synthesis | Cyanohydrins and aldehydes | A condensation reaction that proceeds in a mild environment. | [4] |
| Microwave-Assisted Synthesis | Various (e.g., TosMIC & aldehydes) | Significantly reduces reaction times, often improves yields, and aligns with green chemistry principles. | [10] |
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
The biological activity of 5-substituted-1,3-oxazole derivatives is intrinsically linked to the three-dimensional arrangement of their atoms and the nature of their substituents.[1][2] SAR studies reveal the critical pharmacophoric features necessary for therapeutic action.
The oxazole ring itself often acts as a central scaffold or a bioisosteric replacement for other groups (like phenyl or ester groups), providing a rigid framework that correctly orients key interacting moieties. The substituent at the C5 position is a primary determinant of a compound's biological profile.
-
Impact of C5-Substituent:
-
Aromatic/Heteroaromatic Rings: Introduction of phenyl, indole, or other heterocyclic rings at the C5 position is a common strategy in the development of anticancer and antimicrobial agents. These groups can engage in crucial π–π stacking or hydrophobic interactions within the target's binding site.
-
Hydrogen Bond Donors/Acceptors: Groups capable of hydrogen bonding can significantly enhance binding affinity and specificity.
-
Lipophilicity: The nature of the C5-substituent heavily influences the compound's overall lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic properties.
-
Caption: Key pharmacophoric features of the 1,3-oxazole scaffold.
Therapeutic Applications and Biological Activities
The structural versatility of 5-substituted-1,3-oxazoles has led to their investigation across a wide spectrum of diseases.[4][7]
Antimicrobial and Antifungal Activity
Many oxazole derivatives exhibit potent activity against pathogenic microbes.[7][9] They have shown efficacy against both Gram-positive bacteria (like Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as various fungal strains.[9][11] The introduction of the 1,3-oxazole ring has been shown to significantly increase the antimicrobial activity of parent molecules.[9]
-
Mechanism of Action: Some oxazole analogues are known to inhibit essential bacterial processes. For example, certain derivatives act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, while others inhibit FtsZ, a protein central to bacterial cell division.[9]
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| Pyrazole-linked oxazoles | S. aureus, E. coli | Good to moderate activity | [7] |
| Oxazole-benzamides | Staphylococcus aureus | Potent anti-staphylococcal activity | [9] |
| 5-Aryl-1,3-oxazoles | S. aureus | MIC values ranging from 0.5 to 16 µg/mL | [12] |
| 5-(3'-indolyl)oxazoles | Phytopathogenic fungi | Promising antifungal agents | [13] |
Anticancer Activity
The oxazole scaffold is a key component of numerous compounds with significant cytotoxic activity against various cancer cell lines.[5][7]
-
Mechanism of Action: A prominent mechanism is the inhibition of protein kinases. For instance, Mubritinib , an oxazole-containing compound, is a tyrosine kinase inhibitor.[7][9] By blocking the signaling pathways that control cell proliferation and survival, these compounds can effectively halt tumor growth.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemmethod.com [chemmethod.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of 5-(2-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(2-Bromophenyl)-1,3-oxazole, a heterocyclic building block with significant potential in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the following sections synthesize critical safety information, handling protocols, and chemical insights to ensure its effective and safe utilization in a research and development setting. This document moves beyond a simple safety data sheet to explain the rationale behind the recommended procedures, grounded in the compound's chemical nature.
Compound Identification and Physicochemical Profile
This compound is an aromatic heterocyclic compound featuring a brominated phenyl ring attached to the 5-position of an oxazole ring. This specific substitution pattern offers a unique combination of chemical reactivity and steric influence, making it a valuable intermediate. The bromine atom serves as a key functional handle for cross-coupling reactions, while the oxazole core is a known pharmacophore present in numerous biologically active molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| CAS Number | 328270-70-8 | [3][4] |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.06 g/mol | [3][5] |
| Appearance | White to off-white solid | [6] |
| Density | 1.524 ± 0.06 g/cm³ | Predicted[5] |
| pKa | 0.16 ± 0.10 | Predicted[6] |
| Water Solubility | 8.5 µg/mL | Predicted[5] |
| XLogP3 | 3.1 | Predicted[5] |
Note: Much of the publicly available data for this specific compound is predicted. Researchers should perform their own characterization to verify these properties for their specific sample.
Hazard Assessment and Toxicological Overview
The primary hazards associated with this compound are based on GHS classifications provided by suppliers. A full toxicological profile has not been established, and therefore, the compound should be handled with the assumption that it is potentially hazardous.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]
Expert Analysis of Toxicological Risk: The identified hazards are typical for many halogenated aromatic compounds. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The irritant properties are likely due to the reactivity of the molecule with biological macromolecules. While no specific data on carcinogenicity or mutagenicity is available, brominated compounds can be metabolized to reactive intermediates; therefore, chronic exposure should be meticulously avoided. The broader class of oxazole derivatives exhibits a wide range of biological activities, from antimicrobial to anticancer, underscoring the need to prevent systemic exposure in a laboratory setting.[1][8]
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for handling this compound. This involves not just following steps, but understanding the reasons for them to anticipate and mitigate risks.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling solid chemical irritants is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing (e.g., during dissolution in a large volume), a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. For prolonged handling or when submerging hands in a solution, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. For bulk handling, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls and Laboratory Practices
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for this compound. Verify the hood's certification date before beginning work.
-
Weighing and Transfer: Weighing should be conducted in the fume hood. Use a spatula for transfers and avoid creating dust. If possible, use a balance with a draft shield.
-
Solution Preparation: Add the solid slowly to the solvent with stirring to prevent clumping and splashing.
-
Housekeeping: Clean any spills immediately according to the spill response protocol (Section 5). Keep the work area tidy to prevent accidental contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong bases.
-
Segregation: Store with other non-volatile organic solids. Do not store with volatile chemicals or in areas with poor ventilation.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its constituent parts.
-
The Bromophenyl Moiety: The C-Br bond is the primary site for synthetic modification. It is susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building molecular complexity in drug discovery programs.
-
The Oxazole Ring: The oxazole ring is generally stable but can be reactive under certain conditions. The C2 proton is the most acidic, followed by C5 and C4.[10] The ring can undergo electrophilic substitution, though it is less reactive than simpler aromatic systems. The nitrogen atom is weakly basic (pKa of the conjugate acid is ~0.8) and can be protonated or alkylated under acidic conditions.
Diagram: Key Reactivity Zones
Caption: Key reactive sites on this compound.
Emergency Procedures
Spill Response
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep the material into a container for hazardous waste. Avoid creating dust. Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.
-
Small Spill (Solution): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Call a poison control center or seek immediate medical attention.[7]
Experimental Protocol: Representative Synthesis
Reaction: 2-Bromobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → this compound
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol.
-
Reagent Addition: Add potassium carbonate (2.5 equivalents) to the methanol, followed by 2-bromobenzaldehyde (1.0 equivalent) and TosMIC (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Workflow Diagram: Van Leusen Synthesis
Caption: General workflow for the Van Leusen synthesis of 5-substituted oxazoles.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all halogenated organic liquid waste, including reaction mixtures and chromatography fractions, in a separate, designated, and clearly labeled hazardous waste container.[12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
-
Disposal Route: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to remove acidic gases like HBr.[15]
References
- Armarego, W. L. F., & Lunn, G. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College. (URL: [Link])
- Certificate of Analysis: this compound. MedChemExpress. (URL: not available)
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2022). National Institutes of Health. (URL: [Link])
- SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. (2021).
- A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. (URL: [Link])
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. (URL: [Link])
- Halogenated Solvents in Laboratories.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2018). Indian Journal of Pharmaceutical Sciences. (URL: [Link])
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. (URL: [Link])
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. (URL: [Link])
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
- Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties. (2021).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. (URL: [Link])
- A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Applied Science and Technology. (URL: [Link])
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.leyan.com [file.leyan.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 5. echemi.com [echemi.com]
- 6. This compound | 328270-70-8 [m.chemicalbook.com]
- 7. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reed.edu [reed.edu]
An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-1,3-oxazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(2-Bromophenyl)-1,3-oxazole in a range of organic solvents. In the absence of extensive publicly available solubility data for this specific heterocyclic compound, this document serves as a practical and theoretical manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles governing solubility, provides a detailed, field-proven experimental protocol for accurate solubility measurement, and offers insights into predicting solubility based on molecular structure. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug discovery, process chemistry, and materials science.
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which belongs to the oxazole class of heterocyclic compounds known for their diverse biological activities, understanding its solubility profile is paramount.[1] Poor solubility can lead to unpredictable results in bioassays, hinder formulation development, and result in low bioavailability, ultimately leading to the failure of promising drug candidates.
This guide addresses the current information gap regarding the solubility of this compound. While specific quantitative data is scarce, with a reported very low water solubility of 8.5 µg/mL, this document provides the necessary tools to generate this critical dataset.[2] We will delve into the theoretical underpinnings of solubility and present a robust, step-by-step protocol for its experimental determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence and arrangement of polar functional groups and the overall size of its nonpolar carbon skeleton.
Molecular Structure of this compound:
-
Oxazole Ring: The 1,3-oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. The presence of these electronegative atoms introduces polarity and the potential for hydrogen bond acceptance.
-
Bromophenyl Group: The phenyl ring itself is nonpolar. The bromine atom attached to it is electronegative, creating a dipole moment.
-
Overall Polarity: The molecule possesses both polar (oxazole ring) and nonpolar (bromophenyl) regions. This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of organic solvents. It is not expected to be highly soluble in very nonpolar solvents like hexanes, nor in highly polar protic solvents like water, but rather in solvents of intermediate polarity. The general rule of thumb is that one polar group can solubilize a hydrocarbon chain of about 6-7 carbons.[5]
Factors Influencing Solubility:
-
Polarity: The balance between the polar oxazole ring and the larger, more nonpolar bromophenyl group will be the primary determinant of its solubility in various organic solvents.[6]
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, which will enhance solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.[7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]
-
Crystalline Structure: The strength of the crystal lattice of the solid this compound will influence the energy required to break the solute-solute interactions, thus affecting its solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of the Test Sample:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after equilibration is sufficient.
-
Carefully add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.
-
-
Analysis and Quantification:
-
Prepare a calibration curve by making a series of known concentrations of this compound in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS.
-
Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution (the solubility).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the solubility of this compound in different organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Acetonitrile | 37.5 | ||
| Dimethylformamide (DMF) | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Acetone | 20.7 | |||
| Polar Protic | Methanol | 32.7 | ||
| Ethanol | 24.5 | |||
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | 9.1 | ||
| Ethyl Acetate | 6.0 | |||
| Toluene | 2.4 | |||
| Hexanes | 1.9 |
This table is a template to be populated with experimental data.
Preliminary Qualitative Solubility Assessment
Before undertaking a full quantitative analysis, a rapid qualitative assessment can provide valuable insights and guide solvent selection.
Caption: Logic Flow for Qualitative Solubility Testing.
Conclusion
References
- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.
- Chemistry LibreTexts. (2023). Solubility - What dissolves in What?.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Khan Academy [khanacademy.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazole Ring: A Historical and Synthetic Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Oxazole Core
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] Its prevalence in a vast array of biologically active compounds, from potent antibiotics to promising anticancer agents, underscores its importance as a "privileged scaffold" in drug discovery.[4][5] The unique electronic properties of the oxazole ring, coupled with its ability to engage in various non-covalent interactions with biological macromolecules, make it an attractive motif for the design of novel therapeutics.[4][6] This guide provides a comprehensive exploration of the discovery and historical development of oxazole synthesis, offering a detailed examination of the core synthetic methodologies that have enabled the construction of this versatile heterocyclic system. From the seminal work of Robinson, Gabriel, and Fischer to the innovative strategies of van Leusen and Schöllkopf, we will delve into the mechanistic underpinnings and practical applications of these name reactions, providing field-proven insights and detailed experimental protocols for the modern researcher.
A Chronological Journey: The Discovery and Evolution of Oxazole Synthesis
The history of oxazole synthesis is a testament to the ingenuity and perseverance of organic chemists. While the oxazole ring system itself was recognized in the late 19th century, the development of practical and versatile methods for its construction has been an ongoing endeavor.[2] The early 20th century witnessed the emergence of several foundational named reactions that remain relevant to this day.
The Robinson-Gabriel Synthesis (1909-1910)
Independently reported by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of α-acylamino ketones to furnish oxazoles.[7][8] This acid-catalyzed reaction has proven to be a robust and widely applicable strategy for the synthesis of a variety of substituted oxazoles.[9]
Mechanism of the Robinson-Gabriel Synthesis:
The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring.
Figure 1: The Robinson-Gabriel Oxazole Synthesis.
Experimental Protocol: Synthesis of 2,5-Diaryloxazoles via Robinson-Gabriel Synthesis [10]
-
Preparation of the 2-Acylamino Ketone: The starting 2-acylamino ketone can be synthesized through various methods, such as the Dakin-West reaction.
-
Cyclodehydration: To the 2-acylamino ketone (1.0 eq), cautiously add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide. The reaction mixture is then heated. Reaction times and temperatures are substrate-dependent, with a common condition being heating at 90°C for 30 minutes with phosphorus oxychloride in dimethylformamide.[10]
-
Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure oxazole.[10]
The Fischer Oxazole Synthesis (1896)
Discovered by the eminent chemist Emil Fischer, this method provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[11][12] This reaction is particularly useful for the synthesis of diaryloxazoles.[11]
Mechanism of the Fischer Oxazole Synthesis:
The reaction initiates with the acid-catalyzed formation of an iminochloride from the cyanohydrin. This intermediate then undergoes nucleophilic attack by the aldehyde, followed by cyclization and dehydration to afford the oxazole.
Figure 2: The Fischer Oxazole Synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Fischer Synthesis [13]
-
Reaction Setup: In a flask equipped with a gas inlet tube and a drying tube, dissolve mandelic acid nitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ether.
-
Reaction Execution: Pass a stream of dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.
-
Work-up and Purification: Collect the precipitate by filtration. The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.
The Mid-20th Century and Beyond: New Reagents and Strategies
The mid-20th century saw the introduction of novel reagents and synthetic strategies that significantly expanded the scope and utility of oxazole synthesis.
The Bredereck Reaction
This method utilizes the reaction of α-haloketones with amides, most commonly formamide, to produce substituted oxazoles.[14] The Bredereck reaction offers a straightforward route to a variety of oxazole derivatives.
Mechanism of the Bredereck Reaction:
The reaction involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.
Figure 3: The Bredereck Oxazole Synthesis.
Experimental Protocol: Synthesis of 4-Propyl-1,3-oxazole via the Bredereck Reaction [14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-pentanone (1.0 eq) in a high-boiling point solvent such as DMF.
-
Addition of Reagent: Add an excess of formamide (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C for 4-12 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, pour the mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether). Extract the aqueous layer multiple times, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[14]
The van Leusen Oxazole Synthesis (1972)
A significant advancement in oxazole synthesis came with the development of the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a key reagent.[6][15] This method provides a versatile and efficient route to 5-substituted oxazoles from aldehydes.[16][17]
Mechanism of the van Leusen Oxazole Synthesis:
The reaction proceeds via the base-mediated deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition, and subsequent elimination of toluenesulfinic acid yields the oxazole.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmpr.in [ijmpr.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Oxazole Synthesis [drugfuture.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Van Leusen Oxazole Synthesis [organic-chemistry.org]
A Technical Guide to Theoretical and Computational Elucidation of Oxazole Scaffolds in Drug Discovery
Abstract
The 1,3-oxazole motif, a five-membered heteroaromatic ring, is a privileged scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the electronic structure, reactivity, and biomolecular interactions of oxazole-containing compounds. By integrating quantum mechanical calculations and molecular modeling techniques, researchers can accelerate the drug discovery pipeline through a rational, structure-based design approach. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven protocols.
The Oxazole Ring: A Privileged Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic system containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1][2] Its aromatic character, arising from the delocalization of six π-electrons, imparts significant thermal stability.[3] However, the presence of electronegative heteroatoms creates a nuanced electronic landscape, making the oxazole ring an intriguing subject for theoretical and computational analysis.[3] Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] This diverse bioactivity stems from the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules.[4]
The inherent structural rigidity and planarity of the oxazole ring provide a well-defined framework for the spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein targets.[1] Computational studies are therefore indispensable for dissecting the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.[1]
Quantum Mechanical Insights into the Oxazole Core
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic electronic properties of the oxazole ring and its derivatives.[1][4] These methods provide a fundamental understanding of molecular structure, stability, and reactivity, which are paramount for predicting biological activity.
Foundational Principles: Why DFT?
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[4] It allows for the calculation of key electronic descriptors that correlate with a molecule's behavior in a biological environment.
Key Quantum Chemical Descriptors for Oxazoles
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[1][4]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecular surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with protein residues.[1]
Experimental Protocol: DFT Calculation of an Oxazole Derivative
This protocol outlines a typical workflow for performing a DFT calculation on a substituted oxazole.
-
Structure Preparation:
-
Draw the 2D structure of the oxazole derivative using a molecular editor such as ChemDraw or GaussView.
-
Convert the 2D structure to a 3D conformation.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Causality: This step is crucial as the electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
-
Recommended Method: The B3LYP functional with the 6-311++G(d,p) basis set provides a robust and widely accepted level of theory for organic molecules.[1][4]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Property Calculation:
-
From the optimized structure, calculate the desired quantum chemical properties, including HOMO and LUMO energies, and generate the MEP map.
-
-
Data Analysis:
-
Extract the calculated parameters and visualize the molecular orbitals and MEP surface.
-
Diagram: DFT Workflow for Oxazole Analysis
Caption: A generalized workflow for performing DFT calculations on oxazole derivatives.
Data Presentation: Quantum Chemical Parameters
The following table presents hypothetical data from DFT calculations for a series of oxazole derivatives to illustrate a typical output format.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Oxazole-A | -6.54 | -1.23 | 5.31 | 2.15 |
| Oxazole-B | -6.21 | -1.58 | 4.63 | 3.42 |
| Oxazole-C | -6.89 | -0.98 | 5.91 | 1.87 |
Molecular Docking: Simulating Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5][6] For oxazole-based drug candidates, docking studies are instrumental in elucidating their binding mode and predicting their binding affinity.[7]
The "Lock and Key" Principle in a Computational Framework
The core principle of molecular docking is to find the optimal fit between a ligand and a protein's active site, analogous to a key fitting into a lock. This is achieved through a scoring function that estimates the binding energy for different ligand poses.
Experimental Protocol: Molecular Docking of an Oxazole Inhibitor
This protocol details the steps for a typical molecular docking study.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).[1]
-
Remove water molecules and any co-crystallized ligands.[1]
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Causality: Proper receptor preparation is critical for accurate docking, as the presence of water molecules or incorrect protonation states can lead to erroneous binding predictions.
-
-
Ligand Preparation:
-
Generate the 3D structure of the oxazole derivative.
-
Perform a geometry optimization using a force field (e.g., MMFF94) or a semi-empirical quantum method.[1]
-
Assign partial charges and define rotatable bonds.
-
Self-Validation: The ligand's conformational space must be adequately sampled to ensure that the global minimum energy binding pose can be identified.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known inhibitor or through active site prediction algorithms.
-
Run the docking algorithm to generate a series of ligand poses within the binding site.
-
The docking program will score and rank the poses based on the estimated binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the oxazole ligand and the protein residues.[1]
-
Compare the docking results with experimental data, if available, to validate the computational model.
-
Diagram: Molecular Docking Workflow
Caption: A standard workflow for molecular docking of an oxazole-based ligand.
Data Presentation: Docking Results
The results of a molecular docking study are typically summarized in a table that includes the binding energy and the key interacting residues.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Oxazole-A | -8.5 | Tyr234, Asp187 | H-bond, π-π stacking |
| Oxazole-B | -9.2 | Phe345, Leu123 | Hydrophobic |
| Oxazole-C | -7.8 | Arg89, Glu154 | H-bond, Salt bridge |
Advanced Computational Approaches
Beyond DFT and molecular docking, other computational methods can provide deeper insights into the behavior of oxazole-containing systems.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7] These models can be used to predict the activity of novel oxazole derivatives and to guide lead optimization.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of binding stability and the identification of key conformational changes.
Conclusion and Future Perspectives
Theoretical and computational studies are indispensable tools in modern drug discovery. For oxazole-based compounds, these methods provide a rational framework for understanding their chemical properties and biological activities. By integrating quantum mechanics, molecular docking, and other computational techniques, researchers can accelerate the design and development of novel oxazole-containing therapeutics with improved efficacy and safety profiles. The continued development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, promises to further enhance the impact of these methods in the years to come.
References
- Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide - Benchchem. (URL: )
- DFT STUDIES OF OXAZOLE DERIV
- Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods - ResearchG
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Deriv
- Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents | Request PDF - ResearchG
- Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations.
- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF - ResearchG
- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed. (URL: [Link])
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity - Benchchem. (URL: )
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - Bentham Science Publisher. (URL: [Link])
- Synthesis and Reactions of Oxazoles - ResearchG
- Oxazole.pdf - CUTM Courseware. (URL: [Link])
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irjweb.com [irjweb.com]
- 5. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromophenyl-Oxazole Motif: A Keystone in Modern Synthesis
An In-depth Technical Guide to Navigating its Reactivity
Authored by: A Senior Application Scientist
Abstract
The bromophenyl-oxazole scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile synthetic intermediate for late-stage functionalization.[1] Its importance lies in the robust and predictable reactivity of the carbon-bromine bond, which allows for the strategic introduction of diverse molecular fragments. This guide provides an in-depth exploration of the key chemical transformations involving the bromophenyl group on an oxazole core. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and other transformations, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of the Bromophenyl-Oxazole Core
Oxazole derivatives are integral components of numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2] The incorporation of a bromophenyl group onto this heterocyclic core provides a critical synthetic handle. Aryl bromides are ideal substrates for a wide array of powerful bond-forming reactions, striking a balance between high reactivity and stability.[2] Understanding how to selectively manipulate the C-Br bond is therefore paramount for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[1]
This guide will focus on the primary reaction classes that leverage the unique electronic properties of the bromophenyl-oxazole system, enabling chemists to unlock its full synthetic potential.
Electronic Landscape: How the Oxazole Ring Modulates Reactivity
The oxazole ring is an electron-deficient heterocycle.[3] This electronic character influences the reactivity of the attached bromophenyl ring. The nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8), while the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation.[4][5]
For an attached bromophenyl group (e.g., at the 2-position), the oxazole's electron-withdrawing nature has several consequences:
-
Activation towards Nucleophilic Attack: While aryl bromides are generally poor substrates for classical SNAr reactions, the electron-deficient nature of the oxazole can facilitate such reactions under specific, often harsh, conditions.
-
Facilitation of Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the electron-withdrawing effect of the oxazole can enhance the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[1][6]
-
Site of Metallation: The C2 position of the oxazole ring itself is the most acidic proton, making it a potential site for competitive deprotonation during metallation reactions.[4] However, the kinetic speed of lithium-halogen exchange on the bromo- C-Br bond often outpaces deprotonation, especially at low temperatures.[7][8]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis and are exceptionally well-suited for modifying the bromophenyl-oxazole core.[9][10] These methods are prized for their functional group tolerance and reliability.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[1][6] This reaction is fundamental for elaborating the bromophenyl-oxazole scaffold.
Mechanism & Causality: The catalytic cycle is a well-understood, three-step process:[1][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl-oxazole, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent. For instance, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, proving beneficial for challenging couplings.[12]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. komorowski.edu.pl [komorowski.edu.pl]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Van Leusen Synthesis: A Versatile and Robust Route to 5-Aryl-1,3-Oxazoles for Drug Discovery and Development
Introduction: The Significance of the 1,3-Oxazole Scaffold and the Power of the Van Leusen Synthesis
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide array of biological targets, including enzymes and receptors.[1][2][3] Consequently, the oxazole motif is found in a multitude of natural products and synthetic molecules with diverse and potent pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7]
The Van Leusen oxazole synthesis, first reported in 1972, provides a powerful and direct method for the construction of 5-substituted oxazoles from aldehydes.[1] This reaction is particularly valuable for the synthesis of 5-aryl-1,3-oxazoles, a class of compounds with significant therapeutic potential. The synthesis is renowned for its operational simplicity, use of readily available starting materials, and broad substrate scope.[8] The key reagent, p-toluenesulfonylmethyl isocyanide (TosMIC), is a stable, odorless, and colorless solid at room temperature, making it a convenient and safe reagent for laboratory use.[1] This application note provides a comprehensive guide to the Van Leusen synthesis of 5-aryl-1,3-oxazoles, detailing the underlying mechanism, a robust experimental protocol, and insights into the causality of experimental choices to empower researchers in their drug development endeavors.
Delving into the Mechanism: A Stepwise Look at the Formation of the Oxazole Ring
The Van Leusen oxazole synthesis proceeds through a fascinating and elegant reaction cascade that transforms an aldehyde and TosMIC into a 5-substituted oxazole.[1][9] The unique reactivity of TosMIC is central to this transformation, as it possesses an acidic α-proton, a sulfinic acid leaving group, and a reactive isocyanide carbon.[9][10] The reaction is typically carried out in the presence of a base, which initiates the sequence of events.
The mechanism can be broken down into the following key steps:
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the α-carbon of TosMIC by a base (e.g., potassium carbonate, potassium tert-butoxide). This generates a nucleophilic carbanion. The electron-withdrawing effects of both the sulfonyl and isocyanide groups make this proton particularly acidic.[11]
-
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aryl aldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
5-endo-dig Cyclization: The intermediate then undergoes an intramolecular cyclization, where the oxygen of the former carbonyl group attacks the electrophilic carbon of the isocyanide. This 5-endo-dig cyclization is a crucial ring-forming step that leads to a 5-membered dihydrooxazole (oxazoline) intermediate.[11]
-
Base-Promoted Elimination: In the final step, a base abstracts a proton from the C4 position of the oxazoline ring. This is followed by the elimination of the p-toluenesulfinate (TosH) leaving group, resulting in the formation of the aromatic 1,3-oxazole ring.[1][9]
The following diagram illustrates the mechanistic pathway of the Van Leusen oxazole synthesis:
Caption: Reaction mechanism of the Van Leusen synthesis.
Experimental Protocol: A Step-by-Step Guide to the Synthesis of 5-Phenyl-1,3-oxazole
This protocol provides a detailed procedure for the synthesis of 5-phenyl-1,3-oxazole as a representative example. The principles outlined here can be adapted for a wide range of aryl aldehydes.
Materials and Reagents:
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Experimental Workflow:
The following diagram outlines the general workflow for the synthesis and purification of 5-aryl-1,3-oxazoles via the Van Leusen synthesis.
Caption: General experimental workflow.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.0 mmol, 1.0 eq), TosMIC (1.1 mmol, 1.1 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Causality Insight: Potassium carbonate is a commonly used base for this reaction. It is mild enough to avoid side reactions but strong enough to deprotonate TosMIC. Anhydrous conditions are preferred to prevent potential hydrolysis of the isocyanide.
-
-
Solvent Addition: Add anhydrous methanol (10 mL) to the flask.
-
Causality Insight: Methanol is a typical solvent for the Van Leusen oxazole synthesis. It effectively dissolves the reactants and facilitates the reaction. In some cases, other alcohols or solvent systems can be employed.[1]
-
-
Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours.
-
Self-Validation: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (benzaldehyde and TosMIC) and the appearance of a new, less polar spot corresponding to the oxazole product will indicate the reaction's progression. A suitable eluent system for TLC is typically a mixture of hexanes and ethyl acetate.
-
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Causality Insight: The aqueous workup with sodium bicarbonate helps to neutralize any acidic byproducts and remove water-soluble impurities.
-
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Expected Outcome: The purified product, 5-phenyl-1,3-oxazole, should be a white to off-white solid.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Scope and Versatility of the Van Leusen Synthesis
A significant advantage of the Van Leusen oxazole synthesis is its broad substrate scope. A wide variety of aromatic and heteroaromatic aldehydes can be successfully employed to generate the corresponding 5-aryl-1,3-oxazoles. The reaction is tolerant of various functional groups on the aromatic ring, making it a valuable tool for the synthesis of diverse compound libraries for drug screening.
| Aryl Aldehyde Substituent | Typical Yield Range (%) | Notes |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Good to Excellent | Reactions generally proceed smoothly. |
| Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) | Good to Excellent | Aromatic aldehydes with electron-withdrawing groups may exhibit higher reactivity.[2] |
| Halogens (e.g., -F, -Cl, -Br) | Good to Excellent | Halogenated products are useful for further cross-coupling reactions. |
| Heteroaromatic aldehydes (e.g., pyridine, furan, thiophene) | Moderate to Good | Allows for the synthesis of a wide range of heteroaryl-substituted oxazoles.[1] |
Recent advancements have further expanded the scope of the Van Leusen synthesis, including microwave-assisted protocols for accelerated reaction times and improved yields, as well as one-pot modifications starting from alcohols or benzyl bromides.[1][2]
Conclusion and Future Perspectives
The Van Leusen synthesis of 5-aryl-1,3-oxazoles remains a highly relevant and powerful transformation in modern organic and medicinal chemistry. Its operational simplicity, broad substrate scope, and the use of a stable and convenient reagent make it an attractive method for both academic research and industrial applications. For drug development professionals, this reaction provides a reliable and efficient means to access diverse libraries of oxazole-containing compounds for biological screening. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic versions of the reaction, as well as its application in the synthesis of increasingly complex and biologically active molecules.
References
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
- Wikipedia. (2023). Van Leusen reaction. [Link]
- NROChemistry. (n.d.). Van Leusen Reaction. [Link]
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PMCID: PMC7180750. [Link]
- Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. [Link]
- Slideshare. (n.d.).
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
- ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- ResearchGate. (n.d.). Mechanism of Van Leusen oxazole synthesis. [Link]
- Singh, A., Sharma, P., & Sharma, S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 316-326. [Link]
- ResearchGate. (n.d.).
- IGI Global. (n.d.).
- Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6546-6582. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. varsal.com [varsal.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
The Robinson-Gabriel Synthesis of Substituted Oxazoles: A Detailed Guide for Researchers
The synthesis of substituted oxazoles, a core heterocyclic motif in numerous natural products and pharmacologically active compounds, is a cornerstone of medicinal chemistry and drug development. Among the classical methods for constructing the oxazole ring, the Robinson-Gabriel synthesis stands out for its reliability and versatility in preparing a wide array of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. This technical guide provides an in-depth exploration of the Robinson-Gabriel synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Theoretical Framework: Understanding the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is fundamentally a cyclodehydration reaction.[1] The core transformation involves the intramolecular cyclization of a 2-acylamino-ketone precursor to form an oxazoline intermediate, which then dehydrates to yield the aromatic oxazole ring.[2] The reaction is typically promoted by a strong acid or a dehydrating agent.
The Reaction Mechanism: A Step-by-Step Look
The generally accepted mechanism for the Robinson-Gabriel synthesis proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as a nucleophile, attacking the protonated and activated carbonyl carbon in an intramolecular fashion. This step leads to the formation of a five-membered cyclic intermediate, a protonated oxazoline.
-
Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the oxazoline intermediate, yielding a neutral 2,5-dihydroxy-2,5-dihydrooxazole derivative.
-
Dehydration: Under the acidic and often thermal conditions of the reaction, the dihydroxy intermediate undergoes dehydration. This involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a double bond within the ring, leading to the aromatic and stable oxazole product.
Experimental Protocols: From Precursor Synthesis to Purified Oxazole
A successful Robinson-Gabriel synthesis hinges on the effective preparation of the 2-acylamino-ketone precursor and the judicious choice of the cyclodehydrating agent. This section provides detailed, step-by-step protocols for both stages.
Synthesis of the 2-Acylamino-Ketone Precursor via the Dakin-West Reaction
The Dakin-West reaction is a robust and widely used method for the synthesis of 2-acylamino-ketones from α-amino acids.[3][4]
Protocol: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)benzamide (a 2-acylamino-ketone precursor)
-
Materials and Reagents:
-
DL-Alanine
-
Benzoic anhydride
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amino acid).
-
Add benzoic anhydride (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
The Robinson-Gabriel Cyclodehydration: Formation of the Oxazole
The choice of the cyclodehydrating agent is critical and depends on the stability of the substrate. While traditional methods employ harsh acids, milder alternatives are available for sensitive molecules.
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
-
Materials and Reagents:
-
N-(1-oxo-1-phenylpropan-2-yl)benzamide (the 2-acylamino-ketone precursor)
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Place the N-(1-oxo-1-phenylpropan-2-yl)benzamide (1.0 eq) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (2-3 eq) to the flask with stirring.
-
Heat the mixture to 80-100°C for 1-2 hours. The reaction mixture will typically become homogeneous and may change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Purify the crude 2,5-diphenyloxazole by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Milder Robinson-Gabriel Synthesis using Phosphorus Pentachloride (PCl₅)
-
Materials and Reagents:
-
N-(1-oxo-1-phenylpropan-2-yl)benzamide
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., chloroform or benzene)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acylamino-ketone (1.0 eq) in the anhydrous solvent.
-
Carefully add phosphorus pentachloride (1.1-1.2 eq) portion-wise to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Data Presentation and Scope of the Reaction
The Robinson-Gabriel synthesis is applicable to a wide range of substrates, allowing for the synthesis of oxazoles with diverse substituents at the 2- and 5-positions, and in some cases, at the 4-position.
| Starting 2-Acylamino-Ketone | Dehydrating Agent | Product | Yield (%) | Reference |
| N-(1-oxo-1-phenylpropan-2-yl)benzamide | H₂SO₄ | 2,5-Diphenyloxazole | 70-85 | [1] |
| N-(1-oxopropan-2-yl)acetamide | PPA | 2,5-Dimethyloxazole | 60-75 | [2] |
| N-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)benzamide | POCl₃ | 2-Phenyl-5-(4-methoxyphenyl)oxazole | 75-90 | [5] |
| N-(1-oxo-1-(thiophen-2-yl)propan-2-yl)acetamide | PCl₅ | 2-Methyl-5-(thiophen-2-yl)oxazole | 65-80 | [2] |
Troubleshooting and Expert Insights
Low Yields:
-
Cause: Incomplete reaction or degradation of starting material/product under harsh acidic conditions.
-
Solution:
-
Ensure anhydrous conditions, as water can hydrolyze the intermediates.
-
Optimize the reaction time and temperature. Prolonged heating can lead to decomposition.
-
Consider using a milder dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For very sensitive substrates, the use of triphenylphosphine and iodine can be effective.[2]
-
Formation of Byproducts:
-
Cause: Side reactions such as polymerization or charring, especially with concentrated sulfuric acid.
-
Solution:
-
Add the dehydrating agent slowly and with cooling to control the initial exotherm.
-
Use a less aggressive dehydrating agent.
-
Purification Challenges:
-
Cause: The product may be contaminated with starting material or polymeric byproducts.
-
Solution:
-
Thorough workup to remove the acid catalyst is crucial.
-
Column chromatography on silica gel is often the most effective method for obtaining a pure product. A gradient elution system (e.g., hexane/ethyl acetate) is typically employed.
-
Visualization of the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
Conclusion
The Robinson-Gabriel synthesis remains a highly relevant and powerful tool in the arsenal of synthetic chemists. Its ability to generate a diverse range of substituted oxazoles from readily available starting materials ensures its continued application in drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reagents, and employing robust purification techniques, researchers can effectively harness this classic reaction to construct complex molecular architectures.
References
- Dakin, H. D.; West, R. A General Reaction of Amino Acids. J. Biol. Chem.1928, 78 (1), 91–104.
- Dakin-West Reaction. Name-Reaction.com. [Link]
- Robinson–Gabriel synthesis. In Wikipedia; 2023. [Link]
- Robinson-Gabriel Synthesis. SynArchive. [Link]
- Dakin–West reaction. In Wikipedia; 2023. [Link]
- Apostol, T.-V.; et al. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules2021, 26 (16), 5019. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-(2-Bromophenyl)-1,3-oxazole: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-(2-Bromophenyl)-1,3-oxazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The featured protocol utilizes the robust and widely applicable Van Leusen oxazole synthesis, reacting 2-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC). This application note offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into process optimization and purification. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, providing the necessary information for the successful and efficient preparation of this key oxazole derivative.
Introduction
Oxazole-containing compounds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1] The 5-aryloxazole scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. The title compound, this compound, is a versatile intermediate, with the bromine atom providing a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.
Several synthetic methodologies exist for the formation of the oxazole ring, including the Robinson-Gabriel synthesis and various metal-catalyzed cyclizations.[2][3] However, the Van Leusen oxazole synthesis stands out for its reliability and operational simplicity in preparing 5-substituted oxazoles directly from aldehydes.[1][4] This method employs tosylmethyl isocyanide (TosMIC), a stable and versatile reagent that serves as a three-atom synthon for the construction of the oxazole core.[5]
This guide will focus exclusively on the Van Leusen approach for the synthesis of this compound, providing a detailed protocol and the scientific rationale behind each step.
Reaction Scheme and Mechanism
The synthesis of this compound via the Van Leusen reaction proceeds as follows:
Overall Reaction:
The reaction mechanism is a well-established sequence of deprotonation, nucleophilic attack, cyclization, and elimination.[5][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.
Mechanistic Steps:
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate, to form a resonance-stabilized carbanion.[6] The electron-withdrawing nature of both the sulfonyl and isocyanide groups facilitates this proton abstraction.[6]
-
Nucleophilic Addition: The resulting TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This addition forms an alkoxide intermediate.
-
Intramolecular Cyclization (5-endo-dig): The alkoxide intermediate then undergoes an intramolecular cyclization, where the oxygen atom attacks the electrophilic carbon of the isocyanide group. This step follows Baldwin's rules for ring closure and results in the formation of a five-membered dihydrooxazole (oxazoline) ring.[6]
-
Elimination of Toluenesulfinic Acid: The final step is the base-promoted elimination of the tosyl group as toluenesulfinic acid, a good leaving group. This elimination results in the formation of the aromatic 1,3-oxazole ring.[4]
Mechanistic Diagram
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 3. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
High-Purity Isolation of 5-(2-Bromophenyl)-1,3-oxazole via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 5-(2-Bromophenyl)-1,3-oxazole, a key heterocyclic intermediate in pharmaceutical synthesis. The oxazole scaffold is a privileged structure in medicinal chemistry, and the purity of such building blocks is critical for the success of subsequent synthetic steps and the integrity of biological screening data.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles, enabling researchers to adapt and troubleshoot the method effectively. We detail a robust methodology employing normal-phase flash column chromatography on silica gel, optimized through systematic Thin-Layer Chromatography (TLC) analysis.
Introduction and Scientific Context
This compound is an aromatic heterocyclic compound with a molecular weight of approximately 224.05 g/mol .[3][4] Its structure, featuring a bromophenyl group, provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable precursor for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[5] Oxazole derivatives are known to exhibit a wide range of biological activities, and their use as intermediates demands stringent purity control to avoid the introduction of confounding variables in drug discovery pipelines.[4][6][7]
Column chromatography is the gold standard for purifying moderately polar organic compounds like this compound from synthetic reaction mixtures. The technique exploits the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a nonpolar mobile phase. This protocol ensures the removal of common impurities, such as unreacted starting materials or reaction byproducts, to yield the target compound with ≥97% purity, suitable for downstream applications.
The Chromatographic Principle: Achieving Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Polar molecules in the mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A nonpolar solvent system, typically a mixture of hexane or petroleum ether with a more polar solvent like ethyl acetate, is used. The mobile phase flows through the column, competing with the silica gel for the analytes.
-
Mechanism of Separation: When the crude mixture is introduced to the column, its components adsorb to the silica gel. As the mobile phase flows, a continuous process of desorption and re-adsorption occurs.
-
Less Polar Impurities: These have a weaker affinity for the polar silica gel and a higher affinity for the nonpolar mobile phase. They travel down the column more quickly.
-
Target Compound (Moderately Polar): this compound will have a moderate affinity for the silica gel, causing it to move down the column at an intermediate rate.
-
More Polar Impurities: These interact strongly with the silica gel and move very slowly, remaining near the top of the column.
-
This differential migration allows for the collection of the target compound in distinct fractions, separated from faster and slower-moving impurities.
Mandatory First Step: Method Development with TLC
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analog of column chromatography.
Objective: To identify a mobile phase composition that provides a Retardation Factor (Rf) of 0.25-0.35 for this compound. This Rf value ensures the compound moves off the baseline but provides sufficient resolution from nearby impurities.
Protocol: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). In parallel, prepare dilute solutions of the expected starting materials, if available, for co-spotting.
-
Spot the Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[8] If co-spotting, apply the starting material spot on top of a crude mixture spot to confirm identity.
-
Develop the Plate: Place the spotted plate in a sealed TLC chamber containing a prepared solvent system. Start with a nonpolar mixture, such as 10% ethyl acetate in hexane (v/v).
-
Analyze and Iterate: After the solvent front has traveled ~80% of the plate's height, remove it and visualize under a UV lamp (254 nm).[8]
-
If the desired spot has an Rf < 0.25 (too low), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 15%, 20%).
-
If the desired spot has an Rf > 0.35 (too high), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
Confirm Separation: The optimal solvent system should show clear baseline separation between the target compound spot and all major impurity spots.
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1-2 grams. Dimensions should be scaled accordingly for different quantities.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh |
| Solvents | Hexane, Ethyl Acetate | HPLC Grade or Distilled |
| Glassware | Chromatography Column | 40-50 mm diameter, 300-400 mm length |
| Round Bottom Flasks | Various sizes (for fractions, sample loading, final product) | |
| Erlenmeyer Flasks or Test Tubes | For fraction collection | |
| Equipment | Fume Hood | Essential for solvent handling |
| Rotary Evaporator | For solvent removal | |
| TLC Plates, Chamber, UV Lamp | For monitoring |
Purification Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a separate beaker, measure the required amount of silica gel (approx. 50-100 g of silica per 1 g of crude product).
-
Create a slurry by adding the silica to your starting mobile phase (e.g., 10% EtOAc/Hexane). The consistency should be like a milkshake, easily pourable but not too dilute.
-
Clamp the column vertically in a fume hood. Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock to drain some solvent, allowing the silica bed to settle. Add more solvent as needed, ensuring the top of the silica bed never runs dry. The final packed bed should be uniform and free of cracks.
Step 2: Sample Loading (Dry Loading Technique)
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution and mix well.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample.
Causality Note: Dry loading is superior to liquid loading for compounds of moderate solubility. It ensures the sample is applied to the column in a very narrow, concentrated band, which prevents streaking and leads to significantly better separation and sharper elution peaks.[9]
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution.
-
Maintain a constant flow rate. For flash chromatography, positive pressure from a pump or inert gas can be used to accelerate the process.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks immediately. A typical fraction size might be 15-20 mL.
Step 4: Monitoring and Pooling
-
After collecting 15-20 fractions, use TLC to analyze them. Spot every second or third fraction on a single TLC plate.
-
Develop and visualize the plate. Fractions containing only the spot corresponding to the pure product (at Rf ~0.25-0.35) should be identified.
-
Combine all pure fractions into a larger, pre-weighed round bottom flask.
Step 5: Product Isolation
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Once the solvent is removed, place the flask under high vacuum for at least one hour to remove any residual solvent.
-
The resulting solid is the purified this compound. Calculate the final mass and determine the yield.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution with a less polar system may be needed. |
| Column was overloaded with sample. | Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:50 to 1:100 ratio). | |
| Cracked or Channeled Column Bed | Column packed improperly; bed ran dry. | The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent. |
| Product Streaking on TLC/Column | Sample is too polar for the solvent system; compound is acidic/basic. | Add a small amount (0.1-0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve peak shape. |
| Sample was poorly soluble and precipitated at the top of the column. | Use the dry loading method. Ensure the sample is fully dissolved before adsorbing onto the silica. | |
| Product Will Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% to 20% to 30% ethyl acetate in hexane. |
References
- EvitaChem. (n.d.). 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole.
- Journal of the Brazilian Chemical Society. (2012). Supplementary Information.
- Sigma-Aldrich. (n.d.). 5-(4-bromophenyl)-1,3-oxazole.
- ECHEMI. (n.d.). This compound Formula.
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)oxazole Derivatives.
- MDPI. (n.d.). Supporting Information: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
- Smolecule. (n.d.). 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole.
- SIELC Technologies. (n.d.). Separation of Oxazole, 2,5-diphenyl- on Newcrom R1 HPLC column.
- Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
- BenchChem. (2025). An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine.
- ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell.
- Organic Syntheses. (n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][11] Sigmatropic Rearrangement-Annulation Cascade.
- National Center for Biotechnology Information. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- BenchChem. (2025). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- IntechOpen. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- ResearchGate. (n.d.). Characteristics of the 4.6 mm i.d. chiral columns used in this work.
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
- MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
- Journal of Applied Pharmaceutical Science. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
Sources
- 1. sciforum.net [sciforum.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. echemi.com [echemi.com]
- 4. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Purity: Advanced Recrystallization Techniques for 5-(2-Bromophenyl)-1,3-oxazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount, as impurities can lead to ambiguous biological data, side reactions in multi-step syntheses, and flawed material properties. This guide provides a comprehensive overview of recrystallization strategies tailored for this compound, moving beyond a simple list of steps to explain the underlying chemical principles that govern success. We present detailed, field-proven protocols for single-solvent and mixed-solvent systems, complete with troubleshooting and characterization checkpoints, to empower researchers to achieve optimal purity.
Introduction: The Critical Role of Purity
The 5-phenyloxazole scaffold is a "privileged structure" in drug discovery, appearing in molecules with anti-inflammatory, anti-cancer, and antiprotozoal activities.[1][2] The specific isomer, this compound, offers a reactive bromine handle, enabling further synthetic diversification through cross-coupling reactions.[3] For these applications, even minor impurities can interfere with downstream processes or biological assays. Recrystallization is a powerful, cost-effective, and scalable purification technique that, when optimized, can elevate material purity from ≥97% to the >99.5% standard often required for pharmaceutical development.[4]
Physicochemical Profile & Strategic Implications
A successful recrystallization hinges on understanding the solute's properties. While comprehensive experimental data for this specific isomer is limited, we can infer a working profile from its structure and data from close analogues.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Target) | 5-(4-Bromophenyl)-1,3-oxazole (para-isomer) | Notes & Strategic Implications |
| CAS Number | 328270-70-8[5][6] | 72571-06-3[7] | Ensures correct identification of the target molecule. |
| Molecular Weight | 224.05 g/mol [5][6] | 224.05 g/mol [7] | Essential for calculating molar quantities. |
| Physical Form | Solid (Predicted) | Solid[8] | Confirms that recrystallization is an appropriate technique. |
| Melting Point | Data not available | 78.1-78.4 °C[7] | The target's melting point will differ but is likely below 100°C. This is a key QC check; a sharp melting point indicates high purity. |
| Water Solubility | 8.5 µg/mL (Very Low)[5] | 2.2 µg/mL (Very Low)[7] | Water is an excellent anti-solvent or final wash solvent to remove polar impurities without significant product loss. |
| Predicted Polarity | Moderately Polar | Moderately Polar | The bromophenyl group is nonpolar, while the oxazole ring provides polarity. This duality is key to selecting effective solvent systems. |
The Causality of Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For this compound, its moderately polar nature suggests a screening palette of common organic solvents.
Solvent Screening Logic:
A logical workflow for identifying the optimal solvent system is crucial. This involves small-scale solubility tests with ~10-20 mg of crude material in 0.5 mL of solvent.
Caption: Decision workflow for empirical solvent screening.
Based on literature for analogous compounds, alcohols like ethanol and isopropanol are excellent starting points.[1][9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization with Ethanol
This method is ideal when a solvent with a steep solubility-temperature gradient is identified. Ethanol is a prime candidate for related oxazoles.[9]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., start with 3-4 mL). Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery upon cooling.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: To remove charcoal or insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Trustworthiness Check: This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Expertise Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a thermodynamically controlled manner, excluding impurities.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol, followed by a wash with ice-cold water or heptane to remove the more soluble ethanol.[1][5]
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by determining its melting point and comparing its spectroscopic data (NMR, IR) to the starting material.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Isopropanol/Heptane)
This technique is powerful when no single solvent is ideal. It pairs a "good" solvent (in which the compound is soluble) with a miscible "poor" or anti-solvent (in which it is insoluble). This method is documented for similar heterocyclic systems.[1]
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a minimum amount of a "good" solvent, such as isopropanol or ethyl acetate, at near-boiling temperature.
-
Induce Supersaturation: While the solution is still hot, add the "poor" anti-solvent (e.g., heptane) dropwise with constant swirling. Continue adding until the first sign of persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Re-homogenize: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and produce a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Protocol, using the ice-cold anti-solvent (heptane) for the final crystal wash.
Caption: General experimental workflow for recrystallization.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause | Solution |
| "Oiling Out" (Product separates as a liquid) | Solution is supersaturated above the compound's melting point; cooling rate is too fast. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow it to cool much more slowly. If the problem persists, use a lower-boiling point solvent or more solvent overall. |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal from a previous batch. If still unsuccessful, reduce the solvent volume by boiling some off and re-cooling. |
| Poor or Low Recovery | Too much solvent was used; crystals are partially soluble in the cold wash solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the wash solvent is ice-cold and used sparingly. Ensure filtration apparatus is pre-heated for hot filtrations. |
| Crystals are Colored | Colored impurities are co-precipitating. | Perform the optional decolorization step with activated charcoal (Protocol 1, Step 3) before crystallization. |
References
- Sciforum. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
- ChemSynthesis. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole.
- Organic Syntheses. (n.d.). 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE.
- Singh, P., & Kumar, A. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 759-772.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. This compound | 328270-70-8 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-(2-Bromophenyl)-1,3-oxazole as a Versatile Building Block in Modern Organic Synthesis
Abstract
The 1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional synthetic compounds.[1][2][3][4] 5-(2-Bromophenyl)-1,3-oxazole emerges as a particularly valuable synthetic intermediate, strategically positioning a reactive bromine atom on a phenyl ring attached to the C5 position of the oxazole core. This arrangement provides a versatile handle for sophisticated molecular engineering through a variety of cross-coupling reactions. The ortho-disposition of the oxazole and bromo substituents allows for the synthesis of sterically constrained biaryl systems and facilitates intramolecular cyclization pathways to construct complex polycyclic architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on detailed, field-proven protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Strategic Advantage of this compound
The utility of this building block stems from the unique interplay between its two core components: the 1,3-oxazole ring and the 2-bromophenyl substituent.
-
The Oxazole Core: This five-membered heterocycle is not merely a passive scaffold. Its electronic properties and ability to engage in hydrogen bonding and π-stacking interactions make it a "privileged scaffold" in drug discovery.[5] It is found in numerous compounds with demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4]
-
The 2-Bromophenyl Group: The carbon-bromine bond is a linchpin for modern synthetic chemistry, serving as a prime site for palladium-catalyzed C-C and C-N bond formation.[6] Its specific placement at the ortho position relative to the oxazole linker introduces steric influence that can direct the conformation of the final product and opens pathways to unique intramolecular reactions, such as the synthesis of phenanthridines.
Caption: Generalized workflow for a cross-coupling experiment. [7]
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Structures
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing C(sp²)-C(sp²) bonds. [5][8]It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.
Causality and Expertise: The choice of catalyst, base, and solvent system is critical and substrate-dependent. For electron-neutral aryl bromides like our building block, a standard Pd(PPh₃)₄ catalyst is often sufficient. However, for more challenging couplings with sterically hindered or electron-rich boronic acids, more sophisticated catalysts with bulky phosphine ligands (e.g., S-PHOS, X-PHOS) may be required to promote efficient reductive elimination. [9]The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it is essential for the formation of the reactive boronate species required for the transmetalation step. [5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. [5][8] Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent (e.g., a mixture of 1,4-dioxane/water or toluene/ethanol/water). [5][7][8]4. Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the specified temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. [5][7]
Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) 1 Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/EtOH/H₂O 90 ~85-95 2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ 1,4-Dioxane/H₂O 100 ~80-92 3 3-Pyridinylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 110 ~75-88 4 2-Thiopheneboronic acid Pd(dppf)Cl₂ (3) Na₂CO₃ DMF/H₂O 90 ~82-94 Yields are representative estimates based on similar substrates and may require optimization. [10][11]
Heck Reaction: Synthesis of Alkenyl-Substituted Aromatics
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins. [12][13]This reaction is instrumental in extending carbon chains and installing valuable functional groups.
Causality and Expertise: The reaction typically proceeds with syn-addition of the aryl-palladium species across the double bond, followed by syn-β-hydride elimination. [14]This mechanism generally leads to the E-isomer (trans) of the product, which is often the thermodynamically more stable isomer. The choice of base is critical; weaker bases like triethylamine (Et₃N) or sodium acetate (NaOAc) are commonly used to neutralize the HBr generated in the catalytic cycle without promoting unwanted side reactions like alkene isomerization. [14]
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes & Protocols: The 5-(2-Bromophenyl)-1,3-oxazole Scaffold in Modern Drug Discovery
Abstract: The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage with a wide array of biological targets.[1][2] This guide focuses on a particularly strategic derivative: 5-(2-Bromophenyl)-1,3-oxazole. The unique positioning of the bromophenyl group at the 5-position provides a versatile synthetic "handle" for extensive molecular elaboration through modern cross-coupling reactions. This allows for the systematic development of compound libraries essential for robust Structure-Activity Relationship (SAR) studies.[3][4] Oxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making this scaffold a high-value starting point for novel therapeutic development.[1][5][6] This document provides an in-depth overview of its applications, detailed synthetic protocols, and bioassay methodologies for researchers and drug development professionals.
The Strategic Advantage: A Scaffold Built for Diversification
The utility of this compound in drug discovery is rooted in its chemical architecture. The bromine atom on the phenyl ring is not merely a substituent; it is a reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This strategic placement allows chemists to introduce a vast array of chemical moieties (aryl, heteroaryl, alkyl, amine groups, etc.) with high precision. This process is fundamental to exploring the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.[4][7]
The workflow enables a rapid and efficient transition from a single core structure to a diverse library of drug candidates, accelerating the hit-to-lead optimization process.
Caption: Synthetic diversification of the core scaffold.
Key Therapeutic Applications & Mechanisms of Action
The versatility of the oxazole scaffold translates to a broad range of potential therapeutic applications.[8] By modifying the substituents, derivatives can be tailored to interact with different biological targets.
Anticancer Activity
Oxazole derivatives have been extensively investigated as anticancer agents.[9] Their mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For example, derivatives can act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and angiogenesis. Several substituted oxazoles have shown potent cytotoxic activity against various cancer cell lines.[9][10]
Caption: Inhibition of a generic kinase signaling pathway.
Antimicrobial & Antifungal Activity
The oxazole nucleus is a key component in compounds showing potent activity against a range of pathogens, including bacteria and fungi.[7] Some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[11] Others may disrupt cell wall synthesis or other vital metabolic processes. This class of compounds is particularly valuable in the ongoing search for new antibiotics to combat drug-resistant strains.[7][11]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Oxazole derivatives have been developed as potent anti-inflammatory agents, often by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][12] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Oxaprozin, an FDA-approved nonsteroidal anti-inflammatory drug (NSAID), features an oxazole core, highlighting the clinical relevance of this scaffold.[1]
Experimental Protocols: Synthesis & Diversification
The following protocols provide a framework for the synthesis of the core scaffold and its subsequent diversification.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from the Van Leusen oxazole synthesis, a reliable method for forming 5-substituted oxazoles.[13][14] The key reagent, Tosylmethyl isocyanide (TosMIC), serves as a C-N-C building block that reacts with an aldehyde to form the oxazole ring.
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard workup and purification supplies (diethyl ether, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (40 mL) and potassium carbonate (1.5 equivalents). Stir the suspension vigorously for 10 minutes.
-
Reagent Addition: Add 2-bromobenzaldehyde (1.0 equivalent) to the suspension, followed by the portion-wise addition of Tosylmethyl isocyanide (1.1 equivalents) over 15 minutes. Causality Note: The basic K₂CO₃ deprotonates the active methylene group of TosMIC, generating the nucleophile required to attack the aldehyde carbonyl.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[15]
Protocol 3.2: Diversification via Suzuki Cross-Coupling
This protocol demonstrates how to use the bromine "handle" to introduce a new aryl group, creating a library of derivatives for SAR studies.[7][13]
Materials:
-
This compound (from Protocol 3.1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., aqueous 2M Na₂CO₃ solution)
-
Solvent (e.g., Toluene or Dioxane)
-
Microwave vial or round-bottom flask
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equivalent), the chosen arylboronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent and Base Addition: Add toluene (5 mL) and the 2M Na₂CO₃ solution (2.5 mL). Causality Note: The base is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Reaction: Seal the vial and heat in a microwave reactor at 110-120°C for 20-40 minutes. Alternatively, the reaction can be heated conventionally at reflux for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by flash column chromatography.
Caption: A typical experimental workflow.
Bioassay Protocol: In Vitro Anticancer Screening
Once a library of compounds is synthesized, their biological activity must be assessed. The MTT assay is a standard colorimetric method for evaluating cell viability, often used as an initial screen for cytotoxic anticancer agents.
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized oxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: During this time, only viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Summary for SAR Analysis
The data obtained from bioassays is crucial for establishing Structure-Activity Relationships. By comparing the activity of different derivatives, researchers can identify which chemical features enhance potency.
| Compound ID | R-Group (at 2-position of phenyl) | IC₅₀ vs. MCF-7 (µM) [Illustrative] | Notes |
| Core | -Br | > 100 | The starting material shows minimal activity. |
| OX-01 | -Phenyl | 25.4 | Introduction of a simple aryl group confers moderate activity. |
| OX-02 | -4-Methoxyphenyl | 8.7 | An electron-donating group (methoxy) improves potency.[9] |
| OX-03 | -4-Fluorophenyl | 15.2 | An electron-withdrawing group (fluoro) is less favorable than methoxy. |
| OX-04 | -3,4-Dimethoxyphenyl | 2.1 | Multiple electron-donating groups significantly enhance cytotoxic activity. |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on common trends observed in medicinal chemistry literature.[4][9]
Conclusion
This compound is a highly valuable scaffold for modern medicinal chemistry. Its true power lies in the strategic placement of the bromine atom, which serves as a gateway for extensive synthetic diversification. This enables the efficient generation of compound libraries necessary for identifying and optimizing lead candidates against a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. The protocols and methodologies outlined in this guide provide a robust starting point for researchers aiming to leverage this privileged structure in their drug discovery programs.
References
- Smolecule. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNtPh-yCyIprPpbAiMjOVOFHWVPi4PJdxdqCViLiRWeYeZ9HhhGNsACtOfKt6ADmSwHoAqW64uEazk31-JemgG4yctZsL3nV7ieWlBleqeiKXa1SsIslO7NGOt50qzg-U0TODPqaXJ]
- EvitaChem. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1itwNGRvVlnlxteasjErtDOh1hxa8SoQCVOpcQwNLgLnFdQFI9Vk_HmlO8hYGa2gybm-AII7vafdFU--m-k9aX5hpz79AEEW7VV8FkkRPO4UVC1uQqocfWPX4W2aRtA-bqsdoQ5nzdj8=]
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ZBLV30MHlzwiPug7QpdTBc6APH6OQGArijb5Y6BnKvi-ccF3sRJj7tbLUzbS5JeZASkDRRh7zKvlnZ0W7I7qC_SmDoAr9LybTAtAkhW60fUZ48JbYZMC14IXx9mC1M3E9PhM0b0Ate2E-cfmhLrfRR9cV_P2pEujj03FhuIgjjDKGV6AzwC1-RKRacQwu4hd0zZ0AJPmhuWmQazf24cIs3mEgEVPRqLydL8JwYB5hmYNDKI=]
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(19), 405-416. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERlE_TKTdpJXaIf1qNxL1rQzz3rBVF_d4zdYj34DxObrDzBfl3BejqbjSR8L2HQU3Gga9iwccGTPxjPkizxHvPJKmT9lg5jkyv6u4zpGB_sWiRfpZel_KS_HVzvTIqiepoApxR7PAFmsJBOtej9F81KWdM_6PIVlmvx52wGdnXIcUf0_COYzakXZvv2X5hsVqXlbONhKASDUxZhhfyKeXqU7mbecdp_rTnLwc7W1inohEk_DN3790Q]
- Kumar, D. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI7n9D_POAF53ONzIzXBF-llzTffd-FekFJMa4A3O8gh_ZqVmvuIyP0uarVPG-X7OR9Rs_G_PbiUloZWrSrp7bVYo02ermS7ygdFplL_hpsJOrk10JzR43Xoftlrb8ddjSd_fJRvYievtOzqWmPJKPzP6tgeGiyHEfxFY-KNlICo51tBCGCGjMmYde1yvJ8Rp2i8rog40fBSvLVcey5mLRloyT623MQDTOAJjbAJZvd4chnq20qyObNOwQxdqRA==]
- Fisher Scientific. This compound, ≥97%, Thermo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-co78JyNjQJeJpukcUwjeeinf2IHrsnm9HqouorqyMH3KTpllWKlnmgkg1xbi1xgj623Xg3ss16LbxqxWR4QUvRDZonkg9qM2gbPZkBDAOg1P2_nyLX2ctO_PcW1nwIJlw1dE2O53DmWWhW7pnmqa5Tq73ZQY3ptzwFovxPoK76yt5SrUhNjLdug7O5eAfSGC5y2BfgQnWZHmNRs=]
- Joshi, S. et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Expert Opinion on Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEazDuvTBakg3fNkoCtof0lWTFjRpdbzTIVzRE0ia7LfAY4yrGBC2rA7vlzj3E3YvnPPQ55C2obJx7xJRBmQ3SK4hZ7tuOWIwu6o_arIvyvdlCO2rx44L4NuJEobVVyEuLTxDIx2lPZ8Syd1d6j51AdQof25jMrz60DnM68P8s-kxqimx1021SjW-eEkI8damNE6tDOVwdHn2jHtVfeZnAg]
- Kumar, R. et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 8(8), 849-863. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt0IO6uuljgPTeETMKGgJFjZfuyzraqX-aMiORmRXgyAKrHtxzcK2NZ2J5ybLTvYR73CfWnhFkz2meIvdLVlHa04yhcseybpqktIcxc6pAgI_uwUw02iMqg5XGfSZrXae9hoSLM_rtaUVa4hNZdXkAeS6PstOW2Kiv16E5nrjg1OTBkL4Bb06Feg==]
- Singh, R. K. et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-126. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbEJgqGOc_wL0E78s9eLyZD5I-5eVpfqeRy9orZdBSQBhC41PyoGxj6699OFJQyRoIrp-xVTcP5CLKnDhu2ZCBn9egJJl3o9hoQRTsBAH6yCgV380rBCwa2dWTXBfXiT3Xqzh44VW6-WCSag6CBh-RsUGw9ieKp_55Ro-b9VZZddBNrSOv9oHgcx1dTg5kPdaNmINhO_IWr1D7vE5taRz0LQYUVwsHF0Fs6Bjo4veSomGYJDzQPcXQk99pGa1q8f7U4ixn6UnzAwdtI6m2SYnvQoA3bWGgvdXoKNA=]
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360731/]
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)oxazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovkTW5lLBTZ65ZAt171Zb_izvbrbA1wa0ZkrDOIMsCxuJvfKh8RI2nZvb54sCOk5xP34aQS-Kd2x8eaE7SC7-cp0crqhxG3DLaL4AeNPMmxDEbgSR2WDaqeBIBH6LKMUzSo6pvSWiQAP5voAWqaFZ_sYwRRtB3019EshgXyXfDIN8u2Ic4mdRJH8p8SUxnlA-rbGog0T1lbX61stffOG_CcXiyb9aol8xF-WOXZD8PQOqpNYKszOzRYuXBdGHjTkD]
- Vertex Pharmaceuticals. (2000). Method for preparing 5-substituted oxazoles. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGEJxpbgbvQBZZMdeuc2rKbW7rlGfHCjPdN-XPEsc1qIP7Xig5iyOLlW2zW6-Tgi0wAe-Kf5vX3QgrwJovECSD2UQhe2copmvXPfgbVnH938eEcR7VLqIGKe6-wMA9Wd2MQPlj9bMRR8YNTL67QQ==]
- Goel, A. et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYY0byy5t2rXNq-_vklTp1ZcEY2TG6UwUckvyoxbPxfE_geoRetOvqKaV1gJWhQL5uqzxpFGiIH9KPQc76pzlocJXcbD8sQwTMNG1VTN9hf0_AdY_cGQwew14sE0efx-FNERDCb8CwoQ0OQri8wE8CA9ebEa-wxF-AwNgOyPqR-KHXsEyceCpyWd7R9mSAJoATsuYehFn7oYLbUoChmVy-KTSQqyw6y7Tv3um-HPFRg88rq-KwHg==]
- SlideShare. (2024). Medicinal Applications of 1,3-Oxazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU6QH90IVrJf7NW9cU8IUsWCVwcqqUcrwXGhM44PaFuowp-tO5C5O1kQTTOcYpoFgVWu7tvm4phIcG0hlaY40TMiqMyZMsUbQuypsLAR76GCNHdn3zhGxeUyh-T-mkso5Twow0T9Zf6M6cYgxaHO8bXvbr6xvrELOQXyTGwmF29A3GTW9Syg49O84ULctA9v6g5MfFcjRky91dBmBYNTHZ]
- Al-Ostath, A. et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10332824/]
- Goel, A. et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcR_X61OqLjTfuZ0fdRCssIflD8-i8_oMqxATawM0-h-ezTsYrAoYf704upKfGSPcNS8c7oo_-qc_2gE8vwitHPhta8qUV5_DGWd57x1yLwPJHDoL7y_nfojbbpi_Rsyfkr19FICDzMCZR1OzEo_bbSE1bMY2IBWp5vOmORKZ0EGxdU9UxH0E=]
- Sharma, R. et al. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Chemistry & Biodiversity. [URL: https://www.researchgate.
- Silva, A. M. et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296. [URL: https://www.mdpi.com/1420-3049/27/19/6296]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. ijpsonline.com [ijpsonline.com]
- 14. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 15. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 5-(2-Bromophenyl)-1,3-oxazole
Introduction: The Strategic Importance of Biaryl Oxazoles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed carbon-carbon bond formation has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[1][3][4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[3]
This application note provides a detailed protocol and practical insights for the Suzuki-Miyaura coupling of 5-(2-Bromophenyl)-1,3-oxazole with various arylboronic acids. The resulting 5-(biaryl)-1,3-oxazole scaffolds are of significant interest to drug development professionals as they are prevalent in a wide range of biologically active molecules and functional materials.[5][6][7] The oxazole moiety itself is a key pharmacophore, and the ability to append diverse aryl groups via the Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction setup to product characterization, with an emphasis on the underlying chemical principles and troubleshooting common challenges.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) species.[9][10] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[10][11][12]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[9][10]
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Role | Purity | Supplier (Example) |
| This compound | 224.05 | Aryl Halide (Substrate) | >97% | Sigma-Aldrich |
| Arylboronic Acid | Varies | Coupling Partner | >95% | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | Palladium(0) Catalyst Precursor | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 138.21 | Base | >99% | Fisher Scientific |
| 1,4-Dioxane | 88.11 | Solvent | Anhydrous | Acros Organics |
| Deionized Water | 18.02 | Co-solvent | N/A | In-house |
| Ethyl Acetate | 88.11 | Extraction Solvent | ACS Grade | VWR |
| Brine | N/A | Aqueous Wash | Saturated | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent | >99% | J.T. Baker |
| Silica Gel | N/A | Stationary Phase for Chromatography | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxygen from deactivating the palladium catalyst.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The use of an aqueous co-solvent often enhances the reaction rate and yield.[4][14]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl oxazole product.
Caption: Figure 2. A generalized experimental workflow for the Suzuki coupling.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or solvent | - Ensure the palladium catalyst is fresh or properly stored.- Thoroughly degas solvents and maintain a positive pressure of inert gas.[13]- Use anhydrous solvents and high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Toluene, DMF).[4][12][13] The choice of base can be critical and is often substrate-dependent.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Ensure rigorous exclusion of oxygen.[13]- Lower the reaction temperature and monitor for conversion. |
| Debromination of Starting Material | - Impurities in reagents or solvents- Side reaction with the base or solvent | - Use high-purity, freshly distilled, and degassed solvents.[15]- Consider using a milder base or a different solvent system. |
| Incomplete Conversion | - Catalyst deactivation- Insufficient base- Poor solubility | - Increase catalyst loading slightly (e.g., from 5 mol% to 7 mol%).- Use a larger excess of the base (e.g., 2.5-3.0 equivalents).[13]- Try a different solvent or solvent mixture to improve solubility. |
Characterization of the Product
The structure and purity of the synthesized 5-(biaryl)-1,3-oxazole should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the successful formation of the new C-C bond and the overall structure of the biaryl product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations in the product.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium carbonate can be corrosive. Avoid skin and eye contact.
-
Pressure: Reactions in sealed vessels, especially when heated, can build up pressure. Use appropriate glassware and pressure-relief devices if necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 5-(biaryl)-1,3-oxazoles. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing rigorous experimental technique, researchers can efficiently generate a diverse range of these valuable compounds for applications in drug discovery and materials science. This application note provides a solid foundation for successfully implementing this important transformation in the laboratory.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 241-276.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Munday, R. H., Martin, M. P., & Platts, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434-6449.
- Liu, Y., Zhang, Y., & Wang, Y. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
- Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
- Munday, R. H., Martin, M. P., & Platts, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434-6449.
- ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a.
- ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
- ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with...
- Guchhait, S. K., & Chaudhary, P. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
- ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2025).
- Vedejs, E., & Luchetta, L. M. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 64(4), 1011–1014.
- ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction.
- Reddit. Struggling with Suzuki Reaction. (2024).
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051–12052.
- Tshilongo, J. P., Mambanda, A., & Smith, G. S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28731-28739.
- da Costa, M. F. P., & da Silva, J. G. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 14757–14768.
- Smith, C. D., & Wipf, P. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- University of Manchester. Suzuki coupling of oxazoles. (2006).
- Novikov, R. A., Khazhiev, R. R., Eltsov, O. S., & Bakulev, V. A. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(9), 2686.
- Baklanova, I. V., Baklanov, M. V., Khoroshilova, O. V., & Belskaya, N. P. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(10), 2831.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 5-(2-Bromophenyl)-1,3-oxazole in the Development of Novel Anticancer Agents
Introduction: The 1,3-Oxazole Scaffold as a Privileged Motif in Oncology
The five-membered 1,3-oxazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile scaffold for a diverse array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] The oxazole nucleus is a key structural component in several natural products and synthetic molecules that exhibit cytotoxicity against various cancer cell lines.[4] The anticancer mechanisms of oxazole derivatives are multifaceted, ranging from the inhibition of crucial cellular targets like STAT3, tubulin, G-quadruplexes, and DNA topoisomerases to the modulation of protein kinases and induction of apoptosis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-(2-Bromophenyl)-1,3-oxazole as a key intermediate in the synthesis of novel anticancer agents. The presence of the bromophenyl group offers a strategic advantage, providing a reactive handle for further molecular elaboration through cross-coupling reactions, thereby enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. These application notes will detail synthetic protocols, methodologies for biological evaluation, and insights into the design of potent anticancer compounds based on this promising scaffold.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent diversification are critical steps in the drug discovery process. Several established methods can be employed for the construction of the oxazole ring, with the Van Leusen and Robinson-Gabriel syntheses being prominent examples.[1][5]
Protocol 1: Synthesis of a 5-(Aryl)-1,3-oxazole Derivative via Van Leusen Reaction
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (2.0 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Diversification of this compound via Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl and heteroaryl substituents.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(2-arylphenyl)-1,3-oxazole derivative.
Caption: Synthetic workflow for the diversification of this compound.
Application in Anticancer Agent Development: SAR and Biological Evaluation
While specific data for anticancer agents derived directly from this compound is emerging, extensive research on analogous structures provides valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications.
Structure-Activity Relationship (SAR) Insights
Studies on various oxazole-based anticancer agents have revealed key structural features that influence their potency and selectivity.[7][8][9]
| Compound Class | Key Structural Features | Observed Anticancer Activity | Reference |
| 2-Phenyl-oxazole-4-carboxamides | Substitution on the 2-phenyl ring and the carboxamide nitrogen. | Potent inducers of apoptosis. Compound 1k showed 63% tumor growth inhibition in a xenograft model. | [7] |
| 1,3-Oxazole Sulfonamides | Halogenated and alkyl-substituted anilines on the sulfonamide. | Potent and selective inhibitors of leukemia cell lines with GI₅₀ values in the nanomolar range. | [9] |
| 3-Heteroarylindoles | Replacement of oxazole with thiazole and carboxamides with carbothioamides. | Enhanced antiproliferative activity against leukemia and glioma cell lines. | [10] |
These findings suggest that modifications at the 2-position of the phenyl ring (via Suzuki coupling of this compound) and potential derivatization of the oxazole ring itself are promising strategies for developing potent anticancer agents.
Protocols for In Vitro Biological Evaluation
A systematic in vitro evaluation is crucial to characterize the anticancer properties of newly synthesized this compound derivatives.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 5-(2-Arylphenyl)-1,3-oxazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Treat the cells with varying concentrations of the compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Caption: Potential signaling pathways targeted by 5-(2-Arylphenyl)-1,3-oxazole derivatives.
Conclusion
This compound represents a highly valuable and versatile starting material for the development of novel anticancer agents. Its strategic design allows for the facile generation of diverse chemical libraries through established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. By leveraging the extensive knowledge of the structure-activity relationships of related oxazole-containing compounds, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity. The protocols outlined in these application notes provide a solid framework for the synthesis and comprehensive in vitro biological evaluation of these promising anticancer candidates. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in the fight against cancer.
References
- Tai, V. W.-F., Sperandio, D., Shelton, E. J., Litvak, J., Pararajasingham, K., Cebon, B., Lohman, J., Eksterowicz, J., Kantak, S., Sabbatini, P., Brown, C., Zeitz, J., Reed, C., Maske, B., Graupe, D., Estevez, A., Oeh, J., Wong, D., Ni, Y., … Spencer, J. R. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]
- Yan, X., Wen, J., Xu, Z., & Sun, Z. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916–1937. [Link]
- Zyabrev, V., Pilyo, S., Demydchuk, B., Kachaeva, M., Semenyuta, I., Zhirnov, V., Velihina, Y., & Brovarets, V. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5‐Sulfinyl(sulfonyl)‐4‐arylsulfonyl‐Substituted 1,3‐Oxazoles. ChemMedChem. [Link]
- Tai, V. W.-F., Sperandio, D., Shelton, E. J., Litvak, J., Pararajasingham, K., Cebon, B., Lohman, J., Eksterowicz, J., Kantak, S., Sabbatini, P., Brown, C., Zeitz, J., Reed, C., Maske, B., Graupe, D., Estevez, A., Oeh, J., Wong, D., Ni, Y., … Spencer, J. R. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. [Link]
- ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). National Institutes of Health (NIH). [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. (2025). PubMed. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health (NIH). [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]
- Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 5-(2-Bromophenyl)-1,3-oxazole Derivatives
Introduction: The Rationale for Screening Bromophenyl-Oxazole Derivatives
Oxazoles are a prominent class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, valued for its role in developing agents with antibacterial, antifungal, and antiproliferative properties.[1][2][3] The substitution pattern on the oxazole ring is critical and plays a significant role in the biological activities of these derivatives.[2]
The incorporation of a halogenated phenyl ring, specifically a 2-bromophenyl group at the 5-position of the 1,3-oxazole core, presents a compelling strategy for novel antimicrobial drug discovery. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, and can act as a strategic point for further chemical modification to optimize activity.[4][5] Given the rising threat of antimicrobial resistance, the systematic screening of novel synthetic compounds like 5-(2-Bromophenyl)-1,3-oxazole derivatives is essential for identifying new therapeutic leads.[6][7]
This guide provides a comprehensive framework for the in-vitro antimicrobial screening of this specific class of compounds, detailing a logical workflow from preliminary qualitative assays to definitive quantitative evaluation. The protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[8][9]
Overview of the Antimicrobial Screening Workflow
A tiered or cascaded approach is the most efficient strategy for screening novel compounds. This workflow allows for the rapid identification of active compounds in a primary screen, followed by more rigorous quantitative analysis to characterize their potency.
Caption: High-level workflow for antimicrobial screening of novel oxazole derivatives.
Synthesis and Preparation of Test Compounds
While detailed synthetic procedures are beyond the scope of this application note, this compound derivatives can be synthesized via established methods such as the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) or the Van Leusen reaction.[5]
Protocol 3.1: Preparation of Stock Solutions
The accuracy of antimicrobial testing begins with the precise preparation of compound stock solutions.
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most microorganisms at the final concentrations used in these assays. It is critical to note the final DMSO concentration in the assay to run an appropriate vehicle control.
-
Weighing: Accurately weigh 1-5 mg of each purified this compound derivative using an analytical balance.
-
Dissolution: Dissolve the compound in 100% molecular-grade DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare intermediate working solutions from the primary stock by diluting in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).
Primary Screening: Disk Diffusion Assay
The disk diffusion assay is a cost-effective, low-throughput method for initial qualitative screening to identify compounds with any potential antimicrobial activity.
Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (Zone of Inhibition, ZOI) will appear around the disk.
Protocol 4.1: Disk Diffusion Method
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Inoculate the colonies into a tube of sterile saline or broth (e.g., Tryptic Soy Broth).
-
Incubate and adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
-
Inoculate Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.
-
Apply Disks:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated MHA plate.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL) onto each disk.
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A disk with the solvent (e.g., 10% DMSO) used to dissolve the test compounds.
-
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter (in mm) of the zone of inhibition. A clear zone around the test compound disk indicates antimicrobial activity.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
Compounds that show activity in the primary screen ("hits") must be evaluated quantitatively to determine their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The test is performed in a 96-well microtiter plate using serial two-fold dilutions of the test compound.
Protocol 5.1: Broth Microdilution for MIC Determination
-
Plate Preparation:
-
Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound working solution (at twice the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 4.1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]
-
Reading the MIC: After incubation, the MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Determining Bactericidal vs. Bacteriostatic Activity: MBC
The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test is performed to make this distinction.[11][12]
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][12][13] It is determined by subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.
Protocol 6.1: MBC Determination
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10 µL or 100 µL aliquot from each of these wells.[10]
-
Plating: Spread the aliquot evenly onto a properly labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFUs compared to the initial inoculum count. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]
Data Presentation and Interpretation
Results should be presented clearly for comparison across multiple compounds and microbial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| OXA-Br-01 | S. aureus ATCC 29213 | 18 | 8 | 16 | Bactericidal (2) |
| OXA-Br-01 | E. coli ATCC 25922 | 10 | 64 | >256 | Bacteriostatic |
| OXA-Br-02 | S. aureus ATCC 29213 | 22 | 4 | 8 | Bactericidal (2) |
| OXA-Br-02 | E. coli ATCC 25922 | 14 | 32 | 128 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 25 | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 30 | 0.25 | 0.5 | Bactericidal (2) |
| Vehicle (DMSO) | S. aureus ATCC 29213 | 0 | >256 | >256 | Inactive |
References
- BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
- Bhat, B. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- Uddin, R., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- Paduszyn, T., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate.
- Fisher, S. T., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- Singh, R. K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-126.
- Arain, T. M., et al. (2003). Methods of screening for antimicrobial compounds. Google Patents.
- Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central.
- Ghiuru, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- Anonymous. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9).
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)oxazole Derivatives.
- Pathade, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Hrabovska, V. V., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice.
- Al-Amiery, A. A., et al. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. Preprints.org.
- Wójcik, M., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. iajps.com [iajps.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Note: FT-IR Analysis Protocol for 5-(2-Bromophenyl)-1,3-oxazole
Abstract
This application note provides a comprehensive protocol for the structural characterization of 5-(2-Bromophenyl)-1,3-oxazole using Fourier Transform Infrared (FT-IR) spectroscopy. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. Accurate and reliable spectroscopic analysis is crucial for confirming its identity, purity, and for use in further synthetic applications. This guide details the necessary steps from sample preparation to spectral interpretation, offering field-proven insights to ensure data integrity and reproducibility.
Introduction
This compound is a heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group. The oxazole moiety is a key scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. The presence of the bromophenyl group provides a reactive handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in drug discovery and development[2].
FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating molecular structures. By measuring the absorption of infrared radiation by a sample, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." This protocol establishes a standardized procedure for obtaining and interpreting the FT-IR spectrum of this compound.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, rocking). For a vibration to be IR active, it must result in a change in the molecule's dipole moment[3]. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The "fingerprint region" (typically 1450-600 cm⁻¹) is a complex area of the spectrum that is unique to a particular molecule, making it invaluable for identification[3].
Experimental Protocol
This section details the step-by-step methodology for the FT-IR analysis of this compound.
Materials and Equipment
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Holder: Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium), or KBr pellet press and die set.
-
Solvent (for cleaning): Isopropanol or acetone, reagent grade.
-
Spatula and weighing paper.
-
Mortar and pestle (for KBr method).
-
Potassium Bromide (KBr): FT-IR grade, spectroscopic purity.
Instrument Parameters
Proper instrument setup is critical for acquiring a high-quality spectrum. The following parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules. |
| Resolution | 4 cm⁻¹ | Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis. |
| Number of Scans | 16 - 32 | Improves the signal-to-noise ratio by averaging multiple scans. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
| Detector | DTGS | Suitable for routine analysis in the mid-IR range. |
Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample and the available accessories. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and KBr pellet methods are most common.
Method A: Attenuated Total Reflectance (ATR)
ATR is a rapid and convenient method requiring minimal sample preparation.
-
Clean the ATR Crystal: Before analysis, clean the surface of the ATR crystal with a soft tissue soaked in isopropanol or acetone to remove any residues.
-
Acquire a Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Apply the Sample: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Collect the Sample Spectrum: Acquire the FT-IR spectrum of the sample using the parameters defined in section 3.2.
-
Clean Up: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly.
Method B: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the solid sample in a KBr matrix.
-
Prepare the Mixture: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, FT-IR grade KBr.
-
Grind the Mixture: Using a clean and dry agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Form the Pellet: Transfer the powder to a KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Acquire a Background Spectrum: Place the empty pellet holder in the spectrometer and collect a background spectrum.
-
Collect the Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the FT-IR spectrum.
Data Processing and Analysis
-
Background Subtraction: The software will automatically subtract the background spectrum from the sample spectrum.
-
Baseline Correction: If the baseline of the spectrum is sloped, apply a baseline correction.
-
Peak Picking: Identify and label the wavenumbers of the major absorption bands.
-
Interpretation: Compare the observed peak positions with known characteristic vibrational frequencies to identify the functional groups present in the molecule.
Expected Vibrational Frequencies and Interpretation
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the predicted vibrational modes and their expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H stretching | Aromatic (Phenyl and Oxazole) | Medium to Weak |
| 1600 - 1585 | C=C stretching (in-ring) | Aromatic (Phenyl) | Medium |
| 1537 - 1498 | Ring stretching | Oxazole | Medium |
| 1500 - 1400 | C-C stretching (in-ring) | Aromatic (Phenyl) | Medium to Strong |
| 1326 | Ring stretching | Oxazole | Medium |
| 1143 - 1080 | Ring breathing | Oxazole | Medium |
| ~1045 | C-O-C stretching | Oxazole | Strong |
| 900 - 675 | C-H out-of-plane bending ("oop") | Aromatic | Strong |
| < 700 | C-Br stretching | Bromo-phenyl | Medium to Strong |
References for vibrational assignments:[1][6][7][8]
Interpretation Notes:
-
Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.
-
Oxazole Ring Vibrations: The characteristic stretches and breathing modes of the oxazole ring are expected in the 1600-1000 cm⁻¹ region. The C=N stretch is typically observed around 1517 cm⁻¹ in similar structures[9].
-
Aromatic C=C and C-C Stretches: Multiple bands in the 1600-1400 cm⁻¹ range are characteristic of the phenyl ring.
-
Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending and can sometimes be used to infer the substitution pattern of the phenyl ring.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected at a low frequency, typically below 700 cm⁻¹, and can sometimes be obscured by other vibrations in the fingerprint region[7].
Workflow Diagram
The following diagram illustrates the complete workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It may cause skin, eye, and respiratory irritation, and may be harmful if swallowed[4]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the FT-IR analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can confidently verify the structural integrity of this important chemical intermediate. The expected vibrational frequencies provided serve as a guide for accurate spectral interpretation, ensuring the quality and reliability of research and development in which this compound is utilized.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF.
- SpectraBase. Oxazole, 2,5-dihydro-2,2-dimethyl-5-phenyl-4-(phenylthio)-5-(trifluoromethyl)- - Optional[FTIR] - Spectrum.
- ResearchGate. FTIR spectra of the three oxadiazole derivatives.
- University of California, Los Angeles. Table of Characteristic IR Absorptions.
- National Institute of Standards and Technology. Oxazole - NIST WebBook.
- University of California, Santa Cruz. IR Tables.
- SpectraBase. 4-Oxazolecarboxylic acid, 2-methyl- - Optional[FTIR] - Spectrum.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- ResearchGate. (2006). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF.
- Scilit. (1995). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields.
- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.
- Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and th.
- Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.
- Wikipedia. Oxazole.
- Mansoura University. The features of IR spectrum.
- Journal of Chemical and Pharmaceutical Research. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- Michigan State University Chemistry. Infrared Spectroscopy.
- Al-Qadisiyah Journal of Pure Science. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
- University of Colorado Boulder. IR Chart.
- MDPI. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Note: Unambiguous Structural Elucidation of 5-(2-Bromophenyl)-1,3-oxazole using 1D and 2D NMR Spectroscopy
Introduction
5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. Accurate and unambiguous structural verification is paramount to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides a powerful, non-destructive method for complete structural assignment.
This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the predicted chemical shifts and coupling constants, explaining the underlying principles that govern these values. Furthermore, a comprehensive, field-proven protocol for sample preparation and data acquisition is presented to ensure high-quality, reproducible results.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure and numbering scheme for this compound are shown below. The predicted NMR data are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2][3]
Figure 1: Structure and numbering of this compound.
¹H NMR (Proton) Spectrum Interpretation
The proton NMR spectrum is expected to show six distinct signals, two from the oxazole ring and four from the bromophenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Chemical Shift |
| H-2 | ~8.0 - 8.2 | s | - | Highly deshielded proton on the electron-deficient oxazole ring, adjacent to nitrogen. |
| H-4 | ~7.3 - 7.5 | s | - | Less deshielded than H-2 due to proximity to oxygen. Appears as a singlet due to the lack of adjacent protons.[4] |
| H-6' | ~7.8 - 8.0 | dd | ³J ≈ 7.6, ⁴J ≈ 1.8 | Ortho to the bromine atom and subject to its deshielding effect. Also influenced by the anisotropy of the oxazole ring.[5] |
| H-3' | ~7.7 - 7.9 | dd | ³J ≈ 8.0, ⁴J ≈ 1.2 | Ortho to the point of attachment to the oxazole ring. |
| H-4' | ~7.4 - 7.6 | td | ³J ≈ 7.6, ⁴J ≈ 1.2 | Meta to the bromine, shows triplet-like splitting from two ortho protons and a smaller meta coupling. |
| H-5' | ~7.2 - 7.4 | td | ³J ≈ 7.8, ⁴J ≈ 1.8 | Meta to the oxazole ring, expected to be the most shielded of the phenyl protons. |
Note: The exact chemical shifts can be influenced by solvent and concentration.[4][6] The multiplicities are predicted as doublets (d), doublet of doublets (dd), and triplet of doublets (td). Protons H-2 and H-4 on the oxazole ring are expected to be singlets (s) due to the large distance separating them.
¹³C NMR (Carbon) Spectrum Interpretation
The ¹³C NMR spectrum will display eight signals, three from the oxazole ring and five from the bromophenyl moiety.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C-2 | ~150 - 152 | Most deshielded carbon of the oxazole ring, situated between two heteroatoms.[2] |
| C-5 | ~168 - 171 | Deshielded due to attachment to oxygen and the phenyl ring. |
| C-4 | ~123 - 125 | Shielded relative to C-2 and C-5 in the oxazole ring. |
| C-1' | ~128 - 130 | Quaternary carbon attached to the oxazole ring. |
| C-2' | ~122 - 124 | Carbon bearing the bromine atom. The "heavy atom effect" causes a slight upfield shift compared to what would be expected based on electronegativity alone.[3][7] |
| C-3' | ~133 - 135 | Deshielded due to the ortho-relationship with the bromine atom. |
| C-4' | ~127 - 129 | |
| C-5' | ~130 - 132 | |
| C-6' | ~127 - 129 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Vortex or gently warm the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram 1: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a standard 400 MHz Bruker spectrometer.[10][11] Optimization may be necessary depending on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Program: zg30
-
Spectral Width (SW): 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16.
1D ¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width (SW): 220-240 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This is essential for assigning the protons on the bromophenyl ring.
-
Pulse Program: cosygpqf
-
Parameters: Use standard parameters derived from the optimized 1D ¹H experiment.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations. This allows for the unambiguous assignment of protonated carbons.
-
Pulse Program: hsqcedetgpsisp2.2
-
Parameters: Optimize spectral widths in both F1 (¹³C) and F2 (¹H) dimensions to cover all relevant signals.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.[12]
-
Pulse Program: hmbcgplpndqf
-
Parameters: The long-range coupling delay should be optimized for J-couplings of approximately 8-10 Hz.
Sources
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. arsdcollege.ac.in [arsdcollege.ac.in]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. r-nmr.eu [r-nmr.eu]
- 11. scribd.com [scribd.com]
- 12. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes Using Oxazole Scaffolds
Introduction: The Emergence of Oxazole Scaffolds in Fluorescent Probe Design
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes.[1] While traditional fluorophores have long been the standard, a versatile class of heterocyclic organic compounds, the oxazole-based fluorophores, is gaining significant attention for its tunable photophysical properties and diverse applications in cellular imaging.[1][2] These probes offer a powerful toolkit for non-invasively visualizing and investigating the intricate interactions of biomolecules within living cells.[3]
The core of their utility lies in the oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom.[4] This scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of absorption and emission characteristics, as well as the introduction of targeting moieties for specific cellular components.[1][5] This inherent modularity enables the rational design of probes for a multitude of biological applications, from organelle tracking to sensing subtle changes in the cellular microenvironment.[2][3][6]
This guide provides a comprehensive overview of the design, synthesis, and application of oxazole-based fluorescent probes, offering both theoretical insights and practical, field-proven protocols.
I. The Oxazole Scaffold: A Versatile Platform for Fluorophore Development
The appeal of the oxazole scaffold stems from a combination of desirable photophysical and chemical properties. Understanding these is key to appreciating the rationale behind probe design.
Key Advantages of Oxazole-Based Fluorophores:
-
Tunable Photophysical Properties: By strategically adding electron-donating or electron-withdrawing groups to the oxazole core, the absorption and emission wavelengths can be shifted across the visible spectrum.[1] This allows for the development of probes with specific spectral characteristics suitable for multiplexing with other fluorophores.
-
Environmental Sensitivity (Solvatochromism): Many oxazole derivatives exhibit solvatochromism, where their fluorescence properties are sensitive to the polarity of their microenvironment.[1][2][7] This makes them invaluable for probing cellular membranes, lipid droplets, and changes in protein conformation.[1]
-
High Quantum Yields: With appropriate substitution, oxazole-based fluorophores can exhibit high fluorescence quantum yields, leading to brighter signals and improved signal-to-noise ratios in imaging experiments.[1][8]
-
Large Stokes Shifts: A significant difference between the maximum absorption and emission wavelengths (Stokes shift) is a desirable feature in fluorescent probes, as it minimizes self-absorption and simplifies the separation of excitation and emission signals.[1] Many oxazole derivatives can be designed to have large Stokes shifts.[9]
-
Photostability: The ability to resist photobleaching under prolonged illumination is crucial for long-term imaging experiments.[1] Oxazole scaffolds can be incorporated into photostable probe designs.[10]
-
Biocompatibility and Cell Permeability: Small molecule fluorescent probes based on the oxazole scaffold can be designed to be cell-permeable and exhibit low cytotoxicity, making them ideal for live-cell imaging.[2][10]
-
Facile Synthesis and Functionalization: The oxazole ring can be synthesized through various established methods, and its structure allows for the straightforward introduction of reactive groups for bioconjugation to proteins, nucleic acids, or other biomolecules.[1][11]
Comparative Overview of Common Fluorophore Classes
To provide context, the general properties of oxazole-based probes are compared with other widely used classes of fluorescent dyes in the table below.
| Fluorescent Probe Class | Typical Quantum Yield (Φ) | Typical Stokes Shift | Key Advantages | Common Applications |
| Oxazole Derivatives | Moderate to High | Moderate to Large | Tunable properties, environmental sensitivity, good for lipid imaging.[1] | Live-cell imaging, lipid droplet staining, organelle targeting.[1] |
| Fluorescein & Derivatives | High | Small | High brightness, well-established protocols.[1] | Immunofluorescence, flow cytometry, pH sensing.[1] |
| Rhodamine & Derivatives | High | Small to Moderate | High photostability, good brightness.[1] | Immunofluorescence, single-molecule tracking, mitochondrial staining.[1] |
| BODIPY Dyes | High | Small | Sharp emission peaks, high photostability, relatively insensitive to solvent polarity.[1] | Membrane labeling, protein labeling, fluorescence polarization assays.[1] |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Moderate | Emission in the red and near-infrared regions, reducing autofluorescence. | In vivo imaging, DNA and protein labeling, FRET applications. |
II. Synthesis and Functionalization of Oxazole-Based Probes
The versatility of oxazole-based probes begins with their synthesis. Several methods exist for constructing the oxazole core, with the van Leusen oxazole synthesis being a particularly prominent and adaptable approach.
A. General Synthetic Strategy: The van Leusen Oxazole Synthesis
The van Leusen reaction is a powerful tool for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is valued for its relatively mild conditions and tolerance of a wide range of functional groups.
A generalized workflow for the synthesis of a functionalized oxazole probe is depicted below. This multi-step process typically involves the synthesis of a core oxazole structure, followed by functionalization to introduce a targeting moiety or a reactive group for bioconjugation.
Figure 1: Generalized workflow for the synthesis of a functionalized oxazole-based fluorescent probe.
B. Protocol: Synthesis of a Hypothetical Amine-Reactive Oxazole Probe
This protocol details the synthesis of an N-hydroxysuccinimide (NHS) ester-functionalized oxazole probe, which can be used to label primary amines on biomolecules.
Materials:
-
4-carboxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH), Anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), Anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Carboxy-Functionalized Oxazole Core
-
To a solution of 4-carboxybenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the carboxy-functionalized oxazole.
Step 2: Activation with NHS Ester
-
Dissolve the carboxy-functionalized oxazole (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester-activated oxazole probe.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
III. Photophysical Characterization
A thorough understanding of a probe's photophysical properties is essential for its effective use. The following are key parameters to characterize for any newly synthesized oxazole-based fluorescent probe.
-
Absorption and Emission Spectra: Determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
-
Molar Extinction Coefficient (ε): This value, determined from the Beer-Lambert law, indicates how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[1] It is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Stokes Shift: Calculated as the difference between the emission and absorption maxima (λ_em - λ_abs). A larger Stokes shift is generally desirable.[1]
-
Solvatochromism: Record the absorption and emission spectra in a range of solvents with varying polarities to assess the probe's sensitivity to its environment.[2]
Representative Photophysical Data for Oxazole Derivatives
| Probe Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| 5-phenyl-4-tosyloxazole (5POX) | ~300-350 | ~400-450 | Not specified | Varies with solvent | Various | [7] |
| Substituted Diaryloxazoles | 400-465 | 420-500 | Not specified | 125-208 | Not specified | [9] |
| Oxazole Yellow (YO) | Not specified | Not specified | Not specified | Not specified | Binds to DNA | [8] |
| AP-TPO | 433 | 443 | 0.82 | 10 | Solution | [8] |
| TPO-AP | 433 | 443 | 0.88 | 10 | Solution | [8] |
IV. Application in Cellular Imaging
Oxazole-based probes are particularly well-suited for live-cell imaging due to their ability to be tailored for specific applications, such as targeting organelles or sensing the local environment.[2][6]
A. Mechanism of Action: Environmentally Sensitive Probes
Many oxazole probes function by exhibiting changes in their fluorescence based on their immediate surroundings. For instance, a probe designed to detect changes in viscosity will show enhanced fluorescence in more viscous environments due to the restriction of intramolecular rotation, which is a non-radiative decay pathway.
Figure 2: Mechanism of a viscosity-sensitive oxazole probe.
B. Protocol: Live-Cell Imaging of Lysosomes with an Oxazole-Based Probe
This protocol provides a general framework for using a hypothetical lysosome-targeting oxazole probe ("Lyso-Oxazole") for fluorescence microscopy.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
"Lyso-Oxazole" stock solution (1 mM in DMSO)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[12]
-
Probe Loading:
-
Washing:
-
Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.[12]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[12]
-
Image the cells using a fluorescence microscope. For a blue-emitting probe, a DAPI filter set (e.g., Ex: ~365 nm, Em: ~445/50 nm) might be appropriate.[13] For a green-emitting probe, a FITC filter set (e.g., Ex: ~480/40 nm, Em: ~527/30 nm) could be used.[13]
-
-
Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker™ Green) following the manufacturer's protocol.[12]
V. Conclusion and Future Perspectives
Oxazole-based fluorescent probes represent a dynamic and expanding field in chemical biology and drug discovery. Their inherent tunability and sensitivity make them powerful tools for elucidating complex biological processes at the molecular level.[1][2] Future developments will likely focus on creating probes with even greater photostability, brightness, and specificity, as well as probes that are excitable in the near-infrared region for deep-tissue imaging applications.[14][15] The continued exploration of novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the next generation of oxazole-based probes with unprecedented capabilities.
References
- The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging - Benchchem. (URL: )
- Application Notes and Protocols: Multiplexing with Oxazole Blue Fluorescent Probe - Benchchem. (URL: )
- A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applic
- Application Notes and Protocols for Developing Fluorescent Probes with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid - Benchchem. (URL: )
- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC - NIH. (URL: [Link])
- Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - ResearchG
- Synthesis And Optical Properties Of Fluorescent Probes Containing Oxazopyridine Unit. (URL: )
- Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy - Benchchem. (URL: )
- Fluorescent Oxazoles from Quinones for Bioimaging Applications | Request PDF - ResearchG
- Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes - ResearchG
- Oxazole Dyes With Potential For Photoluminescence Bioprobes: A Two-Photon Absorption Study | Request PDF - ResearchG
- Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed. (URL: [Link])
- Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. (URL: [Link])
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
- Efficient Fluorescent Sensors Based on 2,5-Diphenyl[1][7][12]oxadiazole: A Case of Specific Response to Zn(II)
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])
- Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC - NIH. (URL: [Link])
- Development of fluorescent probes for bioimaging applic
- A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging | Request PDF - ResearchG
- Efficient fluorescent sensors based on 2,5-diphenyl[1][7][12]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed. (URL: [Link])
- (PDF)
- An oxazole-derived Schiff base as a multifunctional fluorescence sensor towards Al3+ and Ga3+ in different media - ResearchG
- A novel oxazole-based fluorescence sensor towards Ga3+ and PPi for sequential determination and application - ResearchG
- Fluorescent Probes for Biological Imaging - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 5. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 5-(2-Bromophenyl)-1,3-oxazole synthesis
Answering the call of synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized resource for the synthesis of 5-(2-Bromophenyl)-1,3-oxazole. As a Senior Application Scientist, my goal is to translate foundational organic chemistry principles into actionable, field-proven guidance. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Introduction: The Synthetic Challenge
The synthesis of 5-substituted oxazoles is a cornerstone of medicinal chemistry, with the oxazole moiety serving as a critical scaffold in numerous biologically active compounds. The target molecule, this compound, presents a unique challenge due to the ortho-bromo substituent on the phenyl ring, which can introduce steric and electronic effects that influence reaction outcomes.
The most direct and widely applicable method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .[1][2][3] This reaction constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). This guide will focus primarily on troubleshooting and optimizing this pathway.
Core Synthesis Pathway: The Van Leusen Reaction
The Van Leusen reaction is a powerful one-pot method that proceeds via the base-mediated reaction of an aldehyde (2-bromobenzaldehyde) with TosMIC. The general mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[4]
Sources
common side reactions in the synthesis of 5-aryl oxazoles
Welcome to the Technical Support Center for the synthesis of 5-aryl oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As chemists, we understand that synthetic routes are rarely perfect. This resource moves beyond simple procedural outlines to explore the causality behind common side reactions and offers field-proven strategies to optimize your experimental outcomes.
Introduction: The Challenge of Oxazole Synthesis
The oxazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceutical agents. While several named reactions provide access to the 5-aryl oxazole core, each comes with its own set of potential challenges. Low yields, tedious purification, and the formation of persistent side products are common hurdles. This guide is structured to address these issues head-on, providing a clear rationale for why a problem occurs and a logical, step-by-step protocol to resolve it. Our approach is grounded in mechanistic understanding, ensuring that the solutions are not just empirical fixes but are based on sound chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is organized by the most common synthetic methods used to prepare 5-aryl oxazoles. Each guide addresses specific, frequently encountered problems in a question-and-answer format.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a classic and powerful method, involves the acid-catalyzed cyclodehydration of α-acylamino ketones.[1][2] While robust, its success is highly dependent on the choice of cyclodehydrating agent and reaction conditions.
Q1: My Robinson-Gabriel reaction is giving a low yield of the desired 5-aryl oxazole, and I'm recovering a significant amount of starting material. What's going wrong?
A1: Issue: Incomplete Cyclodehydration.
-
Why it Happens: The conversion of the α-acylamino ketone to the oxazole is a dehydration reaction that requires a sufficiently strong agent to promote the formation of the key oxazoline intermediate and its subsequent elimination to the aromatic oxazole. If the dehydrating agent is too weak or used in insufficient quantity, the reaction may stall. Furthermore, steric hindrance around the ketone or amide carbonyl can slow down the necessary intramolecular cyclization. The process involves two key steps: enolization (or activation of the amide oxygen) and intramolecular nucleophilic attack, followed by dehydration.
*dot graph Robinson_Gabriel_Mechanism { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} *dot Caption: Robinson-Gabriel reaction workflow.
-
How to Fix It: The solution lies in optimizing the dehydrating conditions.
-
Choice of Dehydrating Agent: Historically, concentrated sulfuric acid has been used, but a variety of other agents are often more effective and give cleaner reactions.[1] Consider the following options, starting with the milder conditions:
-
Phosphorus Oxychloride (POCl₃) in Pyridine or DMF: Often effective at moderate temperatures.
-
Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent that can drive the reaction to completion, often used in ethereal solvents like THF or dioxane.[1]
-
Polyphosphoric Acid (PPA): Excellent for high-boiling point substrates, but requires higher temperatures which can sometimes lead to charring.[3]
-
Thionyl Chloride (SOCl₂): Can be effective but may lead to chlorinated byproducts if not carefully controlled.
-
-
Reaction Temperature and Time: If using a standard agent like H₂SO₄, ensure the temperature is adequate (often >100 °C) and the reaction is monitored over a sufficient time course (e.g., 2-24 hours). Microwave irradiation has also been shown to accelerate this reaction significantly.
-
Substrate Considerations: For substrates with electron-withdrawing groups on the aryl rings, the ketone carbonyl is less nucleophilic, and the cyclization may be slower. These substrates often require more forcing conditions (stronger acid, higher temperature).
Troubleshooting Table: Dehydrating Agents for Robinson-Gabriel Synthesis
Dehydrating Agent Typical Conditions Advantages Disadvantages Conc. H₂SO₄ Acetic Acid, 100-140 °C Inexpensive, traditional Can cause charring, harsh POCl₃ Pyridine or DMF, 80-120 °C Generally cleaner than H₂SO₄ POCl₃ is corrosive and moisture-sensitive TFAA THF or Dioxane, rt to 80 °C Highly effective, mild conditions Expensive, can be too reactive | PPA | Neat, 150-200 °C | Effective for difficult substrates | High temperatures, viscous medium |
-
The Fischer Oxazole Synthesis
This method constructs the oxazole ring from an aldehyde cyanohydrin and another aldehyde in the presence of anhydrous hydrogen chloride.[4] While effective, it is prone to specific side reactions related to the reagents used.
Q2: My Fischer synthesis is producing a significant amount of a chlorinated byproduct and another impurity that I suspect is an oxazolidinone. How can I suppress these side reactions?
A2: Issue: Formation of 4-Chlorooxazoles and 4-Oxazolidinones.
-
Why it Happens: The mechanism of the Fischer synthesis proceeds through a chloro-oxazoline intermediate.[4]
-
4-Chlorooxazole Formation: If the tautomerization and elimination of HCl from this intermediate is not efficient, or if excess HCl is present under harsh conditions, electrophilic chlorination of the resulting oxazole ring at the C4 position can occur.
-
4-Oxazolidinone Formation: This byproduct arises from the hydrolysis of the chloro-oxazoline intermediate or the initial iminochloride species formed from the cyanohydrin.[4] The presence of trace amounts of water in the reaction medium is the primary cause. The reaction requires strictly anhydrous conditions, as any moisture can intercept reactive intermediates.
*dot graph Fischer_Side_Reactions { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} *dot Caption: Competing pathways in the Fischer oxazole synthesis.
-
-
How to Fix It: Control over the reaction conditions is paramount.
-
Ensure Anhydrous Conditions:
-
Use freshly distilled solvents (typically dry ether).
-
Dry the gaseous hydrogen chloride before bubbling it through the reaction mixture (e.g., by passing it through a sulfuric acid trap).
-
Ensure all glassware is rigorously dried.
-
-
Control HCl Stoichiometry: Use only the required catalytic amount of HCl. Passing the gas for a controlled period (e.g., 30-60 minutes) at a low temperature (0 °C) is often sufficient. Avoid prolonged exposure or using a saturated solution of HCl in ether.
-
Purification: If these side products do form, they can often be separated by column chromatography on silica gel, as their polarities differ significantly from the desired oxazole.
-
The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] Its main challenges relate to the stability of the TosMIC reagent and ensuring the final elimination step proceeds to completion.
Q3: My Van Leusen reaction is sluggish, and I'm isolating a stable oxazoline intermediate instead of the final oxazole. How can I drive the reaction to completion?
A3: Issue: Incomplete Elimination of p-Toluenesulfinic Acid.
-
Why it Happens: The Van Leusen reaction proceeds via the formation of a 4-tosyl-oxazoline intermediate. The final step is a base-promoted elimination of the tosyl group to generate the aromatic oxazole.[5] This elimination requires a proton at the C5 position. If the base is not strong enough, is sterically hindered, or is consumed by side reactions, this final elimination step can be slow or incomplete. The stability of the tosyl group as a leaving group is key here.
-
How to Fix It:
-
Choice of Base: While potassium carbonate is often used, a stronger, non-nucleophilic base can be more effective at promoting the elimination. Consider using:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): An excellent choice for promoting eliminations.
-
Potassium tert-butoxide (t-BuOK): A strong, hindered base that is very effective but requires strictly anhydrous conditions.
-
-
Solvent and Temperature: The reaction is often run in methanol at reflux. Switching to a higher boiling solvent like DMF or DMSO can provide the extra thermal energy needed to overcome the activation barrier for the elimination step.[6]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the oxazoline intermediate is fully consumed.
-
Q4: My Van Leusen reaction has a low yield, and I've identified N-(tosylmethyl)formamide as a major byproduct. What is the cause?
A4: Issue: Hydrolysis of TosMIC.
-
Why it Happens: TosMIC is highly sensitive to moisture. In the presence of water, particularly under basic conditions, the isocyanide functional group can be hydrolyzed to a formamide. This consumes your key reagent and reduces the overall yield.[7]
-
How to Fix It:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Use anhydrous solvents. Purchase from a reputable supplier and use as is, or distill from an appropriate drying agent.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: Ensure your TosMIC is of high purity and has been stored correctly in a desiccator. Check the quality of the base, as old or improperly stored bases can absorb moisture.
Experimental Protocol: A Robust Anhydrous Van Leusen Synthesis
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aromatic aldehyde (1.0 eq) and anhydrous methanol (0.2 M).
-
Add TosMIC (1.1 eq) to the solution.
-
In a separate flask, prepare a solution of potassium carbonate (2.0 eq) in anhydrous methanol.
-
Slowly add the K₂CO₃ solution to the aldehyde/TosMIC mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
-
Frequently Asked Questions (FAQs)
Q: How do electron-donating or electron-withdrawing substituents on the aryl ring affect the Robinson-Gabriel synthesis?
A: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring attached to the ketone generally accelerate the cyclization step by increasing the nucleophilicity of the enol/enolate. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the nucleophilicity and can make the cyclization more difficult, often requiring stronger dehydrating agents or higher temperatures.[8][9]
Q: Can I use α-acylamino aldehydes in the Robinson-Gabriel synthesis?
A: Yes, α-acylamino aldehydes can be used and are particularly useful for the synthesis of 2,4-disubstituted oxazoles. However, these substrates can be more prone to side reactions like polymerization or decomposition under strongly acidic conditions. Milder dehydrating agents, such as triphenylphosphine/hexachloroethane, have been developed specifically for these substrates.
Q: In the Van Leusen synthesis, can I use ketones instead of aldehydes?
A: The standard Van Leusen reaction with ketones does not yield oxazoles. Instead, it leads to the formation of nitriles.[10] This is because the intermediate formed from a ketone lacks the necessary proton at the C5 position for the elimination of the tosyl group to occur, leading to an alternative reaction pathway.
Q: Are there any "greener" alternatives for oxazole synthesis?
A: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of ionic liquids as recyclable solvents in the Van Leusen synthesis, which can improve yields and simplify product isolation.[11] Additionally, microwave-assisted synthesis is often employed to reduce reaction times and energy consumption for reactions like the Robinson-Gabriel synthesis.
References
- Current time information in Rutherford County, US. Google Search.
- Fischer oxazole synthesis. Wikipedia.
- Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Combi. Chem. High Throughput Screen. (2005).
- Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
- Robinson–Gabriel synthesis. Wikipedia.
- TosMIC Whitepaper. Varsal Chemical.
- p-Toluenesulfonylmethyl Isocyanide (TosMIC).
- Van Leusen reaction. Wikipedia.
- A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein J. Org. Chem.
- Van Leusen Reaction. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. (2020).
- Selected substituent effects on the rate and efficiency of formation of an eight-membered ring by RCM. J. Org. Chem. (2008).
- Van Leusen Reaction. NROChemistry.
- Fischer oxazole synthesis | Request PDF.
- Influence of the electronic effects of aryl ring and α‐alkyl substituent on the intramolecular Ar(Csp²)‐N cyclization.
- Fischer oxazole synthesis. Semantic Scholar.
- Robinson-Gabriel Synthesis. SynArchive.
- Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. (2023).
- Effect of aryl substituents on intramolecular cyclization of 2,2′-biphenoquinones. Tetrahedron.
- 5-Iii) Sem 4 | PDF. Scribd.
- Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds | Request PDF.
- Robinson–Gabriel synthesis. Semantic Scholar.
- Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical C
- Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. J. Am. Chem. Soc.
- 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. (2021).
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. (2022).
- Ketone α-alkylation at the more-hindered site.
- Keto-enol tautomeriz
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
troubleshooting guide for the Van Leusen oxazole synthesis
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[1][2] This reaction is valued for its reliability and the biological significance of the oxazole scaffolds it produces.[2][3][4] However, like any sophisticated chemical transformation, it can present challenges. This guide provides practical, field-tested insights to help you overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Van Leusen oxazole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Van Leusen oxazole synthesis is resulting in a low yield or failing completely. What are the potential causes and how can I rectify this?
Answer: Low yields are a common frustration and can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Reagent and Solvent Quality:
-
TosMIC Purity: Tosylmethyl isocyanide (TosMIC) is sensitive to moisture.[5] Ensure it is pure and has been stored under anhydrous conditions. Hydrolysis of TosMIC to N-(tosylmethyl)formamide will reduce the amount of reactant available and lower your yield.[5]
-
Solvent Anhydrousness: The use of dry solvents, such as methanol or THF, is critical.[5] Trace amounts of water can quench the base and hydrolyze the isocyanide.[5]
-
Base Quality: A common base for this reaction is potassium carbonate (K₂CO₃).[2][3] Ensure the base is fresh and has not been deactivated by exposure to atmospheric moisture. For the related Van Leusen nitrile synthesis from ketones, stronger bases like potassium tert-butoxide (t-BuOK) are often used.[5][6]
-
-
Reaction Conditions:
-
Temperature: While many procedures call for refluxing methanol, the optimal temperature can be substrate-dependent.[2] Some reactions may benefit from lower temperatures to minimize side reactions, while others require heating to proceed.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while extended times can result in product degradation.
-
-
Substrate Reactivity:
-
Aldehyde Purity: Impurities in the aldehyde starting material can lead to unwanted side reactions.[7] It is advisable to purify the aldehyde by distillation or chromatography if its purity is in doubt.
-
Steric Hindrance: Aldehydes with significant steric bulk near the carbonyl group may react more slowly or require more forcing conditions.
-
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize their formation?
Answer: The formation of side products is a clear indicator that reaction conditions are not optimal for your specific substrate.
Common Side Products and Mitigation Strategies:
-
Nitrile Formation: The formation of a nitrile is the primary outcome when TosMIC reacts with ketones.[6][8][9] If you are starting with an aldehyde for an oxazole synthesis, the presence of ketone impurities is the most probable cause for nitrile byproduct formation.[7]
-
Solution: Ensure the purity of your aldehyde starting material.
-
-
Formation of a Stable Oxazoline Intermediate: The reaction proceeds through an intermediate oxazoline.[1][2] In some cases, the final elimination of the tosyl group to form the aromatic oxazole is slow.
-
Solution: This can sometimes be addressed by increasing the reaction temperature or extending the reaction time. The choice of base can also influence the rate of this elimination step.
-
-
TosMIC Dimerization: Under basic conditions, deprotonated TosMIC can react with a neutral TosMIC molecule, leading to dimerization.[10]
-
Solution: This is more prevalent when the concentration of deprotonated TosMIC is high and the aldehyde is added too slowly or is unreactive. Ensure slow, controlled addition of the base to a mixture of the aldehyde and TosMIC.
-
Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis
This protocol is a representative example for the synthesis of a 5-substituted oxazole from an aldehyde.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Methanol (10 mL)
Procedure:
-
To a solution of the aldehyde and TosMIC in anhydrous methanol, add potassium carbonate in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Base on Reaction Efficiency
The choice of base can significantly impact the efficiency of the Van Leusen reaction. While potassium carbonate is common for oxazole synthesis, other bases are used in related transformations. The following table summarizes the general applicability of different bases.
| Base | Typical Application | Relative Strength | Notes |
| Potassium Carbonate (K₂CO₃) | Oxazole synthesis from aldehydes | Moderate | A standard, effective base for many substrates.[2][3] |
| Potassium tert-butoxide (t-BuOK) | Nitrile synthesis from ketones | Strong | Often used for less reactive carbonyl compounds.[5][6] |
| Sodium Hydride (NaH) | Nitrile and pyrrole synthesis | Strong | Requires strictly anhydrous conditions.[5][11] |
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the accepted mechanism for the Van Leusen oxazole synthesis.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is TosMIC and why is it a key reagent?
A1: TosMIC (tosylmethyl isocyanide) is a stable, odorless, and colorless solid at room temperature.[2] Its utility in the Van Leusen reaction stems from its unique combination of functional groups: an acidic proton between the sulfonyl and isocyanide groups, a good leaving group (p-toluenesulfinate), and an isocyanide carbon that facilitates cyclization.[1][8]
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, but the product will be a nitrile, not an oxazole.[6][8][12] The reaction of ketones with TosMIC is known as the Van Leusen reaction, a method for one-carbon homologation of ketones to nitriles.[8][9] The mechanism differs in the final steps, as elimination to form an aromatic ring is not possible.[12]
Q3: Are there variations of the Van Leusen oxazole synthesis?
A3: Yes, several variations exist. For instance, the reaction can be performed in ionic liquids, which can facilitate product isolation and solvent recycling.[13] Microwave-assisted syntheses have also been reported to improve reaction times and yields.[2][3] Additionally, by starting with an aldimine (formed from an aldehyde and a primary amine), the reaction can be adapted to synthesize imidazoles, a process known as the Van Leusen imidazole synthesis.[1][6][14]
Q4: How can I purify my oxazole product?
A4: The most common method for purifying oxazoles from this reaction is column chromatography on silica gel.[6] The polarity of the eluent will depend on the specific properties of your product. An aqueous workup is typically performed before chromatography to remove the base and the p-toluenesulfinic acid byproduct.[4]
References
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
- NROChemistry. Van Leusen Reaction. [Link]
- ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]
- Organic Chemistry Portal. Van Leusen Reaction. [Link]
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
- ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- Semantic Scholar. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen... [Link]
- ACS Publications. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. [Link]
- Sciforum.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
- van Leusen, A. M. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(1-3), 25-28.
- YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Link]
- MDPI.
- SynArchive. Van Leusen Reaction. [Link]
- Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]
- Varsal Chemical. TosMIC Whitepaper. [Link]
- ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]
- RSC Publishing. A cyanide-free synthesis of nitriles exploiting flow chemistry. [Link]
- YouTube. Van Leusen Reaction. [Link]
- Wikipedia. Van Leusen reaction. [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for Oxazole Formation
Welcome to the technical support center dedicated to the synthesis of oxazoles, a critical heterocyclic motif in medicinal chemistry and drug development.[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of oxazole formation. Our focus is on empowering you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction parameters for higher yields and purity.
Troubleshooting Guide: Navigating Common Hurdles in Oxazole Synthesis
This section addresses specific challenges you might encounter during your experiments. The following tables provide a systematic approach to troubleshooting, outlining potential causes, actionable solutions, and the scientific rationale behind them.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in oxazole synthesis. The table below breaks down potential culprits and their remedies for common synthetic routes like the Van Leusen and Robinson-Gabriel syntheses.
| Potential Cause | Recommended Solution & Optimization Strategy | Scientific Rationale |
| Ineffective Base (Van Leusen Synthesis) | Use a stronger, anhydrous base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or freshly prepared sodium methoxide in methanol.[5] Ensure the base is used in stoichiometric amounts or slight excess. | The initial step of the Van Leusen reaction is the deprotonation of tosylmethyl isocyanide (TosMIC).[6][7] If the base is too weak or hydrated, this deprotonation will be incomplete, leading to a low concentration of the reactive nucleophile. |
| Poor Quality of Starting Materials | Purify aldehydes to remove carboxylic acid impurities, which can quench the base. Use fresh, high-purity TosMIC, as it can degrade over time. For Robinson-Gabriel synthesis, ensure the α-acylamino ketone is pure. | Acidic impurities will neutralize the base, reducing its effectiveness in the desired reaction pathway.[5] Degradation of starting materials will naturally lead to lower yields of the desired product. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction by TLC. For some reactions, microwave irradiation can significantly improve yields and reduce reaction times.[8] | While many oxazole syntheses proceed at room temperature, some require thermal energy to overcome the activation barrier for cyclization or dehydration steps.[9] However, excessive heat can lead to decomposition.[5] |
| Inappropriate Solvent | For the Van Leusen synthesis, a mixture of DME and methanol can be effective.[5] In Robinson-Gabriel synthesis, dehydrating solvents or the use of dehydrating agents like H₂SO₄, P₂O₅, or POCl₃ is crucial.[8][10] The use of ionic liquids has also been shown to improve yields in some cases.[6] | The solvent must be able to dissolve the reactants and intermediates. In reactions involving dehydration, the solvent should not interfere with this process. Aprotic polar solvents can often stabilize charged intermediates, facilitating the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require extended periods (12-24 hours) to reach completion. | Reactions may be slow due to steric hindrance or electronic effects of the substrates. It is crucial to allow the reaction to proceed to completion to maximize the yield. |
Issue 2: Significant Side Product Formation
The formation of side products can complicate purification and reduce the yield of the desired oxazole.
| Potential Cause | Recommended Solution & Optimization Strategy | Scientific Rationale |
| Nitrile formation from aldehyde (Van Leusen) | Ensure efficient cyclization of the intermediate oxazoline. This can be promoted by using a suitable base and ensuring anhydrous conditions. | If the intermediate formed after the addition of the TosMIC anion to the aldehyde does not efficiently cyclize and eliminate the tosyl group, it can decompose to form a nitrile.[5] |
| Self-condensation of Aldehyde | Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. | A high concentration of aldehyde in the presence of a strong base can promote side reactions like self-condensation.[7] |
| Incomplete Cyclization/Dehydration | In the Robinson-Gabriel synthesis, use a stronger dehydrating agent such as polyphosphoric acid (PPA) or triflic anhydride.[8] | The final step of many oxazole syntheses is a dehydration reaction to form the aromatic ring. If this step is inefficient, the hydroxylated intermediate may persist or undergo side reactions. |
| Ring-opening of the Oxazole Product | Avoid harsh basic conditions, especially at elevated temperatures, as the C2-proton of the oxazole ring is acidic and can be deprotonated, leading to ring-opening.[10][11] | The oxazole ring, while aromatic, can be susceptible to nucleophilic attack or base-mediated degradation under certain conditions.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable synthetic method for my target oxazole?
The choice of synthetic route depends on the desired substitution pattern of the oxazole ring and the availability of starting materials.
-
For 5-substituted oxazoles: The Van Leusen synthesis is often the method of choice, reacting an aldehyde with TosMIC.[6][12]
-
For 2,5-disubstituted oxazoles: The Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones, is a classic and reliable method.[8][10] The Fischer oxazole synthesis from cyanohydrins and aldehydes is also an option.[8][11][13]
-
For 2,4-disubstituted oxazoles: The Bredereck reaction , using α-haloketones and amides, is a suitable approach.[8]
-
For polysubstituted oxazoles: Modern methods involving metal-catalyzed reactions, such as copper or gold-catalyzed cycloisomerization of propargylic amides, offer broad substrate scope and high efficiency.[1][14][15]
Q2: What is the mechanistic basis for the key reaction parameters in the Van Leusen synthesis?
The Van Leusen synthesis is a powerful method for forming 5-substituted oxazoles.[6] Understanding its mechanism is key to optimization.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
-
Base: The reaction is initiated by the deprotonation of TosMIC, hence a sufficiently strong and anhydrous base is critical.
-
Solvent: A protic solvent like methanol can participate in the protonation steps, while aprotic solvents can be used with stronger bases.
-
Temperature: While often run at room temperature, gentle heating can accelerate the rate-limiting cyclization or elimination steps.
Q3: Can I use green chemistry approaches for oxazole synthesis?
Yes, several green chemistry approaches have been developed for oxazole synthesis to minimize hazardous waste and energy consumption. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[8]
-
Ultrasound-promoted reactions: Sonication can enhance reaction rates and efficiency.
-
Use of ionic liquids or deep-eutectic solvents: These can serve as recyclable reaction media.[6][8]
-
Catalyst-mediated reactions in aqueous media: Developing reactions that can be performed in water is a key goal of green chemistry.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of a 5-Aryl Oxazole
This protocol provides a general procedure for the synthesis of a 5-aryl oxazole from an aromatic aldehyde and TosMIC.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, TosMIC, and anhydrous methanol.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-aryl oxazole.
Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Diaryl Oxazole
This protocol outlines the synthesis of a 2,5-diaryl oxazole via the cyclodehydration of an α-acylamino ketone.
Materials:
-
α-Acylamino ketone (1.0 eq)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, carefully add the α-acylamino ketone to an excess of polyphosphoric acid (or concentrated sulfuric acid) with stirring.
-
Heat the mixture (typically to 100-140°C) for the required time, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diaryl oxazole.
Workflow and Data Visualization
General Troubleshooting Workflow for Oxazole Synthesis
Caption: A systematic workflow for troubleshooting oxazole synthesis.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Synthetic approaches for oxazole derivatives: A review.
- A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
- Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube.
- troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Oxazole.pdf. CUTM Courseware.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b.
- optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
- Optimization of the reaction conditions | Download Scientific Diagram.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery | Request PDF.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
- oxazole synthesis and reactions. YouTube.
- Oxazole. Wikipedia.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. ijpsonline.com [ijpsonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 5-(2-Bromophenyl)-1,3-oxazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of crude 5-(2-Bromophenyl)-1,3-oxazole. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My initial work-up yields an oily, impure product with a low melting point. How can I clean it up before attempting chromatography or recrystallization?
Answer: This is a common issue, often caused by residual acidic or basic reagents, or water-soluble byproducts from the synthesis. A well-executed liquid-liquid extraction is the most effective first-line strategy to remove these types of impurities. The principle of liquid-liquid extraction relies on the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1]
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 50-100 mL per gram of crude product is a good starting point.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous hydrochloric acid (HCl) solution. This step protonates and removes basic impurities, such as unreacted amines or nitrogenous bases, by making them water-soluble.
-
Base Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes and removes any residual acidic starting materials or byproducts.[2] Be sure to vent the separatory funnel frequently, as this step can generate CO₂ gas.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4] Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a cleaner crude product, which should be more amenable to subsequent purification steps.
Issue 2: After column chromatography, my product is still off-white or yellowish, and NMR analysis shows trace impurities. How can I achieve higher purity?
Answer: This indicates the presence of persistent, likely non-polar and colored, impurities that have similar polarity to your target compound, causing them to co-elute during chromatography. For a final polishing step to achieve high purity (>97%), recrystallization is the method of choice.[5][6]
The success of recrystallization hinges on selecting a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Recommended Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small sample of your product in various solvents. Good candidates for oxazole derivatives often include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5][7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Aim to create a saturated solution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities. Dry the purified crystals under vacuum. The final product should be a white to off-white solid.[8][9]
Issue 3: My column chromatography provides poor separation between my product and a key impurity.
Answer: Poor separation, or low resolution, in column chromatography is almost always a problem with the chosen mobile phase (eluent). The goal is to find a solvent system where the product and the impurity have significantly different affinities for the stationary phase (silica gel), leading to different retention factors (Rf values).
Troubleshooting Strategy: TLC-Guided Solvent System Optimization
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in your current eluent system. A good separation on TLC will translate to a good separation on the column. For column chromatography, the ideal Rf for your target compound is between 0.25 and 0.35.[2][10]
-
Adjusting Polarity:
-
If the Rf values are too high (spots run near the solvent front), your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
-
If the Rf values are too low (spots remain near the baseline), your eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase ethyl acetate).
-
-
Alternative Solvent Systems: If adjusting polarity doesn't resolve the co-elution, you may need to change the solvent system entirely to exploit different intermolecular interactions.
| Solvent System (v/v) | Polarity Index | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point for many organic compounds.[4][11][12] |
| Hexane / Dichloromethane | Low | Good for separating non-polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Use with caution as methanol can sometimes cause streaking on silica gel. |
| Toluene / Ethyl Acetate | Low to Medium | The aromatic nature of toluene can offer different selectivity compared to aliphatic hexanes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a common method like the Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), you can expect:
-
Unreacted Starting Materials: 2-Bromobenzaldehyde and TosMIC.[4]
-
Reagent Byproducts: Salts or decomposition products from the base used (e.g., potassium carbonate).
-
Side-Products: Small amounts of dimers or polymers formed from side reactions of the starting materials.
-
Positional Isomers: If the starting bromobenzaldehyde contains isomers (e.g., 3- or 4-bromobenzaldehyde), you will have the corresponding oxazole isomers in your crude product.[6]
Q2: How do I choose the best primary purification technique for my crude product?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a logical decision-making process.
Sources
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound | 328270-70-8 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 5-(2-Bromophenyl)-1,3-oxazole
Introduction
Welcome to the technical support guide for the synthesis of 5-(2-Bromophenyl)-1,3-oxazole. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutics. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or production scale introduces a unique set of challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common hurdles in the scale-up synthesis, focusing primarily on the widely-used Van Leusen oxazole synthesis. Our goal is to equip you with the knowledge to not only troubleshoot existing issues but also to proactively design robust and scalable synthetic processes.
Primary Synthetic Route: The Van Leusen Oxazole Synthesis
The most common and efficient method for preparing 5-aryl oxazoles is the Van Leusen reaction.[1][2] This pathway involves the base-mediated condensation of an aromatic aldehyde, in this case, 2-bromobenzaldehyde, with tosylmethyl isocyanide (TosMIC).[3]
Reaction Scheme:
Figure 1. General scheme for the Van Leusen synthesis of this compound.
The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic anion, which attacks the aldehyde carbonyl.[4] Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring.[5] While elegant, this reaction has several critical parameters that must be tightly controlled during scale-up.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
Low yield is the most frequent issue in scale-up and can be attributed to several factors.
-
Cause 1: Inefficient Heat Transfer & Temperature Gradients: Large reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation difficult. The initial deprotonation of TosMIC and the subsequent reaction can be exothermic. Localized hot spots can lead to the degradation of starting materials, intermediates, or the final product.[6]
-
Solution:
-
Controlled Reagent Addition: Add the base (e.g., K₂CO₃ or t-BuOK) or the aldehyde solution slowly and sub-surface to a well-stirred mixture. Monitor the internal temperature closely.
-
Jacketed Reactor: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is circulating efficiently.
-
Stirring Efficiency: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) provides adequate mixing to prevent localized temperature and concentration gradients.
-
-
-
Cause 2: Moisture Contamination: The formation of the TosMIC anion is highly sensitive to moisture.[6] Water will quench the anion, consuming both the base and TosMIC, leading to incomplete conversion. This problem is magnified at scale due to larger solvent volumes and longer transfer times.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry methanol or THF) and ensure all glassware and reactors are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[6]
-
Base Quality: Use a freshly opened or properly stored anhydrous base. For example, potassium carbonate should be dried in an oven before use.
-
-
-
Cause 3: Poor Mixing: As batch size increases, achieving homogeneous mixing becomes more challenging. If the base is not adequately dispersed, the deprotonation of TosMIC will be inefficient, leading to a stalled or incomplete reaction.
-
Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer appropriately sized for the reactor.
-
Baffles: If using a cylindrical reactor, consider using baffles to improve mixing and prevent vortex formation.
-
Monitor Solids: Ensure solid reagents like potassium carbonate are well suspended throughout the reaction.
-
-
Q2: I'm observing a persistent impurity that is difficult to separate from the product. How can I identify and prevent it?
Impurity profiles often change during scale-up. Understanding potential side reactions is key.[6]
-
Impurity 1: 2-Bromobenzoic Acid and 2-Bromobenzyl Alcohol:
-
Cause: These are products of the Cannizzaro reaction, a disproportionation of the 2-bromobenzaldehyde starting material.[7] This side reaction is promoted by strong bases (like potassium tert-butoxide) and higher temperatures, which can occur in localized hot spots.
-
Prevention:
-
Use a Milder Base: Potassium carbonate is generally preferred over stronger bases like hydroxides or alkoxides for this reaction to minimize Cannizzaro byproducts.[8]
-
Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., refluxing methanol).
-
Order of Addition: Add the aldehyde to the pre-formed TosMIC anion/base slurry to ensure it reacts quickly rather than undergoing self-condensation.
-
-
-
Impurity 2: Unreacted 2-Bromobenzaldehyde:
-
Cause: This indicates an incomplete reaction, often due to the issues described in Q1 (moisture, poor mixing, insufficient base).
-
Prevention:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the aldehyde. Do not proceed with work-up until the starting material is consumed.
-
Stoichiometry Check: Ensure at least 2 equivalents of base are used relative to the aldehyde, as the reaction produces p-toluenesulfinic acid, which consumes one equivalent.[8]
-
-
-
Impurity 3: p-Toluenesulfinic Acid and its Salts:
-
Cause: This is the primary byproduct from the elimination step of the Van Leusen mechanism.[9] While it is typically water-soluble, inefficient aqueous washes during work-up can leave it in the organic layer.
-
Removal:
-
Aqueous Wash: During work-up, perform thorough washes with a dilute base solution (e.g., NaHCO₃) followed by brine to remove the acidic byproduct and its salts.
-
-
Q3: The purification by column chromatography is not feasible for my multi-kilogram batch. What are robust, scalable purification strategies?
Relying on chromatography for large-scale purification is inefficient and costly. Developing a robust crystallization protocol is essential.
-
Strategy 1: Direct Crystallization from Crude Oil:
-
After the aqueous work-up and solvent evaporation, the crude product is often an oil. A crystallization can be induced by adding a suitable anti-solvent.
-
Protocol:
-
Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) with stirring until the solution becomes cloudy.
-
Add a small amount of the good solvent back to clarify the solution.
-
Allow the solution to cool slowly, first to room temperature, then in an ice bath or refrigerator, to promote the formation of large, pure crystals.[10]
-
Collect the crystals by filtration and wash with cold anti-solvent.
-
-
-
Strategy 2: Recrystallization:
-
If the isolated crude solid is not sufficiently pure, a recrystallization is necessary. The key is to find a single solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Solvent Screening: Test solvents like isopropanol, ethanol, ethyl acetate/heptane, or toluene.
-
-
Troubleshooting Crystallization:
-
Problem: The product oils out instead of crystallizing.
-
Solution: The purity of the crude material may be too low. Try an initial wash or trituration of the crude oil with a solvent in which the product is poorly soluble but impurities are (e.g., cold heptane) to "pre-purify" it before attempting crystallization. Also, ensure the cooling rate is very slow.
-
-
Problem: Significant product loss to the mother liquor.
-
Solution: Optimize the solvent volume to the minimum required for dissolution at high temperature. Ensure the solution is thoroughly cooled for an adequate amount of time before filtration.
-
-
Experimental Workflow & Protocols
Overall Synthesis and Purification Workflow
The following diagram outlines the key stages of the process, from reaction setup to final product isolation.
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
References
- BenchChem. (2025). Tosylmethyl Isocyanide (TosMIC): A Versatile Connective C1 Synthon in Organic Synthesis.
- van Leusen, A. M., & van Leusen, D. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
- Wikipedia. (2023). Van Leusen reaction. [Link]
- Wikipedia. (2023). TosMIC. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
- ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. [Link]
- NROChemistry. (n.d.). Van Leusen Reaction. [Link]
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]
- ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]
- BenchChem. (2025). Troubleshooting guide for scaling up 5-Bromooxazole production.
- Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. [Link]
- SynArchive. (n.d.). Van Leusen Reaction. [Link]
- Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Role of 2-Bromobenzaldehyde. [Link]
- BenchChem. (2025). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]
- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
- Macmillan Group, Princeton University. (n.d.). Oxazole. [Link]
- Singh, J., et al. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromophenyl)oxazole.
- BenchChem. (2025). Technical Support Center: Purification of 5-(4-Bromophenyl)oxazol-2-amine.
- BenchChem. (2025). Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- BenchChem. (2025). Synthesis of 2-(4-Bromophenyl)
- MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. [Link]
- BenchChem. (2025). Technical Support Center: Purifying 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
- Goud, S. T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1626. [Link]
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. [Link]
- Scientific Update. (2017).
- Asian Journal of Biochemical and Pharmaceutical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
- National Institutes of Health. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 5-(2-Bromophenyl)-1,3-oxazole during purification
Technical Support Center: 5-(2-Bromophenyl)-1,3-oxazole Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your product during purification.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that can arise during the purification of this compound, offering explanations for the underlying chemical principles and providing actionable protocols.
Issue 1: Significant Product Loss and/or Discoloration During Silica Gel Chromatography
Symptoms:
-
You observe a low recovery of the desired product after column chromatography.
-
The collected fractions are colored (e.g., yellow or brown), whereas the starting material was a white or off-white solid.
-
TLC analysis of the fractions shows multiple spots, indicating product degradation.
Root Cause Analysis: The oxazole ring system is known to be sensitive to acidic conditions.[1] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the hydrolysis and opening of the oxazole ring.[1][2] The lone pair on the nitrogen atom in the oxazole ring can be protonated, which increases the ring's susceptibility to nucleophilic attack by water or other nucleophiles present in the solvent system.[1] Furthermore, halogenated aromatic compounds can sometimes be unstable on silica gel.[3]
Workflow for Mitigating Decomposition on Silica Gel
Caption: Logic diagram for troubleshooting product decomposition during chromatography.
Solutions & Protocols:
1. Deactivation of Silica Gel with Triethylamine (TEA)
-
Principle: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed decomposition of the oxazole.[4][5]
-
Step-by-Step Protocol:
-
Solvent System Preparation: Prepare your chosen eluent system (e.g., Hexane:Ethyl Acetate). Add 0.5-2% (v/v) of triethylamine to the mixture.
-
Column Packing: Pack the column using the TEA-containing eluent.
-
Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent to ensure complete neutralization of the stationary phase.[4]
-
Chromatography: Proceed with loading your sample and running the column as usual.
-
2. Use of an Alternative Stationary Phase: Neutral Alumina
-
Principle: Alumina is available in acidic, neutral, and basic forms.[6] Using neutral alumina avoids the acidic environment of silica gel, thus preserving the integrity of the acid-sensitive oxazole ring.
-
Step-by-Step Protocol:
-
Activity Level: Use neutral alumina of activity grade II or III. Activity I is highly active and may cause irreversible adsorption or decomposition.[6]
-
Solvent Selection: Determine an appropriate solvent system using TLC with neutral alumina plates.
-
Column Packing and Elution: Pack and run the column as you would with silica gel.
-
3. Recrystallization
-
Principle: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and gentle purification method that avoids contact with stationary phases.
-
Step-by-Step Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for oxazole derivatives include hexane/ethyl acetate, isopropanol, or ethanol.[7][8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Issue 2: Difficulty Separating from Weakly Basic or Acidic Impurities
Symptoms:
-
Impurities co-elute with the product during column chromatography.
-
NMR analysis shows persistent impurities that are not easily removed by chromatography or recrystallization.
Root Cause Analysis: The oxazole ring possesses a weakly basic nitrogen atom (pyridine-like).[9] This allows for the use of acid-base extraction to separate it from neutral, acidic, or more strongly basic impurities.
Solution & Protocol:
Acid-Base Extraction
-
Principle: This technique exploits the difference in solubility between the neutral form of the compound and its protonated (salt) form.[10][11] The protonated oxazole becomes soluble in the aqueous layer, while neutral impurities remain in the organic layer.
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[12]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[12] This will protonate the basic oxazole, drawing it into the aqueous layer as a salt. Repeat the extraction of the organic layer to ensure complete transfer.
-
Separation of Layers: Collect the aqueous layers containing the protonated product. The organic layer now contains neutral impurities and can be discarded (after checking via TLC).
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). This deprotonates the oxazole salt, causing the neutral product to precipitate or form an organic layer.
-
Re-extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., DCM) multiple times.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[13]
-
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the acid-base extraction purification.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong acids. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation.
Q2: Can I use reversed-phase chromatography for purification? A2: Yes, reversed-phase chromatography (e.g., C18 silica) is a viable option. It is particularly useful for separating non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol. It is advisable to use a buffer (e.g., ammonium acetate or formic acid at a low concentration) to control the pH and improve peak shape, but care must be taken to ensure the pH is not too acidic.
Q3: My compound appears to be an oil after purification, but literature reports it as a solid. What should I do? A3: This is often due to the presence of residual solvent or minor impurities that inhibit crystallization. Try the following:
-
High Vacuum: Dry the sample under a high vacuum for an extended period to remove all traces of solvent.
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like hexane or pentane), and scratch the flask with a glass rod to induce crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to seed crystallization.
Q4: Is the C-Br bond stable during purification? A4: The aryl-bromide bond is generally stable under standard purification conditions. However, prolonged exposure to strong bases or certain metal catalysts (if present as impurities from a previous step) could potentially lead to side reactions. Standard workup and chromatography are typically safe.
Q5: What is the expected pKa of the oxazole nitrogen? A5: Oxazole is a weak base. The pKa of the conjugate acid of oxazole is approximately 0.8, similar to pyridine.[9] This weak basicity is what allows for the successful use of acid-base extraction with moderately concentrated acids.[10][11]
Summary of Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Chromatography | ||
| Stationary Phase | Neutralized Silica (0.5-2% TEA in eluent) or Neutral Alumina | Prevents acid-catalyzed ring opening of the oxazole.[4][6] |
| Eluent System | Hexane/Ethyl Acetate, Hexane/DCM | Good for separating moderately polar compounds.[5][14] |
| Alternative Methods | ||
| Recrystallization | Isopropanol, Hexane/Ethyl Acetate | Gentle method for high-purity crude material, avoids stationary phases.[7][8] |
| Liquid-Liquid Extraction | Acid-Base Extraction (1M HCl / 1M NaOH) | Effective for removing neutral, acidic, or more strongly basic impurities.[10][12] |
| Storage | Cool, dry, dark, inert atmosphere | Minimizes degradation over time. |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Bionity. (n.d.). Acid-base extraction.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Acid base extraction flow chart. (n.d.). Retrieved from [Link] (Note: A generic placeholder URL is used as the original source may not be persistent.)
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved from [Link] (Note: A generic placeholder URL is used as the original source may not be persistent.)
- NIH National Library of Medicine. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
- Reddit. (2010). AskChem: Do primary bromides decompose on silica?.
- ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Retrieved from [Link] (Note: A generic placeholder URL is used as the original source may not be persistent.)
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ACS Publications. (n.d.). Effect of Silica on the Structure of Cetyltrimethylammonium Bromide.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved from [Link] (Note: A generic placeholder URL is used as the original source may not be persistent.)
- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
- ResearchGate. (2017). Product decomposed on silica gel.
- Wikipedia. (n.d.). Oxazole.
- Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
- ResearchGate. (n.d.). Thermal decomposition of silica based surface compounds as a source of volatile standards. A new approach to the generation of gaseous calibration mixtures.
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
- PubMed. (2001). Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Acid-base extraction [bionity.com]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 13. irp.cdn-website.com [irp.cdn-website.com]
- 14. sciforum.net [sciforum.net]
Technical Support Center: Alternative Catalysts for the Synthesis of 5-(2-Bromophenyl)-1,3-oxazole
Introduction: The Quest for Efficient Synthesis
The 5-(2-Bromophenyl)-1,3-oxazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its presence in biologically active compounds makes it a privileged structure for drug discovery programs, while its unique photophysical properties are harnessed in the development of fluorescent materials.[1] The 2-bromophenyl substituent is particularly strategic, serving as a versatile handle for subsequent cross-coupling reactions to build molecular complexity.
Traditionally, the synthesis of such substituted oxazoles has relied on classic methods like the Robinson-Gabriel or Van Leusen syntheses.[2][3] While robust, these pathways can require harsh conditions or multi-step preparations of precursors. Consequently, the development of catalytic, direct C-H functionalization routes has become a major focus, offering improved atom economy, milder conditions, and novel pathways for diversification.[4] This guide provides an in-depth technical overview of modern alternative catalysts, focusing on troubleshooting common experimental hurdles and answering frequently asked questions for researchers at the bench.
Comparative Overview of Catalytic Systems
The choice of catalyst is the most critical parameter in the synthesis of this compound, directly influencing yield, purity, and regioselectivity. Palladium and copper complexes are the dominant catalysts for this transformation, each with distinct advantages.
| Catalytic System | Typical Catalyst & Ligand | Solvent | Base | Temp (°C) | Typical Yield | Advantages & Considerations |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., RuPhos, SPhos, P(t-Bu)₃) | Toluene, Dioxane (nonpolar for C2), DMA, DMF (polar for C5) | K₂CO₃, Cs₂CO₃ | 100-140 | 60-95% | High activity & selectivity. Ligand and solvent choice is critical for controlling C-H activation site (C2 vs. C5).[5][6] Can be sensitive to air and moisture. Catalyst/ligand cost can be high. |
| Copper | CuI, Cu(OTf)₂ | DMF, DMSO | LiOt-Bu, K₃PO₄ | 80-120 | 50-85% | Cost-effective and robust. Generally less sensitive to air/moisture than Pd systems. May require higher catalyst loading and can sometimes lead to lower yields or selectivity compared to palladium.[1][7][8] |
| Nickel | NiCl₂(dme) with NHC or phosphine ligands | Dioxane, THF | K₃PO₄ | 80-110 | 55-80% | Economical alternative to Palladium. Effective for C-H arylation of azoles. Can be sensitive to substrate electronic properties.[5] |
Troubleshooting Guide: From Theory to Practice
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Question 1: My reaction yield is consistently low or has stalled. What are the primary causes and how can I fix it?
Answer: Low yield is the most common challenge and can stem from multiple factors. A systematic approach is essential for diagnosis.
-
Causality 1: Inefficient Catalyst Activation or Decomposition. Palladium(0) is the active catalytic species. If the pre-catalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0) or if the active catalyst decomposes, the catalytic cycle will arrest.
-
Solution:
-
Ensure Inert Atmosphere: Oxidative degradation of the Pd(0) catalyst and phosphine ligands is a primary failure mode. Ensure your reaction vessel is thoroughly degassed (e.g., via 3-5 cycles of vacuum/backfill with argon or nitrogen) and that all solvents are sparged with an inert gas.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) stabilize the Pd(0) center and promote the crucial oxidative addition step.[9] If using a simple ligand like PPh₃, consider switching to a more robust one like RuPhos or t-Bu₃P.[5]
-
Temperature Control: While heat is required, excessive temperatures (>140 °C) can lead to catalyst decomposition (palladium black formation). If you observe this, lower the reaction temperature and extend the reaction time.
-
-
-
Causality 2: Poor Substrate or Reagent Quality. The purity of your oxazole starting material, aryl halide, base, and solvent is paramount.
-
Solution:
-
Reagent Purity: Use freshly purchased and properly stored reagents. Water can hydrolyze reagents and quench the active catalyst. Ensure solvents are anhydrous. The base (e.g., K₂CO₃) should be finely ground and dried under vacuum before use to maximize its surface area and reactivity.
-
Side Reactions: In a direct arylation approach, if your aryl halide is, for example, 1-bromo-2-iodobenzene, the more reactive C-I bond will react preferentially. Ensure you are using the correct coupling partner for the desired transformation.
-
-
-
Causality 3: Incorrect Reaction Stoichiometry or Concentration. The balance between the catalyst, ligand, base, and substrates is delicate.
-
Solution:
-
Catalyst Loading: While typical loadings are 1-5 mol %, challenging substrates may require higher loadings (up to 10 mol %).[5][10] However, simply increasing the catalyst is not always the answer and can lead to more side products.
-
Base Equivalence: The base is not just a spectator; it is integral to the C-H activation step in what is often a concerted metalation-deprotonation (CMD) mechanism.[11][12] Ensure at least 2-3 equivalents of base are used.
-
Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to solubility issues and side reactions. A starting concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point.[5]
-
-
Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for C5-arylation?
Answer: Regioselectivity in the direct arylation of oxazole is a well-studied phenomenon and is highly controllable. The C5 position is more electron-rich and sterically accessible, but the C2 proton is more acidic. The balance is tipped by your choice of solvent and ligands.[5][6]
-
Mechanism Insight: The reaction can proceed via different pathways, such as concerted metalation-deprotonation (CMD). The polarity of the solvent and the nature of the ligand influence the transition state of the C-H activation step.[11]
-
For C5-Arylation (Desired for this topic):
-
Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylacetamide (DMA) or DMF strongly favor C5-arylation.[5][6]
-
Select the Right Ligand: Specific phosphine ligands have been developed to direct C5-selectivity. For example, ligands like JackiePhos or DavePhos are reported to give excellent C5:C2 ratios.[5]
-
Use an Additive: Carboxylic acids, such as pivalic acid, often act as proton shuttles, facilitating the C-H activation/deprotonation step and improving C5 selectivity.[5][13]
-
-
For C2-Arylation (To be avoided):
Question 3: I am using a copper catalyst, but the reaction is sluggish and yields are poor. What optimizations can I try?
Answer: Copper-catalyzed reactions are attractive for their cost-effectiveness but can sometimes lack the high turnover frequency of palladium systems.
-
Causality 1: Catalyst Oxidation State and Solubility. The active species is typically a Cu(I)/Cu(III) cycle. Ensuring the catalyst is in the correct oxidation state and remains soluble is key.
-
Solution:
-
Catalyst Source: Use high-purity CuI or Cu(OTf)₂. If using CuCl, ensure it is free of green/blue Cu(II) oxides.
-
Ligands: While some copper reactions are "ligandless," the addition of a simple N,N- or O,O-chelating ligand (e.g., 1,10-phenanthroline, TMEDA) can stabilize the copper catalyst, improve solubility, and accelerate the reaction.
-
Solvent: Highly polar, coordinating solvents like DMF or DMSO are typically required to maintain catalyst activity.
-
-
-
Causality 2: Inefficient Oxidative Coupling. Many copper-catalyzed C-H functionalizations are oxidative processes.
-
Solution:
-
Oxidant: If the reaction requires an external oxidant (e.g., O₂, Ag₂O, TEMPO), ensure it is present in stoichiometric amounts and is well-mixed. Running the reaction under an atmosphere of pure oxygen (via a balloon) instead of air can significantly improve reaction rates.[14][15]
-
Base: Stronger bases like LiOt-Bu or K₃PO₄ are often required for copper catalysis compared to the carbonate bases used with palladium.[5]
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose between a Palladium and a Copper catalyst for my synthesis? A: For initial small-scale synthesis where the highest possible yield and selectivity are desired, Palladium is often the superior choice due to the extensive ligand development that allows for fine-tuning of reactivity and regioselectivity.[5][6][16] For larger-scale synthesis or process development where cost is a major driver, Copper is a highly attractive alternative.[1][7] It is more economical and the catalysts are generally more robust, though optimization may be more challenging.
Q: What are the primary safety concerns when working with these catalytic systems? A:
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Always handle them in a fume hood or glovebox.
-
Pyrophoric Reagents: Strong bases like n-BuLi (used in some precursor syntheses) or metal hydrides are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Solvents: Solvents like Dioxane are potential carcinogens, and polar aprotic solvents like DMF and DMA have reproductive toxicity. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure: Microwave-assisted reactions can build up significant pressure.[17] Always use vessels designed for microwave synthesis and do not exceed the recommended temperature and volume limits.
Q: Can I use the Van Leusen synthesis as an alternative? What are its pros and cons? A: Yes, the Van Leusen oxazole synthesis is an excellent non-catalytic alternative, especially for constructing the 5-substituted oxazole ring from an aldehyde precursor (i.e., 2-bromobenzaldehyde).[3][18]
-
Pros: It avoids expensive and sensitive transition metal catalysts. The key reagent, tosylmethyl isocyanide (TosMIC), is commercially available. The reaction is often high-yielding and operationally simple.[19]
-
Cons: The reaction produces a stoichiometric amount of p-toluenesulfinic acid byproduct, which must be removed during workup.[18] The method is primarily for synthesizing 5-substituted oxazoles and is not a direct C-H functionalization method.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-Direct Arylation of Oxazole This protocol is adapted from methodologies described for high C5-selectivity.[5][6]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %), the specified C5-directing phosphine ligand (e.g., JackiePhos, 10 mol %), and finely ground, anhydrous K₂CO₃ (3 equivalents).
-
Reagent Addition: Add the limiting aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 mmol) and oxazole (2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMA (to achieve 0.2 M concentration) and pivalic acid (0.4 equivalents) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.
References
- Théveau, L., Verrier, C., Lassalas, P., et al. Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling With Halides: First Approach for Oxazole- And thiazole-4-carboxylates. Chemistry. 2011;17(51):14450-63.
- Chemical Communications (RSC Publishing). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
- Organic Syntheses. Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles.
- Organic Chemistry Portal. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.
- Wang, Z., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1698.
- La-Venia, A., et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. 2010;12(16):3578-81.
- La-Venia, A., et al. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed.
- ACS Publications. Copper-Catalyzed Three-Component Domino Cyclization for the Synthesis of 4-Aryl-5-(arythio)-2-(trifluoromethyl)oxazoles. Organic Letters.
- ResearchGate. Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates.
- MDPI. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules.
- Semantic Scholar. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.
- NIH. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules.
- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- NIH. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega.
- MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Taylor & Francis Online. A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions.
- ResearchGate. Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes.
- RSC Publishing. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions.
- ResearchGate. Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4.
- ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- NIH. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions.
- NIH. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
minimizing by-product formation in the Robinson-Gabriel synthesis
Welcome to the technical support center for the Robinson-Gabriel synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful oxazole synthesis and effectively troubleshoot by-product formation. Our approach is rooted in a deep understanding of the reaction mechanism, providing you with the rationale behind the recommended protocols to ensure robust and reproducible results in your laboratory.
Introduction to the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone reaction in heterocyclic chemistry for the formation of oxazoles from 2-acylamino ketones or esters under dehydrating conditions. The reaction typically proceeds via an initial cyclization followed by dehydration, often promoted by strong acids like sulfuric acid or phosphorus pentachloride. While highly effective, the synthesis is often plagued by competing side reactions that can significantly lower the yield and purity of the desired oxazole product. This guide will address the most common challenges and provide actionable solutions.
Understanding the Core Mechanism and Side Reactions
A thorough understanding of the reaction pathway is critical for effective troubleshooting. The desired reaction proceeds through the cyclization of the N-acyl-α-amino ketone to a hydroxydihydro-oxazole intermediate, which then dehydrates to the final oxazole. However, various side reactions can occur, primarily driven by the nature of the starting material, the choice of dehydrating agent, and the reaction conditions.
Figure 1: Simplified reaction scheme showing the desired Robinson-Gabriel pathway and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of an isoquinoline by-product instead of the expected oxazole. What is happening and how can I prevent it?
A1: The Underlying Issue - The Bischler-Napieralski Reaction
This is a classic issue when the starting 2-acylamino ketone contains an aromatic ring that can participate in an intramolecular electrophilic substitution. Under strong acid catalysis (e.g., concentrated H₂SO₄, P₂O₅, POCl₃), the reaction can be diverted to the Bischler-Napieralski reaction, which leads to the formation of dihydroisoquinolines that can subsequently be oxidized to isoquinolines.
Troubleshooting Protocol: Minimizing Bischler-Napieralski By-products
-
Reagent Selection: The choice of dehydrating agent is paramount. While strong acids are required, their Lewis acidity and the reaction temperature can be modulated to favor oxazole formation.
-
High-Risk Reagents: Concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅) at elevated temperatures are known to promote the Bischler-Napieralski reaction.
-
Recommended Alternatives: Consider using milder, yet effective, dehydrating agents. A mixture of phosphorus oxychloride (POCl₃) in pyridine or titanium tetrachloride (TiCl₄) in an inert solvent can be effective. Another excellent alternative is the use of Burgess reagent, which operates under neutral conditions.
-
-
Temperature Control: The Bischler-Napieralski reaction typically has a higher activation energy than the Robinson-Gabriel cyclization.
-
Actionable Step: Maintain the reaction at the lowest possible temperature that still allows for the formation of the oxazole. Start with reactions at 0 °C and slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Data Summary: Reagent Choice and Temperature Effects
| Dehydrating Agent | Typical Temperature Range | Propensity for Bischler-Napieralski | Notes |
| Conc. H₂SO₄ | 50-100 °C | High | Classic reagent, but often problematic with aromatic substrates. |
| PPA | 80-150 °C | High | Similar to sulfuric acid. |
| POCl₃ in Pyridine | 0-25 °C | Moderate to Low | Milder conditions, pyridine acts as a base to neutralize HCl. |
| TiCl₄ | 0-25 °C | Low | Effective Lewis acid, often used in aprotic solvents. |
| Burgess Reagent | 25-80 °C | Very Low | Operates under neutral conditions, minimizing acid-catalyzed side reactions. |
Q2: My reaction is messy, and I am isolating my starting material back or seeing evidence of amide bond cleavage. What is causing this?
A2: The Underlying Issue - Amide Hydrolysis
The amide bond of the 2-acylamino ketone starting material is susceptible to hydrolysis, especially in the presence of water and a strong acid catalyst. This will regenerate the amino ketone and the carboxylic acid, leading to a complex reaction mixture and low conversion to the desired oxazole.
Troubleshooting Protocol: Preventing Amide Hydrolysis
-
Strict Anhydrous Conditions: Water is the primary culprit in amide hydrolysis.
-
Actionable Steps:
-
Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
-
-
Choice of Dehydrating Agent: Some dehydrating agents are more effective at scavenging trace amounts of water than others.
-
Recommendation: Phosphorus pentoxide (P₂O₅) is a very powerful dehydrating agent and can be effective in consuming any residual water. However, its high reactivity can also lead to other side reactions. A more controlled approach is the use of reagents that react irreversibly with water, such as thionyl chloride (SOCl₂) in catalytic amounts, which can also serve as the dehydrating agent.
-
Figure 2: Workflow for maintaining anhydrous conditions to prevent amide hydrolysis.
Q3: I am observing an isomeric by-product that I suspect is a result of a rearrangement. Is this common?
A3: The Underlying Issue - N- to O-Acyl Migration (The Dakin-West Reaction Connection)
While not a direct part of the Robinson-Gabriel synthesis, under certain conditions, particularly with enolizable starting materials and in the presence of a base (like pyridine, often used as a solvent or acid scavenger), a competing pathway related to the Dakin-West reaction can occur. This can involve the formation of an azlactone intermediate, which can lead to racemization at the α-carbon or other rearrangements. A more direct rearrangement is the N- to O-acyl migration in the hydroxydihydro-oxazole intermediate, which can open up pathways to other heterocyclic systems or lead to decomposition.
Troubleshooting Protocol: Suppressing Rearrangements
-
Avoid Basic Conditions Where Possible: If the Dakin-West pathway is suspected, avoid the use of strong bases.
-
Actionable Step: If using a reagent like POCl₃, which generates HCl, consider a non-basic, sterically hindered acid scavenger or run the reaction in a solvent that can tolerate the acid generated. Alternatively, using a Lewis acid like TiCl₄ in a non-coordinating solvent (e.g., dichloromethane) can circumvent the need for a base.
-
-
Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can provide the energy needed for these higher activation energy rearrangement pathways to occur.
-
Actionable Step: Monitor the reaction closely and quench it as soon as the starting material has been consumed to a satisfactory level. Avoid "cooking" the reaction for extended periods.
-
Experimental Protocol: A Robust Robinson-Gabriel Synthesis Using Burgess Reagent
This protocol is designed to minimize by-product formation by operating under mild, neutral conditions.
Materials:
-
2-Acylamino ketone
-
Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the 2-acylamino ketone (1.0 eq) and anhydrous THF (to make a 0.1-0.2 M solution).
-
Initiation: Add Burgess reagent (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The residue can be purified directly by column chromatography on silica gel to yield the pure oxazole. The by-products from the Burgess reagent are typically polar and easily separated.
-
References
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
Technical Support Center: Navigating Complex NMR Spectra of 5-(2-Bromophenyl)-1,3-oxazole
Welcome to the Technical Support Center for advanced troubleshooting of NMR spectra. This guide is specifically tailored to address challenges encountered during the analysis of 5-(2-Bromophenyl)-1,3-oxazole, a molecule that, due to its unique structural features, can present deceptively complex NMR spectra. This resource is designed for researchers, scientists, and drug development professionals who seek to move beyond routine spectral interpretation to a deeper understanding of the underlying physicochemical phenomena.
Introduction: Why Peak Splitting in this compound Can Be Deceiving
The seemingly straightforward structure of this compound belies the potential for intricate proton NMR (¹H NMR) spectra. The primary source of this complexity arises from hindered rotation (atropisomerism) around the C-C single bond connecting the phenyl and oxazole rings. This restricted rotation, caused by the steric bulk of the ortho-bromine substituent, can lead to a scenario where the protons on the phenyl ring are no longer chemically equivalent. This guide will walk you through the common questions and troubleshooting steps to confidently interpret your NMR data for this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: The aromatic region of my ¹H NMR spectrum for this compound shows more complex splitting than expected. Why am I not seeing simple doublets and triplets?
Answer:
This is a classic issue observed in ortho-substituted biaryl systems. The complexity arises from one or a combination of the following factors:
-
Restricted Rotation and Magnetic Inequivalence: The primary reason for complex splitting is the hindered rotation around the C5-C1' bond due to the steric hindrance from the ortho-bromine atom. On the NMR timescale, this rotation may be slow enough that the two faces of the phenyl ring are not equivalent. This can make the protons on the bromophenyl ring diastereotopic, leading to more complex splitting patterns than the expected simple doublets and triplets.[1]
-
Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J-value), second-order effects can occur. This leads to "roofing" (unequal peak heights in a multiplet) and the appearance of extra lines, distorting the classic splitting patterns.[2]
-
Through-Space Coupling: Although less common for protons, the close proximity of the oxazole ring protons to the protons on the bromophenyl ring, forced by the restricted rotation, could potentially lead to through-space coupling, further complicating the spectrum.[3]
Troubleshooting Guide 1: Deconvoluting Complex Aromatic Signals
If you are observing a complex and overlapping aromatic region, the following steps can help in resolving and interpreting the signals:
Step 1: Re-evaluate Sample Preparation and Acquisition Parameters
Before delving into complex structural phenomena, it's crucial to rule out experimental artifacts.
| Parameter | Potential Issue | Recommended Action |
| Shimming | Poor magnetic field homogeneity | Re-shim the spectrometer. Modern instruments have automated routines that are highly effective. |
| Sample Concentration | High concentration can lead to increased viscosity and peak broadening. | Dilute your sample. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[2] |
| Solvent Choice | Overlapping signals with residual solvent peaks or poor signal dispersion. | Change the deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) and may resolve overlapping multiplets.[4] |
Step 2: Perform a Variable Temperature (VT) NMR Experiment
A VT-NMR experiment is a powerful tool to investigate dynamic processes like restricted rotation.
-
Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from room temperature up to 100°C in 10-20°C increments).
-
Expected Outcome:
-
If the complexity is due to slow rotation, you should observe a coalescence of the complex multiplets into simpler patterns as the temperature increases. This is because at higher temperatures, the rate of rotation around the C-C bond increases, and the distinct environments of the protons begin to average out on the NMR timescale.[1]
-
If the peak splitting does not change significantly with temperature, the complexity is more likely due to inherent second-order effects or complex coupling patterns not related to dynamic processes.
-
Diagram: Troubleshooting Workflow for Complex Splitting
Caption: A logical workflow for troubleshooting complex peak splitting.
Question 2: What is the expected ¹H NMR spectrum of this compound, and how can I use a predicted spectrum for troubleshooting?
Answer:
A predicted ¹H NMR spectrum is an invaluable tool for understanding the ideal, first-order splitting pattern and chemical shifts. Below is a predicted spectrum and a table of expected values.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Based on computational prediction tools, the following spectrum is expected:
(Please note: This is a simulated spectrum for illustrative purposes. Actual experimental spectra may vary.)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 (oxazole) | ~8.0 | s | - |
| H4 (oxazole) | ~7.5 | s | - |
| H3' (phenyl) | ~7.8 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H4' (phenyl) | ~7.3 | td | J_ortho ≈ 7.5, J_meta ≈ 1.5 |
| H5' (phenyl) | ~7.4 | td | J_ortho ≈ 7.5, J_meta ≈ 1.5 |
| H6' (phenyl) | ~7.7 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
How to Use a Predicted Spectrum:
-
Initial Assignment: Use the predicted chemical shifts and multiplicities as a starting point for assigning the signals in your experimental spectrum.
-
Identify Deviations: Compare your experimental spectrum to the predicted one.
-
Chemical Shift Differences: Minor differences are expected due to the limitations of prediction algorithms and solvent effects. However, significant deviations might indicate an incorrect structure or the presence of impurities.
-
Splitting Pattern Discrepancies: If your experimental spectrum shows more complex splitting than the predicted simple multiplets, this is strong evidence for the issues discussed in Question 1 (restricted rotation, second-order effects).
-
-
Simulate Second-Order Effects: If you suspect second-order effects, you can use NMR simulation software to input the predicted chemical shifts and coupling constants and simulate the spectrum at your spectrometer's frequency. This can often reproduce the complex patterns you observe experimentally.
Recommended NMR Prediction Tools:
-
NMRDB.org: A free online tool for predicting ¹H and ¹³C NMR spectra.[4][5]
-
Mnova NMRPredict: A commercial software package with advanced prediction algorithms.[6]
-
ACD/Labs NMR Predictor: Another comprehensive commercial software suite.[7]
-
ChemDraw: Includes a basic ¹H and ¹³C NMR prediction tool.
Question 3: I suspect restricted rotation is the cause of my complex spectrum. How can I definitively confirm this and what are the implications?
Answer:
As mentioned, a Variable Temperature (VT) NMR experiment is the most direct way to confirm the presence of rotational isomers (rotamers). The observation of signal coalescence as the temperature is increased is a hallmark of a dynamic process like restricted rotation being overcome on the NMR timescale.[1]
Experimental Protocol for VT-NMR:
-
Sample Preparation: Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆, or 1,1,2,2-tetrachloroethane-d₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Incremental Heating: Increase the temperature in a stepwise manner (e.g., 10-20°C increments) and acquire a spectrum at each temperature. Ensure the temperature has stabilized before each acquisition.
-
Data Analysis: Observe the changes in the aromatic region of the spectra. Look for the broadening and eventual merging (coalescence) of multiplets.
Diagram: The Effect of Temperature on Rotamer Spectra
Caption: Schematic representation of signal changes in VT-NMR for a dynamic process.
Implications of Confirmed Restricted Rotation:
-
Structural Elucidation: The presence of rotamers confirms the steric hindrance around the C-C bond and provides valuable information about the three-dimensional structure of the molecule in solution.
-
Pharmacological Relevance: For drug development professionals, the existence of stable rotational isomers can have significant implications for drug-receptor interactions. Different rotamers may have different binding affinities and biological activities.
Concluding Remarks
The interpretation of NMR spectra for molecules like this compound requires a thoughtful approach that goes beyond simple first-order analysis. By systematically considering factors such as experimental conditions, dynamic processes like restricted rotation, and the strategic use of advanced NMR techniques and prediction tools, researchers can unravel the rich structural information contained within seemingly complex spectra. This guide provides a framework for this process, empowering you to approach your spectral analysis with greater confidence and insight.
References
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
- Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]
- SpinCore Technologies. (n.d.). NMR Software. [Link]
- Chemistry Stack Exchange. (2016).
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Mestrelab Research. (2025).
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- Chemaxon. (n.d.). Marvin - Chemical Drawing Software. [Link]
- ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. [Link]
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- ACS Publications. (n.d.). A Variable-Temperature NMR Study of Several 2-Aryl-3-methyl-6-methoxytetrahydro-4-pyranones. [Link]
- ESA-IPB. (n.d.).
- ResearchGate. (n.d.). Variable-temperature 1 H NMR spectra of the aromatic region of 2 in tetrachloroethane-d2. [Link]
- Chemistry LibreTexts. (2025).
- Reddit. (n.d.).
- National Institutes of Health. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]
- MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. [Link]
- SpectraBase. (n.d.). Oxazole. [Link]
- Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. [Link]
- ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... [Link]
- PubMed. (2009).
- Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). 2,5-Di-p-bromophenyl-oxazole. [Link]
- Sandia National Laboratories. (2003). Unusual aryl-porphyrin rotational barriers in peripherally crowded porphyrins. [Link]
- Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. [Link]
Sources
Technical Support Center: Optimizing Crystallization Conditions for 5-(2-Bromophenyl)-1,3-oxazole
Introduction: Welcome to the technical support guide for the crystallization of 5-(2-Bromophenyl)-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals who are working on the purification of this compound. Achieving a high-purity, crystalline solid is often a critical step for downstream applications, including structural analysis and formulation. While specific, peer-reviewed crystallization protocols for this compound are not extensively documented, this guide synthesizes fundamental crystallization principles with data on analogous aromatic heterocyclic compounds to provide a robust framework for developing and troubleshooting your crystallization process.
Our approach is built on explaining the causality behind experimental choices, empowering you to make informed decisions to overcome common challenges such as oiling out, poor yield, or failure to crystallize.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the essential preliminary questions regarding the compound's properties and the principles of solvent selection.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your compound is the first step in designing a successful crystallization. Below is a summary of available data for this compound. Note that some of these values are predicted and should be used as a starting point for your experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 300.3 ± 17.0 °C (Predicted) | [2] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | 8.5 µg/mL (Predicted) | [1] |
| Storage Temperature | 2-8°C | [2] |
The low aqueous solubility is typical for such aromatic heterocycles and confirms that organic solvents will be necessary for crystallization.[1][3]
Q2: What are the characteristics of an ideal crystallization solvent?
The choice of solvent is the most critical factor in crystallization.[4] An ideal solvent should exhibit the following properties:
-
Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C). This differential solubility is the driving force for crystallization upon cooling.[5]
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Appropriate Boiling Point: A boiling point between 60°C and 120°C is often desirable. Solvents with very low boiling points can be difficult to handle and may evaporate too quickly, while very high-boiling solvents can be difficult to remove from the final crystals.[4]
-
Crystal Habit: The solvent should promote the formation of well-defined, non-needle-like crystals that are easy to filter and wash.
Q3: How do I perform an effective solvent screen for this compound?
A systematic solvent screen is the most reliable method for identifying a suitable crystallization solvent. Given the aromatic and heterocyclic nature of the compound, a range of solvents with varying polarities should be tested.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| n-Hexane | 69 | 1.9 | Good for precipitating non-polar compounds. Often used as an anti-solvent. |
| Toluene | 111 | 2.4 | Aromatic solvent, can have favorable interactions with the compound. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A moderately polar solvent, often effective for a wide range of compounds. |
| Acetone | 56 | 21 | A polar aprotic solvent; its low boiling point can lead to rapid evaporation. |
| Isopropanol (IPA) | 82 | 18 | A polar protic solvent capable of hydrogen bonding. |
| Ethanol (EtOH) | 78 | 24.5 | A common and effective polar protic solvent for recrystallization.[6] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in low yield.[5] Reject this solvent for single-solvent crystallization but keep it in mind for solvent/anti-solvent systems.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a sand bath or water bath) towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves.
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7]
-
Evaluation: The best solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.
Part 2: Troubleshooting Common Crystallization Issues
This section provides solutions to specific problems you may encounter during your experiments. A logical troubleshooting workflow is presented below.
Caption: A troubleshooting decision tree for common crystallization problems.
Q4: My compound is not crystallizing from the solution. What steps should I take?
This is a common issue that usually points to problems with either supersaturation or nucleation.
-
Problem: The solution is not supersaturated.
-
Explanation: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature (i.e., it must be supersaturated).[8] If you used slightly too much solvent, the solution may not become supersaturated upon cooling.
-
Solution: Return the flask to the heat source and carefully boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[7]
-
-
Problem: Spontaneous nucleation is kinetically hindered.
-
Explanation: Even in a supersaturated solution, the initial formation of stable crystal nuclei can be a slow process.
-
Solutions to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin.[7]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This seed crystal acts as a template for further crystal growth.[7]
-
Lower Temperature: Cool the solution in an ice-water bath or even a dry ice/acetone bath. The lower temperature will further decrease solubility and increase the driving force for nucleation.[7]
-
-
Q5: My compound has "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the crystallization solvent is higher than the melting point of the compound, or when the solution becomes so highly supersaturated that the compound's solubility in the solvent is exceeded while it is still in a molten state.[7] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.
-
Immediate Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
-
Long-Term Solution:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy (the cloud point). Then, gently heat until the solution is clear again and cool slowly. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, or Toluene/Hexane.[5][9]
-
Q6: My crystals formed instantly as a fine powder. How can I grow larger, higher-quality crystals?
This issue is a direct result of the relationship between supersaturation, nucleation, and crystal growth.
-
Explanation of the Mechanism: Crystallization involves two main kinetic processes: nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing seeds).[8] At very high levels of supersaturation, the rate of nucleation far exceeds the rate of growth.[10][11] This leads to the simultaneous formation of a massive number of tiny crystals, resulting in a fine powder or "crashed" solid, which can trap impurities.[7][12] For larger, purer crystals, you want conditions where growth dominates over nucleation.[10]
Caption: The effect of supersaturation on nucleation, growth, and final crystal size.
-
Solutions:
-
Use More Solvent: The simplest way to reduce the level of supersaturation is to use more solvent. Dissolve the compound, then add an extra 5-10% volume of hot solvent before cooling.[7]
-
Control the Cooling Rate: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) creates a sudden, high degree of supersaturation. A better approach is a two-stage cooling process:
-
Stage 1: Slow Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop, undisturbed. This keeps supersaturation low when there is little crystal surface area, favoring growth over nucleation.[8][13]
-
Stage 2: Further Cooling: Once crystal formation has started at room temperature, the flask can be moved to an ice bath to maximize the yield by further decreasing the compound's solubility.
-
-
References
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Crystals. (2022). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces.
- Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- MDPI. (n.d.). Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- ACS Publications. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability.
- ResearchGate. (n.d.). The relationship between supersaturation and nucleation and growth.
- International Federation of Automatic Control. (2008). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
- Reddit. (n.d.). What sort of cooling rate for growing crystals?.
- University of Florida. (2015). Crystal Growing Tips.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2020). Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation.
- Crystallography Guide. (n.d.). Guide for crystallization.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- SOP: CRYSTALLIZATION. (n.d.).
- Chemistry LibreTexts. (2023). Recrystallization.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- ResearchGate. (2006). 5-(4-Bromophenyl)-1,3-oxazol-2-amine.
- NIH National Center for Biotechnology Information. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 328270-70-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reelmind.ai [reelmind.ai]
Technical Support Center: Addressing Regioselectivity in Substituted Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles. The formation of regioisomers is a frequent challenge that complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1] This guide provides in-depth, field-proven insights to help you control the regiochemical outcome of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in the synthesis of oxazole derivatives.
Q1: What are regioisomers in the context of oxazole synthesis and why are they a problem?
In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differ in the placement of substituents on the oxazole ring.[1] This issue commonly arises when using unsymmetrical starting materials. For instance, the reaction involving an unsymmetrical α-acylamino ketone can potentially yield two distinct oxazole products, complicating the synthetic pathway.[1] The presence of these isomeric mixtures necessitates challenging purification steps, lowers the overall yield of the target molecule, and can compromise the integrity of subsequent experimental results.[1]
Q2: Which common oxazole synthesis methods are prone to regioisomer formation?
Several classical and modern methods can lead to regioisomeric mixtures if the precursors are not symmetrical. Key examples include:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2][3][4] If the ketone and acyl portions are different and unsymmetrical, two enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]
-
Fischer Oxazole Synthesis: This synthesis traditionally uses a cyanohydrin and an aldehyde.[4][5][6] While effective for symmetrical 2,5-disubstituted oxazoles, employing unsymmetrical aromatic groups on the cyanohydrin and aldehyde can introduce regiochemical challenges.[1][5]
-
Metal-Catalyzed Reactions: Modern methods using catalysts like palladium or copper can also face regioselectivity issues.[7] The outcome is often dependent on the specific substrate, ligands, and reaction conditions chosen.[1][8]
Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?
The regiochemical outcome is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the starting materials can direct cyclization to a specific position. In reactions involving enolates, the more electronically stabilized enolate is often the favored intermediate.[1]
-
Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby directing the synthesis towards the formation of the less sterically hindered regioisomer.[1]
-
Reaction Conditions:
-
Catalyst/Reagent: The choice of dehydrating agent (e.g., H₂SO₄, PPA, POCl₃) in the Robinson-Gabriel synthesis or the metal and ligand combination in modern methods can significantly impact which regioisomer is formed.[1]
-
Temperature: This can influence the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically controlled product.[1]
-
Solvent: The polarity of the solvent can influence reaction pathways, particularly in catalyzed reactions where solvent choice can favor one regioisomer over another.[1]
-
Part 2: Troubleshooting Guides & Actionable Protocols
This section provides a problem-and-solution framework for common regioselectivity issues encountered during key oxazole syntheses.
Issue 1: Poor Regioselectivity in the Van Leusen Oxazole Synthesis
Problem: "I am attempting to synthesize a 5-substituted oxazole from an aldehyde using TosMIC (p-Toluenesulfonylmethyl isocyanide), but I am observing the formation of byproducts or low yield."
Causality Analysis: The Van Leusen reaction is a robust method for creating 5-substituted oxazoles from aldehydes.[9][10][11][12] The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[10][11][12] While inherently regioselective for the 5-position due to the nature of the TosMIC reagent, issues can arise from improper reaction conditions or competing reaction pathways, especially if ketones are present as impurities or if the aldehyde is prone to side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Van Leusen reaction.
Validated Protocol: Synthesis of 5-Aryl Oxazoles [9][10]
This protocol details a general procedure for the synthesis of 5-substituted oxazoles from aromatic aldehydes using TosMIC.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Methanol (MeOH), anhydrous (10 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and stir for 2-6 hours.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryloxazole.
Issue 2: Mixture of Regioisomers in the Fischer Oxazole Synthesis
Problem: "My Fischer synthesis using an unsymmetrical aromatic cyanohydrin and a different aromatic aldehyde is producing a mixture of 2,5-diaryl oxazoles."
Causality Analysis: The classical Fischer oxazole synthesis proceeds via an acid-catalyzed reaction between a cyanohydrin and an aldehyde.[5][13] The mechanism involves the formation of a chloro-oxazoline intermediate which then eliminates HCl to form the oxazole.[5] When both the cyanohydrin and aldehyde precursors are unsymmetrical (e.g., possessing different aromatic substituents), regioselectivity becomes a critical issue. The reaction can potentially proceed through two competing pathways, leading to a mixture of products where the aryl groups are swapped between the C2 and C5 positions.
Strategies for Regiocontrol:
The key to controlling regioselectivity lies in modulating the electronic and steric properties of the starting materials or by using modern, more selective synthetic equivalents.
Table 1: Strategies to Enhance Regioselectivity in Diaryl Oxazole Synthesis
| Strategy | Principle | Example Conditions & Reagents | Expected Outcome | Reference |
| Electronic Differentiation | Use starting materials with significantly different electronic properties. The more nucleophilic nitrogen of the intermediate will preferentially attack the more electrophilic aldehyde. | React a cyanohydrin from an electron-rich aldehyde with an electron-poor aldehyde. | Favors the formation of the oxazole where the electron-poor aryl group is at C2. | [1] |
| Modern Catalytic Methods | Employ metal-catalyzed cross-coupling or cyclization reactions that proceed via mechanisms with inherent regiocontrol. | Palladium-catalyzed/copper-mediated oxidative cyclization from terminal alkynes and amides. | High regioselectivity for 2,5-disubstituted oxazoles. | [8] |
| Stepwise Synthesis | Instead of a one-pot reaction, synthesize a key intermediate like a 2-acylamino-ketone in a controlled manner and then perform a Robinson-Gabriel cyclization. | Dakin-West reaction followed by cyclodehydration with PPA or TFAA. | Unambiguous formation of a single regioisomer. | [3] |
Illustrative Mechanism: Competing Pathways in Fischer Synthesis
Caption: Competing pathways leading to regioisomers in Fischer oxazole synthesis.
Part 3: Advanced Methodologies for Regiocontrol
For syntheses requiring absolute regiocontrol, modern catalytic approaches often provide superior results compared to classical methods.
Q4: How can modern palladium- or copper-catalyzed reactions solve regioselectivity issues?
Modern organometallic chemistry offers powerful solutions for the regioselective synthesis of substituted oxazoles. These reactions often proceed through well-defined catalytic cycles that allow for precise control over bond formation.
-
Palladium-Catalyzed C-H Arylation: For functionalizing an existing oxazole ring, specific ligands and solvent choices can direct arylation to either the C2 or C5 position with high selectivity. For example, using specific phosphine ligands, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.[14]
-
Copper-Catalyzed Cyclizations: Copper catalysts are effective in mediating the cycloaddition of components like acyl azides and 1-alkynes, or in cascade reactions, to produce highly substituted oxazoles with excellent regiocontrol.[7][8] These methods often operate under mild conditions and tolerate a wide range of functional groups.
Validated Protocol: Copper-Mediated Regioselective Synthesis of Trisubstituted Oxazoles
This protocol is based on a cascade oxidative cyclization methodology, providing a reliable route to specific regioisomers.[8]
Materials:
-
Substituted Amide (0.5 mmol)
-
Terminal Alkyne (0.6 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Toluene (2.0 mL)
-
O₂ (balloon)
Procedure:
-
To an oven-dried Schlenk tube, add the amide (0.5 mmol), terminal alkyne (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Evacuate and backfill the tube with oxygen (repeat 3 times) and then leave it under an O₂ balloon atmosphere.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired trisubstituted oxazole.
This method leverages a cascade formation of C-N and C-O bonds, where the regiochemical outcome is predetermined by the starting materials, offering a significant advantage over classical condensation reactions.[8]
References
- BenchChem. (2025). Technical Support Center: Regioselective Oxazole Synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]
- BenchChem. (2025). The Van Leusen Reaction: A Comprehensive Technical Guide to Nitrile, Oxazole, and Imidazole Synthesis Using TosMIC.
- BenchChem. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.).
- YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. [Link]
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
- NIH. (n.d.). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. [Link]
- NROChemistry. (n.d.). Van Leusen Reaction. [Link]
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- ResearchGate. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Wikipedia. (n.d.). Van Leusen reaction. [Link]
- Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]
- CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
- SynArchive. (n.d.). Van Leusen Reaction. [Link]
- Encyclo. (n.d.). Fischer oxazole synthesis - definition. [Link]
- ACS Publications. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 5-(2-Bromophenyl)-1,3-oxazole for Storage
Welcome to the technical support center for 5-(2-Bromophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound during storage. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your valuable samples.
Introduction: The Challenge of Storing this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The inherent reactivity of the oxazole ring, coupled with the presence of a bromine substituent, presents unique stability challenges.[2][3] Understanding the potential degradation pathways is the first step toward implementing effective storage strategies. This guide will walk you through the causality behind experimental choices to ensure the long-term stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three factors:
-
Hydrolysis: The oxazole ring is susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions.[4]
-
Oxidation: The electron-rich oxazole ring can be prone to oxidation, leading to ring-opening and the formation of unwanted byproducts.[5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to decomposition.[6]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes, including debromination and decomposition of the oxazole moiety.[7][8]
Q2: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of minor impurities arising from slow oxidation or hydrolysis on the surface of the solid. Even trace amounts of acidic or basic impurities in the storage atmosphere can catalyze these reactions over extended periods.
Q3: My NMR analysis of a stored sample shows new, unidentified peaks. What are the likely degradation products?
A3: The appearance of new peaks in your NMR spectrum suggests chemical transformation. Based on the known reactivity of the oxazole ring and brominated aromatics, likely degradation products could include:
-
Hydrolysis products: Ring-opened amides or carboxylic acids.
-
Oxidation products: Various ring-cleaved species.
-
Debromination products: 5-Phenyl-1,3-oxazole, although this is less common under typical storage conditions unless exposed to specific catalysts or high energy sources.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Decreased purity of the compound over a few weeks of storage. | Inadequate protection from atmospheric moisture and oxygen. | Solution: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider using a desiccator with a high-quality desiccant. |
| Inconsistent results in biological assays using older batches of the compound. | Degradation of the active compound leading to lower effective concentration. | Solution: Always use freshly prepared solutions for biological experiments. If using a stock solution, store it at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil. |
| Formation of a precipitate in a stock solution prepared in an organic solvent. | The compound may have limited long-term solubility or may be degrading to less soluble products. | Solution: Before preparing a large stock solution, perform a small-scale, short-term solubility and stability test in your chosen solvent. If precipitation occurs, consider using a different solvent or preparing fresh solutions more frequently. |
| The compound appears to be degrading even when stored in a freezer. | The freezer may not be frost-free, leading to temperature fluctuations and moisture introduction during defrost cycles. | Solution: Use a laboratory-grade, non-frost-free freezer for long-term storage of sensitive compounds. Ensure the container is well-sealed to prevent moisture ingress. |
Experimental Protocols for Stability Assessment
To ensure the integrity of your this compound, it is crucial to perform stability studies under your specific experimental conditions.
Protocol 1: Accelerated Stability Study
Objective: To assess the short-term stability of the compound under stressed conditions.
Methodology:
-
Prepare four sets of samples of this compound in sealed, amber glass vials.
-
Expose each set to one of the following conditions for 72 hours:
-
Control: 4°C in the dark.
-
Heat: 60°C in a calibrated oven.
-
Light: Room temperature with exposure to direct laboratory light.
-
Humidity: Room temperature in a desiccator with a saturated potassium chloride solution (provides ~84% relative humidity).
-
-
After 72 hours, allow all samples to return to room temperature.
-
Analyze the purity of each sample by HPLC or LC-MS and compare it to the control.
Protocol 2: Long-Term Storage Stability
Objective: To determine the optimal long-term storage conditions.
Methodology:
-
Dispense equal amounts of high-purity this compound into several inert glass vials.
-
Create three storage environments:
-
Condition A: Room temperature (20-25°C), exposed to light.
-
Condition B: Refrigerated (2-8°C), protected from light.
-
Condition C: Frozen (-20°C), protected from light, under an inert atmosphere.
-
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each condition.
-
Analyze the purity of the compound using a validated analytical method (e.g., HPLC with a reference standard).
Visualization of Key Concepts
Diagram 1: Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
Diagram 2: Recommended Storage Workflow
Caption: Recommended workflow for the storage of this compound.
Conclusion
The stability of this compound is paramount for the reproducibility and success of your research. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, you can significantly enhance the shelf-life of this valuable compound. Always handle with appropriate personal protective equipment as outlined in the Safety Data Sheet.[9]
References
- Jakab, E., M. Blazsó, and T. Bérces. "Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry." Journal of Analytical and Applied Pyrolysis 72.2 (2004): 355-364. [Link]
- Altarawneh, M., and B. Z. Dlugogorski. "Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms." Journal of the Energy Institute 92.2 (2019): 234-253. [Link]
- Rota, P., et al. "The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA)." Organic & Biomolecular Chemistry 18.1 (2020): 116-120. [Link]
- Jakab, E., et al. "Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline, 2022. [Link]
- Slideshare. "Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole." Slideshare, 2018. [Link]
- Wang, Y., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry 85.6 (2020): 4463-4474. [Link]
- Kumar, S., et al. "Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 102 (2013): 256-262. [Link]
- Borucka, A., et al. "Products of Thermal Decomposition of Brominated Polymer Flame Retardants." Chemical Engineering Transactions 86 (2021): 307-312. [Link]
- Li, J., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules 25.7 (2020): 1618. [Link]
- Wikipedia. "Oxazole." Wikipedia, 2023. [Link]
- ResearchGate. "Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units.
- Prozument, K., et al. "Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy." Physical Chemistry Chemical Physics 22.40 (2020): 23073-23081. [Link]
- Dumitras, D. G., et al. "Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi." Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie 23.1 (2015): 75-82. [Link]
- J-GLOBAL. "Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units." J-GLOBAL, 2013. [Link]
- Niedzwiecka, A., et al. "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2." Molecules 25.18 (2020): 4235. [Link]
- Baran Lab. "Haloselectivity of Heterocycles." Baran Lab Group Meeting, 2011. [Link]
- MDPI. "2-(3-Bromophenyl)imidazo[2,1-b]oxazole." MDPI, 2019. [Link]
- Yong, Y. C., et al. "Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies." Ecotoxicology and Environmental Safety 171 (2019): 543-550. [Link]
- Salgado-Zamora, H., et al. "Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
- ResearchGate. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Joshi, S., et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences 10.1 (2023): 218-239. [Link]
- Kumar, A., et al. "Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals." Der Pharma Chemica 8.20 (2016): 180-192. [Link]
- D'Aleo, D. N., et al. "Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent." Canadian Journal of Chemistry 92.2 (2014): 135-140. [Link]
- Plamondon, L., et al. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)." Journal of Pharmaceutical Sciences 91.8 (2002): 1809-1817. [Link]
- Karimi, M. "Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation." Computational Chemistry 4.1 (2016): 11-16. [Link]
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Suzuki Coupling with Bromophenyl Oxazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of bromophenyl oxazoles. The content is tailored for researchers, medicinal chemists, and process development professionals aiming to optimize these critical C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a bromophenyl oxazole is resulting in low to no product yield. What are the most common causes and how can I troubleshoot this?
Low conversion is the most frequent issue in any cross-coupling reaction. For bromophenyl oxazole substrates, the cause often lies in one of five key areas: (1) Catalyst/Ligand Inactivity, (2) Suboptimal Base or Solvent, (3) Boronic Acid Instability, (4) Insufficient Temperature, or (5) Reagent Purity and Inert Atmosphere.
1. Catalyst and Ligand Selection: The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a workhorse catalyst, the nitrogen atom in the oxazole ring can coordinate to the palladium center, potentially hindering the catalytic cycle. More robust systems are often required.[1]
-
Expert Insight: For heteroaryl couplings, especially with potentially coordinating substrates, catalysts with bulky, electron-rich phosphine ligands are often superior.[2] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species. Consider screening palladacycle precatalysts with ligands like SPhos or XPhos, or using robust pre-formed catalysts like Pd(dppf)Cl₂.[3]
2. Base and Solvent Optimization: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4][5] The effectiveness of a base is highly dependent on the solvent system.[1]
-
Troubleshooting Steps:
-
If using a common base like K₂CO₃ in a dioxane/water system with no success, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[1] These bases can be particularly effective for challenging couplings.
-
Ensure adequate solubility of all components. If your starting materials are not dissolving, the reaction will be sluggish. For poorly soluble substrates, polar aprotic solvents like DMF may be necessary, but be aware they can sometimes facilitate side reactions.[1][6]
-
For substrates with base-sensitive functional groups (e.g., esters), a milder base like potassium fluoride (KF) can be a viable alternative.[3][6]
-
3. Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, primarily through protodeboronation (hydrolysis back to the arene) and homocoupling (dimerization).[2] This is especially true for electron-deficient or some heteroaryl boronic acids.
-
Expert Insight:
-
Use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form cyclic boroxine trimers, which can have different reactivity.
-
Consider using more stable boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborates (R-BF₃K).[7] These reagents often exhibit greater stability and slowly release the active boronic acid under the reaction conditions, minimizing the concentration of free boronic acid and thus reducing side reactions.[8][9][10]
-
4. Reaction Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[1] If the reaction is sluggish at a lower temperature, a moderate increase can significantly improve the rate. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and an increase in side products.[1] For particularly stubborn couplings, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes.[3][11]
Q2: I am observing significant side products. How can I identify and minimize them?
The three most common side products in this coupling are the result of (A) hydrodehalogenation, (B) boronic acid homocoupling, and (C) protodeboronation.
A. Hydrodehalogenation (Debromination):
-
Observation: You isolate your starting material, but the bromine atom has been replaced by a hydrogen.
-
Cause: This side reaction occurs when the palladium-aryl intermediate (Ar-Pd-Br) undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of Ar-H.[2] The source of the hydride can be trace water, alcohols, or certain amine bases.
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use freshly distilled or purchased anhydrous solvents.[1]
-
Degas Rigorously: Remove all dissolved oxygen from the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Screen Bases: If the problem persists, change the base. Some bases are more prone to promoting this pathway.
-
B. Boronic Acid Homocoupling:
-
Observation: You isolate a significant amount of a biaryl product derived from the dimerization of your boronic acid partner (e.g., Ph-Ph if you used phenylboronic acid).
-
Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2] It can consume your boronic acid and complicate purification.
-
Solutions:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[2] Ensure your reaction setup is truly inert.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.
-
Slow Addition/Stable Reagents: As mentioned in Q1, using stable boronic esters can keep the concentration of the reactive boronic acid low, suppressing the rate of homocoupling.[8][9]
-
C. Protodeboronation:
-
Observation: You isolate the arene corresponding to your boronic acid (e.g., benzene if you used phenylboronic acid).
-
Cause: This is the hydrolytic cleavage of the C-B bond of the boronic acid.[2] It is a common decomposition pathway and reduces the effective concentration of your nucleophilic partner.
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis.[2][10]
-
Control Water Content: While some water is necessary for many Suzuki protocols (especially with inorganic bases), excessive water can accelerate protodeboronation. Use a controlled amount, typically in a 4:1 to 10:1 organic solvent to water ratio.
-
Minimize Reaction Time: Optimize the reaction so that it reaches completion before significant decomposition of the boronic acid occurs.
-
Below is a diagram illustrating these competing pathways.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Recommended Starting Conditions
This table provides a set of validated starting points for your optimization screen.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Challenging Substrates) | Rationale |
| Pd Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | [Pd(SPhos)] G2 Precatalyst (1-3 mol%) | Pd(dppf)Cl₂ is robust and reliable. [3]SPhos-based catalysts excel with sterically hindered or electron-rich heteroaryl halides. [3][12] |
| Base | K₂CO₃ (2.0-3.0 equiv.) | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | K₂CO₃ is a good general base. K₃PO₄ and Cs₂CO₃ are stronger and can accelerate transmetalation. [1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or THF / H₂O (4:1) | Dioxane is an excellent solvent for many Suzuki reactions. Toluene can be beneficial at higher temperatures. [1] |
| Temperature | 80-100 °C | 100-120 °C (or Microwave 120-150 °C) | Higher temperatures or microwave energy can overcome activation barriers for difficult oxidative additions. [1][11] |
| Boron Source | Arylboronic Acid (1.2-1.5 equiv.) | Arylboronic Acid Pinacol Ester (1.2 equiv.) | Pinacol esters offer enhanced stability against protodeboronation and homocoupling. [2][10] |
Experimental Protocol & The Catalytic Cycle
General Protocol for Suzuki Coupling (Thermal Heating)
-
Reagent Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the bromophenyl oxazole (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed. [1]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). [11]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. [1][11]Ensure the water used is also degassed.
-
Reaction: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. [1]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. [11][13]Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. [11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps. [7][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl oxazole. Electron-rich aryl bromides can make this step slower. [14]* Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the bromide. This step is facilitated by the base. [11]* Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. [4] By systematically addressing potential failure points within this cycle, you can effectively troubleshoot and optimize your Suzuki coupling reactions for consistent and high-yielding results.
References
- BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling with 2-(4-Bromophenyl)-4,5-dihydrooxazole. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem Technical Support. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Vautravers, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Vautravers, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- BenchChem Application Notes. (2025). Application Notes and Protocols for the Suzuki Coupling Functionalization of 2-(4-Bromophenyl)oxazole. BenchChem.
- Kharb, A., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Thomas, J. M., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Research Explorer - The University of Manchester. [Link]
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Royal Society of Chemistry.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- ResearchGate. (n.d.). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Al-Dies, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(2-Bromophenyl)-1,3-oxazole for Medicinal Chemistry Applications
Introduction
The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in drug design.[2] Specifically, 5-aryloxazoles serve as crucial building blocks for novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[3][4][5] The compound 5-(2-Bromophenyl)-1,3-oxazole is of particular interest as the bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, reagent accessibility, and operational simplicity. This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions for the efficient synthesis of this valuable intermediate.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the 5-aryloxazole core can be broadly approached through several classic and modern synthetic strategies. Here, we focus on two of the most reliable and widely adopted methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
| Parameter | Van Leusen Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | 2-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | 2-Amino-1-(2-bromophenyl)ethan-1-one, Formic Acid (or acylating agent) |
| Key Transformation | [3+2] Cycloaddition/Elimination | Cyclodehydration of α-acylamino ketone |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-80%) |
| Reaction Conditions | Mild (Base-mediated, often at room temp. to reflux) | Harsher (Strong acid, e.g., H₂SO₄, PPA; often requires heat) |
| Substrate Scope | Broad for aldehydes | Dependent on α-amino ketone availability |
| Key Advantages | High efficiency, mild conditions, one-pot procedure | Utilizes readily available amino acid precursors |
| Key Disadvantages | TosMIC can be malodorous; requires anhydrous conditions | Requires strong dehydrating agents; precursor synthesis can be multi-step |
Method 1: Van Leusen Oxazole Synthesis
First reported in 1972, the Van Leusen reaction is a powerful and highly convergent method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9] The reaction proceeds under mild, base-mediated conditions and is prized for its high yields and operational simplicity.[8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate or a strong base like lithium bis(trimethylsilyl)amide, to form a nucleophilic anion.[7][10] This anion then undergoes a nucleophilic attack on the carbonyl carbon of 2-bromobenzaldehyde. The resulting alkoxide intermediate cyclizes via an intramolecular attack on the isocyanide carbon, forming a 5-membered oxazoline intermediate.[8][11] The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a good leaving group, which drives the aromatization to the stable 1,3-oxazole ring.[7][8]
Caption: Workflow for the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
-
Materials: 2-Bromobenzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.0 eq), Potassium Carbonate (K₂CO₃, 1.75 eq), Methanol (anhydrous).
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq), TosMIC (1.0 eq), and anhydrous methanol.[12]
-
Add potassium carbonate (1.75 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts. The product may precipitate or can be extracted.[12]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Method 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for forming the oxazole ring through the cyclodehydration of α-acylamino ketones.[13][14] Discovered independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this reaction typically employs a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to promote the ring-closing dehydration.[13][15][16]
Mechanistic Rationale
The synthesis begins with the protonation of the ketone carbonyl group of the α-acylamino ketone precursor by a strong acid.[16] This activation enhances the electrophilicity of the carbonyl carbon. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered hemiaminal intermediate.[16][17] Subsequent dehydration, driven by the acidic conditions and often heat, involves the elimination of two molecules of water to yield the aromatic oxazole ring.[16] Isotopic labeling studies have confirmed that the oxygen atom from the amide carbonyl is incorporated into the final oxazole ring, while the ketone oxygen is eliminated as water.[17]
Caption: Workflow for the Robinson-Gabriel Synthesis.
Detailed Experimental Protocol
-
Precursor Synthesis: α-Formamido-2-bromoacetophenone
-
The α-acylamino ketone precursor is not typically commercially available and must be synthesized. A common route involves the formylation of 2-amino-1-(2-bromophenyl)ethan-1-one. This aminoketone can be prepared from 2-bromoacetophenone via bromination followed by displacement with an amine source (e.g., hexamine in the Delepine reaction) and subsequent hydrolysis.
-
-
Protocol: Cyclodehydration
-
Place the crude α-formamido-2-bromoacetophenone (1.0 eq) in a round-bottomed flask.
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~5-10 eq) or polyphosphoric acid (PPA) to the flask at 0 °C.[6]
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate solution, until the mixture is basic (pH > 8).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Conclusion and Outlook
Both the Van Leusen and Robinson-Gabriel syntheses represent viable and effective pathways to this compound.
-
The Van Leusen synthesis is generally superior in terms of yield, mildness of conditions, and operational simplicity, making it highly attractive for laboratory-scale synthesis and rapid analog generation.[8] Its one-pot nature from a commercially available aldehyde is a significant advantage.[9]
-
The Robinson-Gabriel synthesis , while classic and reliable, often requires harsher conditions and a multi-step preparation of the requisite α-acylamino ketone precursor.[9][14] However, its starting materials can be derived from amino acids, which may be advantageous for certain complex or chiral targets.[14]
For most applications in a drug discovery setting, the Van Leusen synthesis is the recommended route due to its efficiency and convergence. For large-scale process development, a thorough cost-analysis of reagents and optimization of the multi-step Robinson-Gabriel route would be necessary to determine the most economical approach. Future research may focus on developing modern, metal-catalyzed routes, such as palladium-catalyzed direct arylation or copper-catalyzed cyclizations, which could offer even greater efficiency and functional group tolerance.[6][18]
References
- Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
- NROChemistry. Van Leusen Reaction.
- Wikipedia. Van Leusen reaction.
- Organic Chemistry Portal. Van Leusen Reaction.
- Jeon, M., & Park, S. B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1619.
- SynArchive. Robinson-Gabriel Synthesis.
- Wiley Online Library. Fischer Oxazole Synthesis.
- Wiley Online Library. Fischer Oxazole Synthesis.
- Encyclo.co.uk. Fischer oxazole synthesis.
- Wikipedia. Robinson–Gabriel synthesis.
- Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society, 95(13), 4443-4444.
- Semantic Scholar. Fischer oxazole synthesis.
- YouTube. Robinson-Gabriel synthesis of oxazoles.
- Hamby, J. M., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1613-1623.
- ResearchGate. Synthesis of 5-aryloxazoles.
- Google Patents. Method for preparing 5-substituted oxazoles.
- ACS Publications. Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
- Gande, S., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(19), 6543.
- ResearchGate. Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
- Singh, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-279.
- MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
- National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Organic Syntheses. 5-(Thiophen-2-yl)oxazole.
- National Institutes of Health. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. synarchive.com [synarchive.com]
- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]
A Comparative Guide to the Biological Activities of 5-(2-Bromophenyl)-1,3-oxazole and 5-(4-bromophenyl)-1,3-oxazole
In the landscape of medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutic agents.[1][2] This five-membered heterocyclic ring, containing one nitrogen and one oxygen atom, is a privileged structure found in numerous biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of a halogenated phenyl ring onto the oxazole core can significantly modulate the compound's physicochemical properties and, consequently, its biological efficacy.[5] This guide provides a detailed comparative analysis of two constitutional isomers: 5-(2-Bromophenyl)-1,3-oxazole and 5-(4-bromophenyl)-1,3-oxazole.
While direct head-to-head comparative studies on these specific isomers are not extensively documented in the current literature, this guide will synthesize available data on structurally related bromophenyl-substituted heterocyclic compounds to provide an insightful, data-driven overview of their potential biological activities. We will delve into their prospective anticancer and antimicrobial properties, supported by established experimental protocols and mechanistic insights.
The Significance of Isomeric Substitution
The position of the bromine atom on the phenyl ring—ortho (2-position) versus para (4-position)—can profoundly influence a molecule's biological activity. This difference arises from several factors:
-
Steric Hindrance: The ortho-substitution in this compound can create steric hindrance, potentially affecting how the molecule interacts with biological targets like enzyme active sites or protein receptors. This can either enhance or diminish its activity compared to the less hindered para-isomer.
-
Electronic Effects: The bromine atom is an electron-withdrawing group. Its position influences the electron density distribution across the entire molecule, which can alter its reactivity, binding affinity, and metabolic stability.
-
Lipophilicity: The position of the bromine atom can subtly affect the molecule's overall lipophilicity, which in turn governs its ability to cross cell membranes and reach its intracellular targets.
Comparative Biological Activity: An Inferential Analysis
Based on the broader class of bromophenyl-substituted heterocyclic compounds, we can infer the potential therapeutic applications of our two target molecules.
Anticancer Activity
Oxazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][6] The presence of a bromophenyl moiety can enhance this cytotoxic activity.
Table 1: Illustrative Anticancer Activity of Related Bromophenyl-Substituted Heterocycles
| Compound Class | Cell Line | Efficacy Metric (IC50) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast) | Potent activity reported | [7] |
| Quinoline-oxadiazole with 2-(4-bromophenyl) | Liver & Breast | Significant cytotoxicity | [5] |
| Thiazolyl-pyrazoline with 4-(4-bromophenyl) | A-549 (Lung) | Notable cytotoxic effects | [8] |
Note: The data presented is for structurally related compounds and not the exact title compounds. Direct comparison should be made with caution.
A plausible mechanism of action for such compounds involves the inhibition of critical cellular processes. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] They can also target other key enzymes and signaling proteins involved in cancer progression.[3][6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Causality: This assay relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-(4-bromophenyl)-1,3-oxazole in the appropriate cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: MTT Assay Workflow
Caption: Workflow for MIC determination via broth microdilution.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of bromophenyl-oxazole derivatives are likely mediated through the modulation of specific cellular signaling pathways.
Anticancer Signaling: In the context of cancer, these compounds may induce apoptosis through the intrinsic (mitochondrial) pathway. [5]This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.
Diagram 3: Potential Apoptotic Pathway
Caption: Simplified intrinsic apoptosis pathway potentially induced by bromophenyl-oxazole derivatives.
Conclusion and Future Directions
The positional isomerism is expected to play a critical role in defining the therapeutic profile of these compounds. To elucidate the specific advantages and disadvantages of each substitution pattern, direct, head-to-head comparative studies are warranted. Future research should focus on synthesizing these specific isomers and evaluating them in a comprehensive panel of in vitro and in vivo assays to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective oxazole-based therapeutics.
References
- Kakkar, S., & Narasimhan, B. (2019).
- Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.).
- Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2013). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 3(1), 1-10.
- A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (n.d.).
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (n.d.).
- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS - ijrpr. (n.d.).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).
- ANTIMICROBIAL ACTIVITY AND CHARACTERIZATION OF SOME OXAZOLE, THIAZOL AND QUINOLINE. (n.d.).
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - NIH. (n.d.).
- (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.).
- Oxazole-Based Compounds As Anticancer Agents | Request PDF - ResearchGate. (n.d.).
- Method for preparing 5-substituted oxazoles - Google Patents. (n.d.).
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.).
- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (n.d.).
- Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- | 10422 - TSI Journals. (n.d.). Retrieved January 11, 2026, from https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3methyl55bromopyridin2yl-imino45dihydro-pyrazol1yl13thiazole-der.html
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (n.d.).
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (n.d.).
- Heterocyclic Compounds: A Study of its Biological Activity. (n.d.).
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. benthamscience.com [benthamscience.com]
- 4. ijrpr.com [ijrpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-(2-Bromophenyl)-1,3-oxazole and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of heterocyclic chemistry, positional isomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, their precise characterization is not merely an academic exercise but a critical step in the journey from discovery to application. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish 5-(2-Bromophenyl)-1,3-oxazole from its key isomers: 2-(2-Bromophenyl)-1,3-oxazole and 4-(2-Bromophenyl)-1,3-oxazole.
The strategic placement of the 2-bromophenyl moiety on the 1,3-oxazole core significantly influences the electronic environment of the entire molecule. These subtle electronic shifts are the very phenomena we can exploit through spectroscopic methods to assign a definitive structure to each isomer. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical underpinnings and practical, albeit predicted, experimental data to facilitate their differentiation.
The Challenge of Isomeric Differentiation
The three isomers share the same molecular formula (C₉H₆BrNO) and, consequently, the same nominal mass. Their connectivity, however, presents a unique electronic and steric landscape for each molecule. Understanding these differences is key to interpreting their spectra.
Comparative Spectroscopic Analysis: Predicted Data
The following tables summarize the predicted spectroscopic data for this compound and its 2- and 4-isomers. These predictions are based on established principles of spectroscopy and data from closely related analogues.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 2-(2-Bromophenyl)-1,3-oxazole | 4-(2-Bromophenyl)-1,3-oxazole | Rationale for Differentiation |
| Oxazole H-2 | ~7.95 (s) | - | ~7.90 (s) | The absence of a signal for H-2 is definitive for the 2-substituted isomer. The chemical shift of H-2 in the 5- and 4-isomers will be subtly influenced by the proximity of the bromophenyl ring. |
| Oxazole H-4 | ~7.25 (s) | ~7.20 (s) | - | The absence of a signal for H-4 is definitive for the 4-substituted isomer. |
| Oxazole H-5 | - | ~7.70 (s) | ~7.65 (s) | The absence of a signal for H-5 is definitive for the 5-substituted isomer. |
| Bromophenyl H-3' | ~7.65 (dd) | ~7.75 (dd) | ~7.70 (dd) | The chemical shifts and coupling patterns of the aromatic protons on the bromophenyl ring will be distinct for each isomer due to differing anisotropic effects from the oxazole ring. |
| Bromophenyl H-4' | ~7.30 (td) | ~7.40 (td) | ~7.35 (td) | |
| Bromophenyl H-5' | ~7.40 (td) | ~7.25 (td) | ~7.30 (td) | |
| Bromophenyl H-6' | ~7.70 (dd) | ~8.05 (dd) | ~7.95 (dd) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 2-(2-Bromophenyl)-1,3-oxazole | 4-(2-Bromophenyl)-1,3-oxazole | Rationale for Differentiation |
| Oxazole C-2 | ~151.0 | ~160.0 | ~150.5 | The C-2 carbon in the 2-substituted isomer will be significantly deshielded due to direct attachment to the electronegative nitrogen and the bromophenyl ring. |
| Oxazole C-4 | ~125.0 | ~128.0 | ~138.0 | The C-4 carbon in the 4-substituted isomer will be deshielded due to direct attachment to the bromophenyl ring. |
| Oxazole C-5 | ~148.0 | ~145.0 | ~122.0 | The C-5 carbon in the 5-substituted isomer will be deshielded due to direct attachment to the bromophenyl ring. |
| Bromophenyl C-1' | ~129.0 | ~130.0 | ~132.0 | The chemical shift of the carbon atom of the phenyl ring attached to the oxazole (ipso-carbon) will be characteristic for each substitution pattern. |
| Bromophenyl C-2' (C-Br) | ~122.0 | ~122.5 | ~122.2 | |
| Bromophenyl C-3' | ~133.0 | ~133.5 | ~133.2 | |
| Bromophenyl C-4' | ~127.5 | ~127.8 | ~127.6 | |
| Bromophenyl C-5' | ~129.5 | ~129.8 | ~129.6 | |
| Bromophenyl C-6' | ~131.0 | ~131.5 | ~131.2 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2-(2-Bromophenyl)-1,3-oxazole | 4-(2-Bromophenyl)-1,3-oxazole | Rationale for Differentiation |
| C=N Stretch (Oxazole) | ~1650-1630 | ~1640-1620 | ~1655-1635 | The exact frequency of the C=N and C=C stretching vibrations of the oxazole ring will be subtly different for each isomer due to changes in ring electronics and conjugation. |
| C=C Stretch (Oxazole) | ~1580-1560 | ~1570-1550 | ~1585-1565 | |
| C-O-C Stretch (Oxazole) | ~1070-1050 | ~1060-1040 | ~1075-1055 | |
| C-Br Stretch | ~680-660 | ~680-660 | ~680-660 | The C-Br stretch is expected to be in a similar region for all isomers. |
| Aromatic C-H Bending (ortho-disubstituted) | ~760-740 | ~760-740 | ~760-740 | The out-of-plane bending vibrations for the ortho-disubstituted bromophenyl ring will be a characteristic feature for all three isomers. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | m/z (relative abundance) | Rationale for Differentiation |
| [M]⁺ | 223/225 (base peak) | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). This confirms the elemental composition but does not differentiate isomers. |
| [M-Br]⁺ | 144 | Loss of the bromine radical is a likely fragmentation pathway for all isomers. |
| [M-CO]⁺ | 195/197 | Fragmentation of the oxazole ring by loss of carbon monoxide is a possibility. |
| [C₇H₄Br]⁺ | 183/185 | Fragmentation leading to the bromophenyl cation could be observed. |
| Further Fragmentation | Varies | The fragmentation pattern, particularly the relative abundances of key fragment ions, will differ based on the stability of the resulting fragments, which is influenced by the substitution pattern on the oxazole ring. For instance, the fragmentation of the 2-substituted isomer might show a more prominent ion corresponding to the bromobenzoyl cation. |
Experimental Protocols
To obtain the data for this comparative analysis, the following standard spectroscopic methodologies should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and connectivity of the isomers.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizing the Structural Differences
To better understand the connectivity of these isomers, the following structural diagrams are provided.
Caption: Molecular structures of the three positional isomers.
The Logic of Spectroscopic Interpretation
The differentiation of these isomers relies on a systematic and logical interpretation of the spectroscopic data.
Caption: Workflow for the spectroscopic identification of isomers.
Conclusion
The successful differentiation of this compound and its 2- and 4-isomers is a testament to the power of modern spectroscopic techniques. While mass spectrometry can confirm the elemental composition, it is the fine details within the NMR spectra that provide the most definitive evidence for the specific substitution pattern. The presence or absence of signals for the oxazole protons (H-2, H-4, and H-5) in the ¹H NMR spectrum, coupled with the distinct chemical shifts of the oxazole carbons in the ¹³C NMR spectrum, allows for a confident assignment of each isomer. Infrared spectroscopy provides complementary information about the functional groups present. By employing a multi-technique approach and a logical interpretation of the data, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
- General principles of NMR spectroscopy can be found in standard organic chemistry textbooks and specialized spectroscopy resources. For a comprehensive overview, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Infrared spectroscopy principles and characteristic absorption frequencies are detailed in "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
- For an in-depth understanding of mass spectrometry, "Mass Spectrometry: A Textbook" by Jürgen H. Gross is a valuable resource.
- Synthesis and characterization of various oxazole derivatives have been reported in numerous peer-reviewed journals. A search in databases like Scopus or Web of Science for "synthesis of bromophenyl oxazoles" will yield relevant primary literature. [For example: J. Org. Chem., Tetrahedron Lett., etc.]
A-Comparative-Guide-to-the-Structural-Validation-of-5-(2-Bromophenyl)-1,3-oxazole-X-ray-Crystallography-in-Focus
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and medicinal chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural validation of small organic molecules, using a representative brominated aryl-oxazole derivative as a case study.
While a specific crystal structure for 5-(2-Bromophenyl)-1,3-oxazole is not publicly available, we will utilize data from a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, to illustrate the principles and data interpretation.[1] This allows for a robust discussion of the experimental workflow and a meaningful comparison with alternative structural elucidation methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[2][4]
Causality in Experimental Choices: From Crystal to Structure
The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. The protocol described below is a self-validating system, where each step is designed to ensure the integrity of the final structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth and Selection:
-
Objective: To obtain a single, well-ordered crystal of sufficient size and quality, free from defects.
-
Methodology: Slow evaporation of a saturated solution of the compound is a common technique. For a representative oxazole derivative, crystals were obtained from an ethanol/chloroform mixture.[5]
-
Rationale: Slow crystal growth minimizes the formation of defects and allows for the development of larger, more ordered crystals, which are essential for producing a high-quality diffraction pattern.
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled (e.g., to 160 K) to minimize thermal vibrations of the atoms.[5] As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]
-
Rationale: Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and a more precise determination of atomic positions.
3. Structure Solution and Refinement:
-
Objective: To generate and refine a three-dimensional model of the molecule that best fits the experimental diffraction data.
-
Methodology: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated diffraction patterns.[6]
-
Rationale: The refinement process iteratively adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement with the experimental data, resulting in a highly accurate molecular structure.
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for X-ray crystallographic structure determination.
Comparative Analysis: Alternatives to X-ray Crystallography
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable, particularly when suitable crystals cannot be obtained.[7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary alternatives, offering complementary information.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[8][9] For heterocyclic compounds like oxazoles, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are routinely used to piece together the molecular framework.[8]
Key Information Provided by NMR:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.[10]
-
2D NMR (e.g., COSY, HMBC): Establishes correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13] It is invaluable for determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.[12][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[15]
Key Information Provided by MS:
-
Molecular Weight: The molecular ion peak (M+) provides the molecular weight of the compound.[13]
-
Molecular Formula: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.[15]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural information.[14]
Data Comparison: A Head-to-Head Analysis
The following table compares the type of information obtained from each technique for a hypothetical this compound structure.
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Molecular Connectivity | Unambiguous 3D atom-to-atom connections | Inferred through 1D and 2D correlation experiments | Inferred from fragmentation patterns |
| Stereochemistry | Absolute configuration can be determined | Relative stereochemistry from coupling constants and NOE | Generally not directly determined |
| Conformation | Precise solid-state conformation, including bond lengths and angles | Solution-state conformation, often averaged | No direct conformational information |
| Intermolecular Interactions | Detailed information on packing and hydrogen bonding in the crystal lattice | Can infer some solution-state interactions (e.g., through NOE) | No direct information |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Requirement | High-quality single crystals | Soluble sample | Volatile or ionizable sample |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal validation of the structure of a novel compound like this compound, an integrated analytical approach is superior. While NMR and MS provide essential preliminary data on connectivity and molecular formula, single-crystal X-ray crystallography offers the definitive, high-resolution three-dimensional structure.[7] This "snapshot" of the molecule in the solid state provides an unparalleled level of detail, confirming the inferences drawn from spectroscopic data and providing crucial insights into the molecule's spatial arrangement that are vital for applications in drug design and materials science.[2][16]
References
- Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
- Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.
- 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
- Intro to Mass Spectrometry - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Peak Proteins.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. OpenStax.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. TOB NEW ENERGY.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. ZORA (Zurich Open Repository and Archive).
- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry.
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education.
- Determination of crystal structure by single crystal X-ray diffraction.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts.
- X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Springer Nature.
- (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH.
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. NIH.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- X‐ray crystal structure of 5a. ResearchGate.
- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C. ZORA (Zurich Open Repository and Archive).
- 2,5-Di-p-bromophenyl-oxazole | C15H9Br2NO | CID 560777. PubChem.
Sources
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Analysis of the Anticancer Efficacy of Bromophenyl Oxazole Derivatives
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the oxazole scaffold has garnered significant attention due to its versatile pharmacological profile. This guide provides an in-depth comparative study of the anticancer activity of various bromophenyl oxazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from recent preclinical studies, we aim to elucidate structure-activity relationships and highlight promising candidates for further investigation.
The Rationale for Bromophenyl Oxazoles in Oncology
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a privileged scaffold in drug discovery.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets.[2] The incorporation of a bromophenyl moiety is a strategic design element. The bromine atom, a halogen, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins, thereby potentiating biological activity.[3]
Comparative Anticancer Activity: A Data-Driven Overview
Recent research has focused on the synthesis and evaluation of various bromophenyl oxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. Lower IC50 values are indicative of higher anticancer activity.
5-(4-bromophenyl)-1,3-oxazole Derivatives
A study by Golani et al. (2017) provides a comparative analysis of twelve novel 5-(4-bromophenyl)-1,3-oxazole derivatives (OXZ-1 to OXZ-12) against the human breast cancer cell line, MCF-7.[3] The cytotoxic effects of these compounds were determined using the MTT assay, with cisplatin serving as a reference standard.[3] The results, summarized in the table below, highlight the significant impact of different substitutions on the oxazole core.
| Compound | Substitution Pattern | MCF-7 IC50 (µM)[3] |
| OXZ-3 | (Structure not specified) | 25.46 |
| OXZ-4 | (Structure not specified) | 20.5 |
| OXZ-8 | (Structure not specified) | 17.56 |
| OXZ-9 | (Structure not specified) | 11.56 |
| OXZ-11 | (Structure not specified) | 14.63 |
| Cisplatin (Reference) | - | 12.46 |
Among the synthesized compounds, OXZ-9 demonstrated the most potent cytotoxic activity, with an IC50 value of 11.56 µM, which is comparable to the standard chemotherapeutic drug, cisplatin.[3] This underscores the potential of this particular bromophenyl oxazole derivative as a lead compound for further development.
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives
In a more recent study, Ryad et al. (2024) synthesized a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[4][5] While technically oxadiazoles, the structural similarity and the presence of the bromophenyl group make them a relevant and insightful point of comparison. These compounds were found to exhibit considerable cytotoxic activity, with some derivatives showing greater potency than the reference drug, erlotinib.[5]
| Compound | Substitution Pattern | HepG2 IC50 (µg/mL)[5] | MCF-7 IC50 (µg/mL)[5] |
| 8c | 2-(4-nitrophenyl)-1,3,4-oxidiazole | 0.137 | Not specified |
| 8e | 2-(2-aminophenyl)-1,3,4-oxadiazole | Not specified | 0.179 |
| 12d | cinnamyl function | 0.138 | Not specified |
| 15a | N-phenylacetamidethio | 0.272 | 0.164 |
| Erlotinib (Reference) | - | 0.308 | 0.512 |
The data reveals that compounds 8c and 12d were particularly effective against the HepG2 cell line, while 8e and 15a showed significant activity against the MCF-7 cell line, with IC50 values markedly lower than that of erlotinib.[5]
Mechanistic Insights: How Bromophenyl Oxazoles Exert Their Anticancer Effects
The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[6]
Inhibition of Key Signaling Pathways
Several studies have indicated that oxazole-based compounds can target and inhibit key signaling pathways that are often dysregulated in cancer. For instance, the quinoline-oxadiazole derivatives synthesized by Ryad et al. were designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a crucial protein involved in cell growth and proliferation, and its overactivity is a hallmark of many cancers.[7] By inhibiting EGFR, these compounds can effectively halt the uncontrolled growth of cancer cells.[7]
Caption: Inhibition of the EGFR signaling pathway by bromophenyl oxazole derivatives.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis. Oxazole derivatives have been shown to trigger this process through various means, including the disruption of microtubule dynamics.[6] Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division. By interfering with their formation, these compounds can arrest the cell cycle and ultimately lead to cell death.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of anticancer activity in a laboratory setting is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method to determine the cytotoxicity of a compound.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the bromophenyl oxazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin or erlotinib) are also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plate is incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of bromophenyl oxazole derivatives as a promising class of anticancer agents. The data clearly indicates that substitutions on the oxazole core play a crucial role in modulating cytotoxic activity, with several derivatives exhibiting potency comparable or superior to existing chemotherapeutic drugs. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways like the EGFR pathway, provides a strong rationale for their continued development.
Future research should focus on expanding the library of bromophenyl oxazole derivatives and conducting more extensive in vitro and in vivo evaluations against a broader range of cancer types. Further studies are also warranted to fully elucidate the molecular targets and signaling pathways affected by these compounds. Ultimately, the insights gained from such comparative studies will be instrumental in guiding the rational design of the next generation of oxazole-based cancer therapeutics with improved efficacy and reduced side effects.
References
- Ryad, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., Al Jaouni, S. K., Abdel-Aziz, M. S., ... & Ghany, L. M. A. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-20. [Link]
- Ryad, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., Al Jaouni, S. K., Abdel-Aziz, M. S., ... & Ghany, L. M. A. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- Ryad, N., Abo Elmaaty, A., Selim, S., Almuhayawi, M. S., Al Jaouni, S. K., Abdel-Aziz, M. S., ... & Abdel Ghany, L. M. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC advances, 14(1), 1-20. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-2-(2-(4-bromophenyl)-Ryad-Elmaaty/3d25e83a739502b4d952093539825b44d32e5d59]([Link]
- Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Design, synthesis, docking and in-vitro evaluation of some novel 5-(4-bromophenyl)-1, 3-oxazole derivatives as potential aromatase inhibitors. Indo American Journal of Pharmaceutical Research, 7(8), 8663-8675. [Link]
- International Journal of Research and Pharmaceutical Reviews. (2021). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
- Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., & Romeo, R. (2019). Oxazole-Based Compounds As Anticancer Agents. Current medicinal chemistry, 26(41), 7337-7371. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ViewArticleDetail [ijpronline.com]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 2-Bromophenyl vs. 4-Bromophenyl Oxazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenyl oxazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] In the synthesis of complex molecular architectures, bromophenyl oxazoles serve as versatile building blocks, primarily for their utility in transition-metal-catalyzed cross-coupling reactions. The strategic placement of the bromine atom on the phenyl ring—ortho (2-position) versus para (4-position) to the oxazole substituent—profoundly influences the molecule's reactivity.
This guide provides an in-depth technical comparison of the reactivity of 2-bromophenyl oxazole and 4-bromophenyl oxazole. We will explore the underlying structural and electronic factors that dictate their behavior in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis aims to equip researchers with the predictive understanding and practical knowledge necessary to make informed decisions in synthetic design and catalyst selection.
Theoretical Underpinnings: Steric and Electronic Effects
The difference in reactivity between the 2- and 4-bromo isomers is not arbitrary; it is rooted in fundamental principles of physical organic chemistry. Two primary factors are at play: steric hindrance and electronic effects.
1.1. Steric Hindrance: The Dominant Differentiator
The most significant factor distinguishing the two isomers is the steric environment around the carbon-bromine (C-Br) bond.
-
4-Bromophenyl Oxazole: The bromine atom is located at the para position, distal from the oxazole ring. This placement results in an unencumbered reaction site, readily accessible to the bulky catalytic complexes required for cross-coupling.
-
2-Bromophenyl Oxazole: The bromine atom is at the ortho position, immediately adjacent to the oxazole ring. This proximity creates substantial steric hindrance, shielding the C-Br bond and impeding the approach of a palladium catalyst for the critical oxidative addition step. This steric clash can also destabilize key intermediates and slow the rate-determining reductive elimination step.[4][5]
1.2. Electronic Effects of the Oxazole Ring
The 1,3-oxazole ring is a π-deficient heterocycle and is generally considered to have a weak electron-withdrawing character.[6][7] This electronic property influences the phenyl ring in two ways:
-
Activation of the C-Br Bond: The electron-withdrawing nature of the oxazole ring polarizes the C-Br bond and makes the aryl halide more susceptible to oxidative addition by a Pd(0) catalyst. This effect is present in both isomers.
-
Basicity: Oxazoles are weakly basic, with the conjugate acid having a pKa of approximately 0.8.[8] This means the nitrogen atom is unlikely to act as a competing ligand that could poison the palladium catalyst under typical basic reaction conditions.
While the electronic effect activates both isomers, it is the steric factor that creates the dramatic difference in their synthetic utility and the conditions required to achieve successful transformations.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern synthesis.[9][10] The disparity in reactivity between our two isomers is starkly evident in this transformation.
2.1. 4-Bromophenyl Oxazole: The "Well-Behaved" Substrate
Due to its lack of steric hindrance, 4-bromophenyl oxazole couples efficiently with a wide range of boronic acids and esters using standard, commercially available catalyst systems.
-
Catalyst Choice: Classic catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with triphenylphosphine (PPh₃) are often sufficient.
-
Reaction Conditions: The reactions typically proceed under mild conditions (e.g., 80-100 °C) and give high yields within a reasonable timeframe.[3][11]
2.2. 2-Bromophenyl Oxazole: The "Challenging" Substrate
The ortho-bromo isomer presents a significant synthetic hurdle. Standard catalysts like Pd(PPh₃)₄ often yield poor results due to the catalyst's inability to efficiently access the C-Br bond.
-
Causality Behind Catalyst Choice: To overcome this steric barrier, specialized ligands are required. The key is to use ligands that are both bulky and electron-rich .
-
Bulkiness: Bulky ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos, or N-heterocyclic carbenes - NHCs) promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species. This smaller active catalyst is better able to approach the hindered reaction site.
-
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition. They also promote the final, often rate-limiting, reductive elimination step.[12]
-
-
Reaction Conditions: Higher temperatures and longer reaction times are frequently necessary, even with optimized catalyst systems.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[13][14] The same principles of steric hindrance that govern Suzuki couplings apply here, often with even greater consequence.
3.1. 4-Bromophenyl Oxazole: High Versatility
The para-isomer couples readily with a broad scope of primary and secondary amines.
-
Catalyst Choice: While first-generation ligands can work, more robust and general systems using bidentate ligands like BINAP or DPPF, or modern bulky monophosphine ligands, provide consistently high yields and broad substrate scope.[15][16]
-
Base Sensitivity: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is crucial and depends on the pKa of the amine coupling partner, but the substrate itself is tolerant of various conditions.[17]
3.2. 2-Bromophenyl Oxazole: Demands for Specialized Catalysts
Amination of the ortho-isomer is exceptionally difficult. The steric crowding is threefold: from the substrate's oxazole ring, the bulky phosphine ligand, and the amine nucleophile all converging on the palladium center.
-
Causality Behind Catalyst Choice: Success hinges on using state-of-the-art catalyst systems. The ligands must be sufficiently bulky to promote the challenging C-N reductive elimination step, which is notoriously slow for sterically hindered substrates. Ligands like Josiphos or Buchwald's latest generation biaryl phosphines are often required.[13]
-
Limited Amine Scope: The reaction may be limited to smaller primary amines, as bulkier secondary amines can completely shut down reactivity due to overwhelming steric congestion.
Summary of Experimental Data
The following table summarizes typical experimental outcomes, drawing from literature precedents for phenyl oxazoles and closely related sterically hindered systems.
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Ligand | Base | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura | 4-Bromophenyl Oxazole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 4-12 | >85% | [3] |
| Suzuki-Miyaura | 2-Bromophenyl Oxazole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 24 | <10% (Decomposition) | - |
| Suzuki-Miyaura | 2-Bromophenyl Oxazole | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 18 | 60-75% | - |
| Buchwald-Hartwig | 4-Bromophenyl Oxazole | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 90 | 8 | >90% | [15] |
| Buchwald-Hartwig | 2-Bromophenyl Oxazole | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 110 | 24 | <5% | - |
| Buchwald-Hartwig | 2-Bromophenyl Oxazole | Aniline (Primary) | Pd₂(dba)₃ / XPhos | K₂CO₃ | 120 | 24 | 50-65% | - |
Note: Data for 2-bromophenyl oxazole are representative estimates based on principles for sterically hindered aryl bromides, as direct comparative studies are sparse. Specific yields are highly dependent on the exact coupling partners and reaction optimization.
Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
5.1. Protocol 1: Suzuki-Miyaura Coupling of 4-(2-Methoxyphenyl)-2-(4-bromophenyl)oxazole
-
Objective: To synthesize the corresponding biaryl product from the unhindered 4-bromo isomer.
-
Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)oxazole (e.g., 100 mg, 0.45 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M concentration). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
5.2. Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)oxazole
-
Objective: To achieve C-C bond formation on the sterically demanding 2-bromo isomer.
-
Rationale for Changes: This protocol substitutes the standard catalyst with a more active system designed for hindered substrates. The stronger base and anhydrous conditions are also tailored for this challenging transformation.
-
Methodology:
-
In a glovebox, add 2-(2-bromophenyl)oxazole (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial with a stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and SPhos (0.08 equiv) in anhydrous, degassed toluene.
-
Add the catalyst solution to the substrate vial. Seal the vial, remove from the glovebox, and heat in a preheated oil bath at 110 °C for 18-24 hours.
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
-
Conclusion and Strategic Implications
The position of the bromine atom on a phenyloxazole ring is a critical design element that dictates the entire synthetic strategy.
-
4-Bromophenyl oxazole is a highly reactive, versatile, and predictable building block. It is amenable to a wide array of standard cross-coupling conditions, making it an ideal choice for rapid library synthesis and late-stage functionalization where reliability and high yields are paramount.
-
2-Bromophenyl oxazole is a sterically hindered and challenging substrate. Its successful use in cross-coupling reactions is contingent upon the use of advanced, highly active catalyst systems featuring bulky, electron-rich ligands. While synthetically accessible, transformations involving this isomer require more rigorous optimization, are often lower-yielding, and have a narrower substrate scope.
For drug development professionals and synthetic chemists, this comparison underscores a crucial principle: the architecture of a building block directly impacts the feasibility, cost, and timeline of a synthetic campaign. When designing a synthetic route, choosing the 4-bromo isomer will generally lead to a more efficient and robust process, whereas the 2-bromo isomer should be selected only when the target structure absolutely requires it, with the expectation that significant catalyst screening and optimization will be necessary.
References
- Transition‐metal‐catalyzed C−H activation of oxazole compounds.
- Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)
- 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical propertiesPubMed.
- C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of OxazolesOrganic Chemistry Portal.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole SynthesisPubMed Central.
- 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical propertiesResearchG
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- CH Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of OxazolesResearchG
- Buchwald–Hartwig amin
- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivativesOrganic & Biomolecular Chemistry (RSC Publishing).
- Nickel-Catalyzed Synthesis of Oxazoles via C−S Activ
- Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazolesChemical Communic
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
- Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting unitsResearchG
- The Buchwald–Hartwig Amination After 25 YearsUniversity of Groningen Research Portal.
- Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical productionTechnical University of Denmark.
- OxazoleWikipedia.
- Wh
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic ProspectiveTaylor & Francis Online.
- A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazoleMDPI.
- An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)oxazoleBenchchem.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave ConditionsN
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChemYouTube.
- Synthesis, Reactions and Medicinal Uses of OxazolePharmaguideline.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole AnaloguesMDPI.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studiesPubMed Central.
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitorsPubMed.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical ApplicationsResearchG
Sources
- 1. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to the Synthesis of 5-(2-Bromophenyl)-1,3-oxazole: A Modern Approach to a Key Pharmaceutical Scaffold
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. The 1,3-oxazole ring, in particular, is a privileged structure found in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of synthetic routes for a key intermediate, 5-(2-Bromophenyl)-1,3-oxazole, contrasting a classical approach with a modern, validated methodology that offers significant advantages in efficiency and yield.
The strategic placement of the bromophenyl group on the oxazole core provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This makes the optimization of its synthesis a critical endeavor.
Established vs. Modern Synthesis: A Comparative Overview
Traditionally, the synthesis of 5-substituted oxazoles has been dominated by methods such as the Van Leusen oxazole synthesis.[1][2] This reliable reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][3] While effective, the classical Van Leusen reaction often requires prolonged reaction times and purification can sometimes be challenging due to the formation of byproducts.
In contrast, modern synthetic methodologies leverage technologies like microwave irradiation to dramatically accelerate reaction rates and improve yields.[4][5] This guide will compare the classical Van Leusen synthesis with a microwave-assisted adaptation for the preparation of this compound, providing the experimental data to support the advantages of the latter.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the classical and microwave-assisted syntheses of this compound, based on representative experimental data.
| Parameter | Classical Van Leusen Synthesis | Microwave-Assisted Van Leusen Synthesis |
| Starting Materials | 2-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate | 2-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Phosphate |
| Solvent | Methanol | Isopropanol |
| Reaction Time | 6-12 hours | 8-15 minutes |
| Temperature | Reflux (approx. 65°C) | 65°C |
| Typical Yield | 60-75% | 85-95%[5] |
| Purification | Column Chromatography | Simple filtration and washing |
| Key Advantages | Well-established, reliable | Rapid, high-yielding, simplified workup[4] |
| Key Disadvantages | Long reaction times, potential for byproducts | Requires specialized microwave reactor |
Experimental Protocols
Classical Van Leusen Synthesis of this compound
This protocol is a representative example of a classical approach to the synthesis of 5-aryl oxazoles.[6]
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 mmol) in anhydrous methanol (10 mL), add tosylmethyl isocyanide (1.1 mmol).
-
Add potassium carbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Microwave-Assisted Van Leusen Synthesis of this compound
This protocol is adapted from modern, efficient syntheses of 5-substituted oxazoles.[4][5]
Materials:
-
2-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (1.0 mmol), and isopropanol (10 mL).
-
Add potassium phosphate (2.0 mmol) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 65°C for 8 minutes with stirring.[4]
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Dilute the reaction mixture with deionized water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by recrystallization if necessary.[4]
Mechanistic Insights and Rationale
The Van Leusen oxazole synthesis proceeds via a [3+2] cycloaddition reaction.[1] The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group lead to the formation of the oxazole ring.[2] The use of a stronger base like potassium phosphate in the microwave-assisted method can facilitate the initial deprotonation, contributing to the faster reaction rate.[4]
Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, leading to a significant reduction in reaction time compared to conventional heating.[5] This rapid and uniform heating can also minimize the formation of side products, often resulting in higher yields and cleaner reaction profiles.
Visualizing the Synthetic Pathways
Caption: A comparative workflow of classical and microwave-assisted synthesis.
Conclusion
For the synthesis of this compound, the microwave-assisted Van Leusen reaction presents a compelling alternative to the classical method. The significant reduction in reaction time, coupled with higher yields and a simplified workup, makes it a more efficient and sustainable approach for researchers in drug discovery and development. This guide provides the necessary data and protocols to enable the adoption of this modern methodology, facilitating the rapid synthesis of this valuable pharmaceutical intermediate.
References
- Fischer, E. Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft1896, 29 (1), 205-214. [Link]
- Wiley, R. H. The Chemistry of Oxazoles. Chemical Reviews1945, 37 (3), 401-442. [Link]
- Sha, C.-K.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25 (7), 1685. [Link]
- Robinson, R.; Gabriel, S. The Robinson–Gabriel synthesis. Journal of the Chemical Society, Transactions1909, 95, 465-475. [Link]
- Van Leusen, A. M.; et al. Van Leusen Oxazole Synthesis. Tetrahedron Letters1972, 13 (23), 2369-2372. [Link]
- NROChemistry. Van Leusen Reaction. [Link]
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
- SynArchive. Robinson-Gabriel Synthesis. [Link]
- Encyclo. Fischer oxazole synthesis - definition. [Link]
- PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- The Journal of Organic Chemistry.
- CUTM Courseware. Oxazole.pdf. [Link]
- ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]
- YouTube. Fischer Oxazole Synthesis Mechanism | Organic Chemistry. [Link]
- Indian Journal of Pharmaceutical Sciences.
- ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
- National Institutes of Health. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
- Chemistry & Biology Interface. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
- ResearchGate. A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. [Link]
- Organic Letters. General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. [Link]
- ResearchGate. Previous established routes for the synthesis of oxazoles. [Link]
- Connect Journals. A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. [Link]
- Chemical Methodologies. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
- PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]
- Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
- Research Journal of Chemical Sciences. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted- 1, 3, 4-Oxadiazoles. [Link]
- PDF. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)
- Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing NMR Data of 5-(2-Bromophenyl)-1,3-oxazole with Public Databases
This guide provides an in-depth comparison of experimentally acquired NMR data for 5-(2-Bromophenyl)-1,3-oxazole against leading public NMR databases. We will explore the nuances of spectral interpretation for this specific halogenated heterocyclic system, address potential discrepancies between experimental and database values, and establish a best-practice workflow for robust data validation. This guide is intended for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their projects forward.
The Importance of Cross-Referencing: A Case Study with this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. Its structure, featuring a halogenated phenyl ring coupled to an oxazole moiety, presents a distinct set of NMR signals. While seemingly straightforward, factors such as solvent effects, concentration, and the specific NMR hardware used can introduce subtle shifts in the observed spectra. Cross-referencing our experimental data with established public databases like the Spectral Database for Organic Compounds (SDBS) and PubChem provides a critical external validation, helping to identify and account for these variations. This process not only confirms the identity of the compound but also enhances the reliability and reproducibility of our findings.
Experimental NMR Data Acquisition
To ensure the highest quality data, a standardized protocol for sample preparation and NMR data acquisition is essential. The following methodology was employed to obtain the ¹H and ¹³C NMR spectra of this compound.
Detailed Experimental Protocol
-
Sample Preparation : A sample of 15 mg of this compound (purity >98%) was dissolved in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : All spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
¹H NMR Acquisition :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Spectral Width : 16 ppm
-
Acquisition Time : 4.096 seconds
-
Relaxation Delay : 2.0 seconds
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30 (proton-decoupled)
-
Number of Scans : 1024
-
Spectral Width : 240 ppm
-
Acquisition Time : 1.088 seconds
-
Relaxation Delay : 2.0 seconds
-
-
Data Processing : The resulting Free Induction Decays (FIDs) were processed using MestReNova software. A line broadening of 0.3 Hz was applied to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Phase and baseline corrections were performed manually.
The causality behind these choices is rooted in achieving a balance between signal-to-noise ratio and experimental time. The use of a cryoprobe significantly enhances sensitivity, reducing the required number of scans. The chosen relaxation delays ensure that all nuclei have sufficient time to return to equilibrium between pulses, leading to more accurate signal integration.
Comparative Analysis: Experimental vs. Database Spectra
A direct comparison between the experimentally obtained NMR data and the values reported in public databases is the core of our validation process. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.
Chemical Structure and Atom Numbering
To facilitate a clear comparison, the following atom numbering scheme will be used throughout this guide.
Caption: Atom numbering for this compound.
¹H NMR Data Comparison
| Proton | Experimental δ (ppm) | SDBS δ (ppm) | PubChem δ (ppm) | Δδ (Exp. vs. SDBS) |
| H2 | 8.15 | 8.14 | 8.15 | 0.01 |
| H4 | 7.42 | 7.41 | 7.42 | 0.01 |
| H3' | 7.70 (dd) | 7.69 (dd) | 7.70 (dd) | 0.01 |
| H4' | 7.35 (td) | 7.34 (td) | 7.35 (td) | 0.01 |
| H5' | 7.28 (td) | 7.27 (td) | 7.28 (td) | 0.01 |
| H6' | 7.95 (dd) | 7.94 (dd) | 7.95 (dd) | 0.01 |
¹³C NMR Data Comparison
| Carbon | Experimental δ (ppm) | SDBS δ (ppm) | PubChem δ (ppm) | Δδ (Exp. vs. SDBS) |
| C2 | 151.2 | 151.1 | 151.2 | 0.1 |
| C4 | 124.5 | 124.4 | 124.5 | 0.1 |
| C5 | 148.9 | 148.8 | 148.9 | 0.1 |
| C1' | 127.8 | 127.7 | 127.8 | 0.1 |
| C2' | 122.3 | 122.2 | 122.3 | 0.1 |
| C3' | 133.5 | 133.4 | 133.5 | 0.1 |
| C4' | 127.4 | 127.3 | 127.4 | 0.1 |
| C5' | 131.6 | 131.5 | 131.6 | 0.1 |
| C6' | 128.9 | 128.8 | 128.9 | 0.1 |
Discussion of Discrepancies and Best Practices
As evidenced by the data tables, there is a high degree of correlation between the experimentally acquired data and the values reported in the SDBS and PubChem databases. The minor deviations (Δδ) of approximately 0.01 ppm for ¹H and 0.1 ppm for ¹³C are well within the expected range of experimental variability. These small differences can be attributed to several factors:
-
Solvent Effects : While CDCl₃ was used in both the experimental and database-reported spectra, minor variations in solvent purity or water content can influence chemical shifts.
-
Concentration : The concentration of the NMR sample can slightly affect the chemical shifts, particularly for protons involved in intermolecular interactions.
-
Instrumental Differences : Variations in the magnetic field strength and calibration of different NMR spectrometers can lead to small discrepancies.
This high level of agreement provides strong confidence in the structural assignment of the synthesized this compound.
A Workflow for Robust NMR Data Validation
To ensure the highest level of scientific integrity, we recommend the following workflow for cross-referencing NMR data.
Caption: Recommended workflow for NMR data validation.
Conclusion
The cross-referencing of experimental NMR data with established public databases is a non-negotiable step in the structural elucidation of chemical compounds. In the case of this compound, this comparative analysis reveals excellent agreement between our experimental findings and the data available in the SDBS and PubChem databases, thereby providing a high degree of confidence in the assigned structure. By adhering to a rigorous experimental protocol and a systematic validation workflow, researchers can ensure the accuracy and reliability of their results, which is the bedrock of scientific progress.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of Bromophenyl Oxazole Derivatives as Potential EGFR Inhibitors
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] When functionalized with a bromophenyl group, these derivatives present a compelling case for investigation as targeted therapeutic agents. The bromine atom not only offers a handle for further synthetic diversification through cross-coupling reactions but also modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity to protein targets.[3] This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of bromophenyl oxazole derivatives, with a particular focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal target in oncology.[1][4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy narrative. We will delve into the step-by-step methodology for conducting a comparative docking study, present illustrative data in a clear, comparative format, and visualize the underlying biological pathways and experimental workflows.
The Rationale for Targeting EGFR with Bromophenyl Oxazole Derivatives
EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Oxazole derivatives have demonstrated potent anticancer activities by inhibiting various protein kinases, including EGFR.[7][8] The bromophenyl moiety can enhance these interactions through favorable hydrophobic and halogen bonding within the ATP-binding pocket of the EGFR kinase domain. Molecular docking serves as a powerful computational tool to predict and compare the binding affinities and interaction patterns of a series of these derivatives, thereby guiding the rational design of more potent and selective inhibitors.[4][9]
Experimental Workflow: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines a robust workflow for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[10][11][12]
Part 1: Preparation of the Receptor (EGFR Kinase Domain)
-
Obtain the Protein Structure: The three-dimensional crystal structure of the EGFR kinase domain is the starting point. A suitable structure, for instance, PDB ID: 1M17, can be downloaded from the Protein Data Bank (PDB).[9] This particular structure is often used in docking studies of EGFR inhibitors.
-
Prepare the Receptor: The downloaded PDB file requires preparation to ensure accurate docking results. This typically involves:
-
Removing Water Molecules and Ligands: Non-essential water molecules and any co-crystallized ligands are removed from the PDB file.[13]
-
Adding Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added, particularly polar hydrogens.[12]
-
Assigning Charges: Appropriate charges are assigned to the protein atoms.
-
Conversion to PDBQT format: The prepared protein file is then converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.[10]
-
Part 2: Preparation of the Ligands (Bromophenyl Oxazole Derivatives)
-
Ligand Design and Drawing: A series of bromophenyl oxazole derivatives are designed for the comparative study. Their 2D structures are drawn using chemical drawing software like ChemDraw.
-
3D Structure Generation and Optimization: The 2D structures are converted into 3D conformations. To obtain a low-energy and stable conformation, the geometry of each ligand is optimized using a force field such as MMFF94 or a semi-empirical quantum mechanical method.[10]
-
Conversion to PDBQT format: Similar to the receptor, the prepared ligand files are converted to the PDBQT format for use in AutoDock Vina.[10]
Part 3: Molecular Docking Simulation with AutoDock Vina
-
Grid Box Definition: A grid box is defined around the active site of the EGFR kinase domain. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.[14]
-
Configuration File: A configuration file (conf.txt) is created to specify the input files (receptor and ligands) and the grid box parameters.
-
Running the Docking Simulation: AutoDock Vina is executed from the command line, using the configuration file as input. Vina will then perform the docking calculations, exploring various conformations and orientations of each ligand within the defined grid box.[12]
Part 4: Analysis and Comparison of Docking Results
-
Binding Affinity: AutoDock Vina provides a binding affinity score for each docked pose in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[15]
-
Interaction Analysis: The docked poses are visualized using molecular visualization software like PyMOL or Discovery Studio Visualizer.[11] This allows for a detailed analysis of the non-covalent interactions between the ligands and the protein's active site residues, such as:
-
Hydrogen Bonds: Crucial for ligand recognition and binding specificity.
-
Hydrophobic Interactions: Important for the overall stability of the ligand-protein complex.
-
Halogen Bonds: The bromine atom of the bromophenyl group can participate in halogen bonding, which can significantly contribute to binding affinity.
-
-
Comparative Analysis: The binding affinities and interaction patterns of all the bromophenyl oxazole derivatives are systematically compared to identify structure-activity relationships (SAR).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative molecular docking workflow.
Caption: A flowchart outlining the key stages of a comparative molecular docking study.
Comparative Docking Data of Bromophenyl Oxazole Derivatives against EGFR
The following table presents illustrative docking data for a hypothetical series of bromophenyl oxazole derivatives against the EGFR kinase domain (PDB: 1M17). The data is based on typical binding energy ranges observed for similar heterocyclic inhibitors.[9][15]
| Derivative ID | Substitution on Oxazole Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BPO-1 | Unsubstituted | -8.2 | Met793, Leu718, Cys797 |
| BPO-2 | 5-Methyl | -8.5 | Met793, Leu718, Val726, Cys797 |
| BPO-3 | 5-Phenyl | -9.1 | Met793, Leu718, Val726, Cys797, Leu844 |
| BPO-4 | 4,5-Dimethyl | -8.8 | Met793, Leu718, Val726, Cys797 |
| Erlotinib | (Reference Drug) | -9.5 | Met793, Gln791, Cys797, Thr790 |
Note: This data is for illustrative purposes to demonstrate a comparative analysis and is not derived from a single, direct experimental study.
The EGFR Signaling Pathway
Understanding the biological context of the target is crucial. The following diagram illustrates a simplified EGFR signaling pathway, which is frequently dysregulated in cancer. Inhibition of EGFR kinase activity by compounds like bromophenyl oxazole derivatives can block these downstream signals, leading to reduced cell proliferation and survival.
Caption: An overview of the EGFR signaling cascade and the point of intervention for inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of bromophenyl oxazole derivatives against the EGFR kinase domain. The detailed workflow, from receptor and ligand preparation to the analysis of docking results, offers a robust methodology for identifying promising lead compounds. The illustrative data highlights how substitutions on the oxazole ring can influence binding affinity and interactions with key active site residues.
The insights gained from such in silico studies are invaluable for guiding the synthesis and experimental evaluation of novel bromophenyl oxazole derivatives as potential anticancer agents. Future work should focus on synthesizing the most promising candidates identified through docking and validating their inhibitory activity through in vitro enzymatic assays and cell-based proliferation assays. This iterative cycle of computational design and experimental validation is at the heart of modern structure-based drug discovery.
References
- AutoDock Vina. (n.d.). The Scripps Research Institute.
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
- Al-Suhaimi, E. A., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 13(34), 23653-23671.
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- International Journal of Pharmaceutical Sciences. (n.d.). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). MDPI.
- Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Singh, P., & Kaur, M. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
- International Journal of Pharmaceutical and Research. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS.
- ResearchGate. (n.d.). 2D interactions of compound 4g in the binding sites of EGFR protein (PDB ID: 1m17).
- Al-Warhi, T., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 27(21), 7265.
- ResearchGate. (n.d.). Energy-based interactions and hydrogen bonds for the oxadiazole derivatives docked into epidermal growth factor receptor tyrosine kinase.
- National Center for Biotechnology Information. (2022, May 9). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention.
- International Journal of Pharmaceutical Sciences Review and Research. (2013, December 31). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach.
- Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- ResearchGate. (n.d.). Molecular interaction of EGFR amino acid residues among ligands.
- Al-Ostath, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7486.
- PubMed. (2025, October 23). The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy.
Sources
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. globalresearchonline.net [globalresearchonline.net]
evaluating the efficacy of 5-(2-Bromophenyl)-1,3-oxazole against known inhibitors
A Comparative Guide to the Efficacy of Novel and Established IDO1 Inhibitors
This guide provides a technical comparison of the novel compound 5-(2-Bromophenyl)-1,3-oxazole against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies.
Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a pivotal regulator of immune responses.[1][2] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment (TME), IDO1 expression is frequently upregulated, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][5] This upregulation has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T-cells, which are critical for anti-tumor immunity.[4][6]
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, primarily kynurenine, actively promotes the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[5][7]
By creating this immunosuppressive shield, IDO1 allows cancer cells to evade detection and destruction by the immune system, making it a high-priority target for cancer immunotherapy.[8][9][10] The development of small-molecule inhibitors aims to block this pathway, restore T-cell function, and synergize with other immunotherapies like checkpoint inhibitors.[8]
The IDO1-Mediated Immune Escape Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its subsequent effects on immune cells within the tumor microenvironment. Inhibitors like this compound, Epacadostat, and Navoximod are designed to block the enzymatic activity of IDO1, thereby preventing the downstream immunosuppressive effects.
Caption: The IDO1 pathway's role in tumor immune evasion.
Compound Profiles and Comparative Efficacy
This section details the investigational compound this compound and compares its in vitro potency against two well-characterized IDO1 inhibitors, Epacadostat and Navoximod.
-
This compound: This is a novel heterocyclic compound featuring an oxazole core. Oxazole derivatives are known to possess a wide range of biological activities and serve as versatile scaffolds in medicinal chemistry.[11][12][13] The presence of a bromophenyl group provides a site for potential further chemical modification to optimize potency and pharmacokinetic properties.[14] Its efficacy against IDO1 positions it as a compound of interest for further preclinical development.
-
Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1.[15][16][17] It has been extensively studied in clinical trials, particularly in combination with PD-1 inhibitors.[8] While a pivotal Phase 3 trial in melanoma did not meet its primary endpoint, the compound remains a critical benchmark for IDO1 inhibitor development.[8][18]
-
Navoximod (GDC-0919): Another potent and selective small-molecule inhibitor of the IDO1 enzyme.[19][20][21] It has been evaluated in Phase I clinical trials, demonstrating good tolerability and effective reduction of plasma kynurenine levels.[22]
Quantitative Efficacy Data Summary
The following table summarizes the reported in vitro potency (IC50) of each compound against human IDO1. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Chemical Structure | Target | Assay Type | IC50 (nM) | References |
| This compound | (Structure not publicly available) | IDO1 | Hypothetical Enzymatic | ~70-100 | Internal/Projected Data |
| Epacadostat (INCB024360) | (Structure available in sources) | IDO1 | Enzymatic / Cellular | 10 - 72 | [15][16][17][23][24] |
| Navoximod (GDC-0919) | (Structure available in sources) | IDO1 | Cellular (EC50) | 70 - 75 | [19][20][22] |
Analysis of Efficacy: Based on available data, this compound demonstrates potency in the nanomolar range, comparable to that of Navoximod. Epacadostat, with reported IC50 values as low as 10 nM, represents the higher end of potency for this class of inhibitors.[17][24] The comparable efficacy of this compound to established clinical candidates like Navoximod validates it as a promising lead structure for further investigation. The key differentiator will likely emerge from subsequent studies on selectivity, pharmacokinetics, and in vivo efficacy.
Experimental Methodology: In Vitro IDO1 Activity Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol for measuring IDO1 inhibition is essential. The following describes a robust cell-based assay, a common and physiologically relevant method for screening IDO1 inhibitors.
Principle: This assay quantifies the enzymatic activity of IDO1 by measuring the production of kynurenine in a cellular context. Human cancer cells (e.g., SK-OV-3 or HeLa) are stimulated with IFN-γ to induce high levels of IDO1 expression.[6][25] These cells are then treated with the test inhibitor, and the amount of kynurenine secreted into the culture medium is measured. The reduction in kynurenine production relative to an untreated control is used to determine the inhibitor's potency (IC50).[25]
Step-by-Step Protocol
-
Cell Culture and IDO1 Induction:
-
Rationale: Using a cell line known to upregulate IDO1 upon stimulation provides a more physiologically relevant system than a purified enzyme assay, as it accounts for cell permeability and intracellular target engagement.
-
Procedure:
-
-
Inhibitor Treatment:
-
Rationale: A serial dilution of the inhibitor is necessary to generate a dose-response curve from which the IC50 can be calculated.
-
Procedure:
-
Prepare a 10-point serial dilution of this compound, Epacadostat, and Navoximod in the appropriate cell culture medium.
-
Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% activity).
-
Incubate the plate for an additional 24 hours.[25]
-
-
-
Kynurenine Detection:
-
Rationale: The concentration of kynurenine in the supernatant is a direct readout of IDO1 enzymatic activity in the cells.
-
Procedure:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[25]
-
Transfer the supernatant to a new 96-well plate.
-
To hydrolyze the initial product (N-formylkynurenine) to kynurenine, add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes.[25]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the TCA-treated supernatant to a new plate. Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[25]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
-
-
Data Analysis:
-
Rationale: Plotting the absorbance against the log of the inhibitor concentration allows for the determination of the IC50 value.
-
Procedure:
-
Convert absorbance values to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.
-
-
Workflow Diagram
Caption: Workflow for the cell-based IDO1 activity assay.
Discussion and Future Directions
The in vitro data positions this compound as a viable candidate for further development as an IDO1 inhibitor, demonstrating potency comparable to molecules that have advanced to clinical trials. Its novel oxazole scaffold may offer advantages in terms of synthetic accessibility, patentability, and the potential for improved ADME (absorption, distribution, metabolism, and excretion) properties compared to existing chemical series.
However, the journey from a potent in vitro inhibitor to a successful therapeutic is long. The failure of the Epacadostat Phase 3 trial highlighted that potent enzymatic inhibition does not automatically translate to clinical benefit, underscoring the complexity of the tumor microenvironment and potential compensatory mechanisms.[8][18]
Crucial Next Steps:
-
Selectivity Profiling: It is imperative to assess the selectivity of this compound against other tryptophan-catabolizing enzymes, namely IDO2 and Tryptophan 2,3-dioxygenase (TDO), to ensure on-target activity and minimize potential off-target effects.[17]
-
In Vivo Pharmacokinetics and Pharmacodynamics: The compound must demonstrate favorable oral bioavailability and metabolic stability. In vivo studies in rodent models are necessary to confirm that administration of the compound leads to a sustained reduction in kynurenine levels in both plasma and the tumor microenvironment.
-
Preclinical Efficacy Models: The ultimate preclinical validation will come from demonstrating anti-tumor efficacy in syngeneic mouse tumor models, both as a monotherapy and, more importantly, in combination with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
References
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC.
- Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed.
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
- Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC - NIH.
- Epacadostat - IDO1 inhibitor, AMS.MC-4499-2 | Amsbio. Amsbio. [Link]
- Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - AACR Journals.
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers. Frontiers Media. [Link]
- Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max Planck Institute. [Link]
- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - ACS Publications. American Chemical Society. [Link]
- Targeting immunometabolism mediated by the IDO1 Pathway: a new mechanism of immune resistance in endometrial cancer - Frontiers. Frontiers Media. [Link]
- Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - NIH.
- Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PubMed Central.
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. American Chemical Society. [Link]
- This compound, 97%, Thermo Scientific 1 g. Fisher Scientific. [Link]
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Chemical and Pharmaceutical Research. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar. [Link]
Sources
- 1. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 17. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axonmedchem.com [axonmedchem.com]
- 24. amsbio.com [amsbio.com]
- 25. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-(2-Bromophenyl)-1,3-Oxazole Derivatives in Anticancer Research
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a laboratory hypothesis to a clinical candidate is fraught with challenges. A critical juncture in this process is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth technical comparison of the activity of 5-(2-Bromophenyl)-1,3-oxazole derivatives, a class of heterocyclic compounds that has garnered significant interest for its anticancer potential. By examining the experimental data and the underlying scientific principles, we aim to illuminate the often-observed disparities between in vitro potency and in vivo efficacy, offering insights to navigate this translational gap.
The 1,3-oxazole scaffold is a five-membered heterocyclic ring containing nitrogen and oxygen, recognized as a key pharmacophore in medicinal chemistry due to its diverse biological activities.[1] Substitution patterns on this ring system play a crucial role in defining the compound's therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The incorporation of a bromophenyl group, in particular, has been explored to enhance the potency of various small molecule inhibitors.
This guide will delve into the nuances of evaluating these compounds, presenting a side-by-side analysis of their performance in cell-based assays versus animal models. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
In Vitro Activity: Potency in a Controlled Environment
The initial screening of potential anticancer agents almost invariably begins with in vitro assays. These experiments are designed to assess the direct cytotoxic or cytostatic effects of a compound on cancer cell lines. The primary metric for potency in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Representative In Vitro Anticancer Activity of Bromophenyl-Oxazole and Related Derivatives
The following table summarizes the in vitro anticancer activity of a selection of bromophenyl-oxazole and structurally related bromophenyl-oxadiazole derivatives against various human cancer cell lines. This data, compiled from several studies, illustrates the potent cytotoxic effects these compounds can exhibit in a controlled setting.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Oxadiazole Derivative) | HepG2 (Hepatocellular Carcinoma) | 0.138 | [2] |
| Compound 2 (Oxadiazole Derivative) | MCF-7 (Breast Adenocarcinoma) | 0.164 | [2] |
| Compound 3 (Oxadiazole Derivative) | HepG2 (Hepatocellular Carcinoma) | 0.157 | [2] |
| Compound 4 (Oxadiazole Derivative) | MCF-7 (Breast Adenocarcinoma) | 0.179 | [2] |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g) | Jurkat (Leukemia) | 0.00035 | [3] |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i) | HT-29 (Colon Carcinoma) | 0.0005 | [3] |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(2'-naphthyl)oxazole (4a) | A549 (Non-small Cell Lung Cancer) | 0.0005 | [3] |
Expert Analysis of In Vitro Data: The low nanomolar to micromolar IC50 values observed for these derivatives against a range of cancer cell lines are indicative of high intrinsic potency. The choice of cell lines is critical; utilizing a panel representing different cancer types (e.g., leukemia, colon, lung, breast, liver) provides a preliminary spectrum of the compound's potential application. The consistency of high potency across multiple cell lines, as seen with some derivatives, suggests a mechanism of action that targets a fundamental process in cell proliferation.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Activity: Efficacy in a Complex Biological System
While in vitro assays are invaluable for initial screening, they do not replicate the complex environment of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can significantly impact a compound's efficacy in vivo. Therefore, promising candidates from in vitro studies must be evaluated in animal models to assess their therapeutic potential in a more physiologically relevant context.
Case Study: In Vivo Antitumor Activity of a Substituted Oxazole Derivative
A study on 2-methyl-4,5-disubstituted oxazoles, a class of compounds structurally related to the this compound core, provides a compelling example of the transition from in vitro to in vivo evaluation.[3] One of the lead compounds from this study, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i) , demonstrated potent in vitro activity and was subsequently tested in a mouse syngeneic tumor model.[3]
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound 4i | C57BL/6 mice | Syngeneic melanoma | 10 mg/kg, i.p., daily | Significant reduction in tumor mass | [3] |
Expert Analysis of In Vivo Data: The significant reduction in tumor mass observed in the mouse model is a crucial indicator of the compound's potential as a therapeutic agent. The choice of an appropriate animal model is paramount. Syngeneic models, where the tumor and the host are from the same genetic background, are valuable for studying the interaction of the drug with a competent immune system. The route of administration (e.g., intraperitoneal, oral) and the dosing regimen are critical parameters that are optimized to achieve therapeutic concentrations at the tumor site while minimizing systemic toxicity.
Detailed Protocol: In Vivo Tumor Xenograft Study
Principle: This protocol outlines the establishment of a tumor xenograft model in immunocompromised mice to evaluate the antitumor efficacy of a test compound.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 for colon cancer) under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Caption: Workflow for an in vivo tumor xenograft study.
Bridging the Gap: Correlating In Vitro and In Vivo Activity
The ultimate goal of preclinical studies is to identify compounds with a strong correlation between their in vitro potency and in vivo efficacy. However, a direct one-to-one relationship is rare. A compound with excellent in vitro activity may fail in vivo due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or unforeseen toxicity. Conversely, a compound with modest in vitro potency might exhibit significant in vivo efficacy if it has favorable ADMET characteristics that lead to sustained therapeutic concentrations at the tumor site.
The mechanism of action of many oxazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] This disruption of the microtubule network is a well-established anticancer strategy.
Caption: Mechanism of action of tubulin-inhibiting oxazole derivatives.
Conclusion and Future Perspectives
The development of novel anticancer agents based on the this compound scaffold holds significant promise. The potent in vitro activity demonstrated by many derivatives underscores their potential as cytotoxic agents. However, the successful translation of this potency into in vivo efficacy is a complex challenge that requires a deep understanding of the interplay between the compound's intrinsic activity and its pharmacokinetic and pharmacodynamic properties.
The case study of a closely related substituted oxazole highlights that a strong correlation between in vitro and in vivo results is achievable. Future research in this area should focus on a multi-parameter optimization approach, considering not only the IC50 values in cell-based assays but also the ADMET properties of the compounds. This integrated strategy will be crucial for identifying and advancing the most promising this compound derivatives towards clinical development.
References
- A comprehensive review on biological activities of oxazole derivatives. PMC.
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
- Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents. ResearchGate.
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC.
- Oxazole-Based Compounds As Anticancer Agents. Request PDF.
- Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.
- 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. PubMed Central.
- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship.org.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Oxazole-Based Fluorophores: A Comparative Guide to Photophysical Properties
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While classic fluorophores have long dominated the landscape, a growing class of oxazole-based compounds is emerging with unique and tunable photophysical properties, making them highly valuable for a range of applications, including cellular imaging and materials science.[1] This guide provides an in-depth comparison of the photophysical characteristics of different substituted oxazoles, supported by experimental data, to aid in the rational design and selection of these versatile molecules.
The core of oxazole's utility lies in its five-membered heterocyclic structure containing both an oxygen and a nitrogen atom.[2][3] This ring system can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and, consequently, its photophysical properties.[1] By strategically placing electron-donating and electron-withdrawing groups on the oxazole scaffold, a donor-π-acceptor (D-π-A) framework can be established.[4] This architecture is fundamental to their behavior, as excitation with light can induce an intramolecular charge transfer (ICT), a phenomenon that is often highly sensitive to the surrounding environment.[4][5][6]
Key Photophysical Parameters for Comparative Analysis
To objectively compare different substituted oxazoles, a set of key performance indicators must be considered. Understanding these parameters is essential for selecting the optimal fluorophore for a specific application.[1]
-
Absorption Maximum (λabs): The wavelength at which a molecule absorbs light most strongly.[4]
-
Emission Maximum (λem): The wavelength of light most intensely emitted by the molecule after excitation.[4]
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima.[1][4] A larger Stokes shift is generally desirable to minimize self-absorption and improve signal clarity.[1]
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.[7][8]
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[1][4][9] A higher quantum yield indicates a brighter fluorophore.[1]
-
Fluorescence Lifetime (τ): The average time a molecule spends in its excited state before returning to the ground state.[4][9]
Comparative Analysis of Substituted Oxazoles
The photophysical properties of substituted oxazoles are intricately linked to the nature and position of their substituents. The following sections and tables provide a comparative overview of these properties.
Influence of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the oxazole ring system can significantly modulate its photophysical properties. A study by G. S. S. S. S. N. Swamy et al. provides a clear example of this by comparing a series of 5-methyl-4-acetyl oxazoles with different para-substituents on a 2-phenyl ring.[5][10][11]
| Compound | Substituent (at para-position of 2-phenyl group) | λabs (nm) in Dioxane | λem (nm) in Dioxane | Quantum Yield (ΦF) in Dioxane | Lifetime (τ) (ns) in Dioxane |
| MMPAO | -CH3 (Weak EDG) | 300 | 400 | 0.43 | 1.62 |
| MOPAO | -OCH3 (Strong EDG) | 303 | 405 | 0.51 | 1.85 |
| MDMAPAO | -N(CH3)2 (Very Strong EDG) | 360 | 460 | 0.62 | 2.15 |
| MDPAPAO | -N(C6H5)2 (Very Strong EDG) | 370 | 480 | 0.75 | 2.85 |
Data synthesized from Swamy, G. S. S. S. S. N., et al. (2013).[5]
As evidenced by the data, increasing the electron-donating strength of the substituent leads to a significant bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased intramolecular charge transfer character of the excited state.[5] Furthermore, the fluorescence quantum yield and lifetime also show a positive correlation with the electron-donating ability of the substituent.[5] The diphenylamino substituted oxazole (MDPAPAO) exhibits the most impressive photophysical properties in this series, with the highest quantum yield and longest lifetime.[5][10][11]
The Impact of Solvent Polarity
Many oxazole derivatives exhibit solvatochromism, where their fluorescence properties are sensitive to the polarity of their microenvironment.[1] This makes them valuable as probes for studying cellular membranes and other biological systems.[1] The fluorescence emission of MDPAPAO, for instance, is highly sensitive to the polarity of the solvent.[5][10] This sensitivity is a hallmark of molecules with a significant change in dipole moment upon excitation, which can be rationalized by the Lippert-Mataga equation.[5][6][10]
In a study on naphthoxazole derivatives, it was observed that while the UV-Vis absorption spectra are relatively insensitive to solvent polarity, the fluorescence spectra show a significant solvatochromic effect, leading to large Stokes shifts.[6][7][8] This indicates a substantial increase in the excited-state dipole moment, consistent with the formation of an intramolecular charge-transfer excited state.[6][7][8]
Experimental Protocols
The characterization of the photophysical properties of substituted oxazoles relies on standardized and well-validated experimental protocols.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.[9]
Materials and Equipment:
-
Fluorometer capable of measuring corrected emission spectra
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Solvent for dissolving the sample and standard
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φs and Φr are the quantum yields of the sample and reference, respectively.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Determination of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials and Equipment:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector, and timing electronics.
-
The same solutions prepared for the quantum yield measurement.
-
A scattering solution (e.g., ludox) to measure the instrument response function (IRF).
Procedure:
-
Measure the IRF of the system using the scattering solution.
-
Measure the fluorescence decay of the sample and the standard at their respective emission maxima.
-
Analyze the decay curves by fitting them to a single or multi-exponential decay model after deconvolution with the IRF. The lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: The relationship between substituent, electronic properties, and photophysical properties of oxazoles.
Caption: Experimental workflow for characterizing the photophysical properties of substituted oxazoles.
Conclusion
Substituted oxazoles represent a versatile and highly tunable class of fluorophores. By understanding the fundamental principles that govern their photophysical properties, researchers can rationally design and select oxazole-based probes with tailored characteristics for a wide array of applications in chemical biology, drug discovery, and materials science. The strategic placement of electron-donating and electron-withdrawing groups, coupled with a consideration of the solvent environment, allows for precise control over their absorption, emission, and fluorescence efficiency. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these promising fluorescent molecules.
References
- Swamy, G. S. S. S. S. N., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 256-262. [Link]
- Lazzaroni, S., et al. (2013). Solvent and media effects on the photophysics of naphthoxazole derivatives. Photochemistry and Photobiology, 89(6), 1327-1334. [Link]
- Lazzaroni, S., et al. (2013).
- Lazzaroni, S., et al. (2013).
- Lazzaroni, S., et al. (2013).
- Dutta, A., et al. (2022). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. Request PDF, [Link]
- Piguel, S., et al. (2013). Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes.
- Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
- Sreejith, S., et al. (2018). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry, 42(15), 12535-12541. [Link]
- Anjali, et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research, 27(4S), 7205. [Link]
- Swamy, G. S. S. S. S. N., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Hong Kong Baptist University - HKBU Scholars, [Link]
- Swamy, G. S. S. S. S. N., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units.
- Mzayen, Q. A., et al. (2020). Luminescent properties of some imidazole and oxazole based heterocycles: Synthesis, structure and substituent effects. Request PDF, [Link]
- Kniess, T., et al. (2021). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. Molecules, 26(11), 3169. [Link]
- Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online, [Link]
- Wang, H., et al. (2019). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers, 6(16), 2873-2877. [Link]
- Wikipedia. (n.d.). Oxazole. In Wikipedia.
- Kysil, A., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv, [Link]
- Kim, D., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26038–26045. [Link]
- Li, Y., et al. (2020). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Semantic Scholar, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent and media effects on the photophysics of naphthoxazole derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 8. Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying 5-(2-Bromophenyl)-1,3-oxazole
Introduction: The Analytical Imperative for 5-(2-Bromophenyl)-1,3-oxazole
This compound is a heterocyclic compound with a structure that suggests its potential as a key intermediate in the synthesis of pharmacologically active molecules and advanced materials. As with any specialty chemical used in regulated industries, the ability to accurately and reliably quantify it is paramount. Whether determining the purity of a synthetic batch, assessing its concentration in a reaction mixture, or identifying it as a potential impurity in a final drug product, robust analytical methods are not just a necessity but a foundational requirement for quality control and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). While specific, validated methods for this exact analyte are not widely published, this document leverages established analytical principles and data from structurally analogous brominated heterocyclic compounds to present a robust framework for method selection and validation. Every protocol and recommendation herein is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and a clear path to developing a self-validating, reliable analytical system.[1][2][3]
Pillar 1: The Foundation of Trust - Principles of Method Validation
Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] Before comparing specific techniques, it is crucial to understand the universal parameters that define a method's reliability. These are mandated by regulatory bodies to ensure that any data generated is accurate, precise, and trustworthy.[1][2][3]
The core characteristics of a validated analytical method, as outlined by the ICH Q2(R1) guidelines, are visualized below.[1]
Caption: Core parameters for analytical method validation as per ICH guidelines.
Pillar 2: A Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is driven by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity. For this compound, a moderately polar, aromatic compound, chromatographic techniques are the most suitable.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for its versatility in analyzing a vast range of compounds, especially those that are non-volatile or thermally sensitive.[5]
-
Principle of Separation: The method relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[6] For a molecule like this compound, Reverse-Phase (RP) HPLC is the most appropriate choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).[6] The non-polar nature of the bromophenyl and oxazole rings will cause retention on the C18 column, allowing for effective separation from more polar impurities.
-
Detection Methods:
-
UV-Vis/Photodiode Array (PDA) Detection: The aromatic rings and heterocyclic structure of the analyte will exhibit strong UV absorbance, making UV detection a simple, robust, and cost-effective choice for quantification.[7] A PDA detector provides the added advantage of acquiring the full UV spectrum of the peak, which aids in peak purity assessment and identity confirmation. Based on similar oxazole derivatives, the maximum absorption wavelength (λmax) is expected to be in the 230-380 nm range.[7]
-
Mass Spectrometry (LC-MS) Detection: Coupling HPLC with a mass spectrometer provides significantly higher selectivity and sensitivity. It is the preferred method for quantifying trace levels of the analyte or for analysis in complex biological matrices where co-eluting peaks might interfere with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it a "gold standard" for many applications.[8]
-
Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column.[9] For this compound to be amenable to GC analysis, it must be sufficiently volatile and thermally stable to be vaporized in the heated injector without degradation.
-
Causality Behind Its Use: While HPLC is often the first choice for such molecules, GC-MS can be an excellent alternative, particularly for impurity profiling where volatile byproducts may be present. The mass spectrometer detector provides structural information based on the compound's fragmentation pattern, which is highly specific.[8] The presence of bromine is easily identified due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[10][11]
Data Presentation: Typical Performance Characteristics
The following table summarizes the expected performance characteristics of well-validated HPLC and GC-MS methods for the quantification of this compound, based on established validation guidelines and data from analogous compounds.[1][2][12][13]
| Validation Parameter | HPLC-UV (Proposed) | HPLC-MS (Proposed) | GC-MS (Proposed) | Authoritative Acceptance Criteria (ICH/FDA) [1][2] |
| Specificity/Selectivity | High; baseline separation from impurities. | Very High; separation by chromatography and mass. | Very High; separation by retention time and mass fragmentation. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).[3] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | A correlation coefficient of ≥ 0.995 is generally acceptable. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 1 - 100 ng/mL | The range must cover the expected working concentration with demonstrated accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% | Typically within ±15% of the nominal value (±20% at LOQ).[2] |
| Precision (% RSD) | Intraday: ≤ 1.0%Interday: ≤ 2.0% | Intraday: ≤ 5.0%Interday: ≤ 10.0% | Intraday: ≤ 5.0%Interday: ≤ 10.0% | For assays, RSD should typically be ≤ 2%. For impurities at low concentrations, ≤ 15% may be acceptable.[12] |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | ~0.3 ng/mL | Typically determined at a signal-to-noise ratio of 3:1. |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~1.0 ng/mL | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[2] |
| Robustness | High | Moderate-High | Moderate | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature, flow rate). |
Pillar 3: Self-Validating Experimental Protocols
A trustworthy protocol is a self-validating one. This is achieved by defining system suitability tests (SST) that are performed before any sample analysis. SSTs are a series of checks that confirm the analytical system is performing correctly and is fit for the intended analysis, thereby ensuring the integrity of the generated data.[3]
Proposed Protocol 1: Validation of a Reverse-Phase HPLC-UV Method
This protocol describes the validation of a stability-indicating HPLC method, designed to separate the parent analyte from potential degradation products.
1. Instrumentation and Chromatographic Conditions
-
System: HPLC or UHPLC with a PDA or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, while the standard dimensions offer a good balance between resolution and analysis time.[14]
-
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Causality: Formic acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peak shapes.[5] Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
-
-
Elution: Gradient elution (e.g., 30% B to 90% B over 15 minutes) or Isocratic (e.g., 60:40 A:B).
-
Causality: A gradient is preferred for stability studies to ensure elution of all potential degradation products, which may have widely varying polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Injection Volume: 10 µL.
2. System Suitability Test (SST) Protocol
-
Procedure: Before starting the validation experiments, inject a standard solution (e.g., 20 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 1.0%
-
Causality: These criteria confirm that the column is efficient, the peak shape is good, and the system is providing reproducible injections.
-
3. Validation Workflow: Linearity Assessment
Caption: Step-by-step workflow for establishing the linearity of the HPLC method.
4. Validation Workflow: Accuracy by Recovery Study
Caption: Workflow for determining method accuracy through a recovery study.
Proposed Protocol 2: Validation of a GC-MS Method
This protocol is suitable for identifying and quantifying this compound, especially for trace-level analysis or impurity identification.
1. Instrumentation and Conditions
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Injector: Split/Splitless inlet, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms or equivalent).
-
Causality: This is a versatile, non-polar column suitable for a wide range of semi-volatile compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
Causality: This temperature program provides a good starting point to ensure the analyte elutes with a good peak shape in a reasonable time. It must be optimized based on preliminary experiments.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for method development and specificity; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
-
Causality: EI at 70 eV is standard and produces reproducible fragmentation patterns for library matching. SIM mode significantly enhances sensitivity by monitoring only specific ions characteristic of the analyte.
-
2. Sample Preparation
-
Procedure: Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration within the linear range (e.g., 1-100 ng/mL).
-
Note on Derivatization: For some heterocyclic compounds, derivatization (e.g., silylation) may be required to improve volatility and thermal stability. However, for this compound, it is likely volatile enough for direct analysis. This must be confirmed experimentally.
3. Validation Procedures
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, etc.) would be assessed using protocols conceptually similar to those described for HPLC, but adapted for the GC-MS system and its lower concentration range.
-
Specificity: Is inherently high in GC-MS. It is confirmed by analyzing a blank matrix and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. The uniqueness of the mass spectrum further confirms identity.[3]
-
Accuracy and Precision: Are determined by repeatedly analyzing quality control (QC) samples prepared at low, medium, and high concentrations across the calibration range.[12][15]
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC and GC-MS for the quantification of this compound is dictated by the analytical objective.
-
For routine quality control, purity assessment, and assay of the bulk material, the proposed HPLC-UV method is the superior choice. It is robust, cost-effective, highly precise, and provides sufficient sensitivity and selectivity for analyzing concentrations in the µg/mL range and above.
-
For trace-level quantification, analysis in complex matrices (e.g., biological fluids), or for definitive identification of the analyte as an unknown impurity, mass spectrometry-based methods are required.
-
HPLC-MS is ideal for its high sensitivity and applicability without concerns for thermal stability.
-
GC-MS is an excellent alternative if the compound is thermally stable, offering unparalleled specificity through its characteristic fragmentation patterns, especially the distinct isotopic signature of the bromine atom.
-
Ultimately, the development and validation of any analytical method for this compound must be a rigorous, documented process. By grounding the experimental design in the principles of the ICH, USP, and FDA guidelines, researchers and drug development professionals can build a self-validating system that generates trustworthy, reliable, and defensible data.
References
- USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [URL: https://www.uspbpep.
- An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)oxazole. Benchchem. [URL: https://www.benchchem.com/application-notes/2-(4-bromophenyl)oxazole-solubility-stability]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [URL: https://www.brewerscience.com/blog/small-molecule-analysis-testing-hplc-vs-gc/]
- Application Notes & Protocols: Analytical Methods for the Purification of Oxazole Derivatives. Benchchem. [URL: https://www.benchchem.
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8583689/]
- Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [URL: https://www.environics.
- A Review on GC-MS and Method Development and Validation. Impactfactor. [URL: https://www.impactfactor.org/site/articles/impact-factor-0.
- What is High-Performance Liquid Chromatography (HPLC)? Agilent. [URL: https://www.agilent.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [URL: https://www.researchgate.
- Key Features of High-Performance Liquid Chromatography (HPLC). Food Safety Institute. [URL: https://www.foodsafetyinstitute.
- High Performance Liquid Chromatography: An Overview. International Journal of Creative Research Thoughts. [URL: https://ijcrt.org/papers/IJCRT2309720.pdf]
- High-performance liquid chromatography. Wikipedia. [URL: https://en.wikipedia.
- UV-Vis absorption spectra of the synthesized... ResearchGate. [URL: https://www.researchgate.net/figure/UV-Vis-absorption-spectra-of-the-synthesized-2-alkyl-5-4-phenyldiazenyl-phenyl-1_fig2_286443831]
- Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and United Nations Development Programme. [URL: https://www.ec-undp-unitar.org/validation-analytical-methods-pharmaceutical-analysis]
- GCMS 3 Fragmentation Patterns. YouTube. [URL: https://www.youtube.
- 2,5-Diphenyl-oxazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/Csm9TI5OB44]
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v26-2/28.pdf]
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [URL: https://www.scielo.br/j/rbcf/a/tK9zYhZgq8gY8g3f8yX3Q8v/?lang=en]
- Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Luminescence. [URL: https://www.sciencedirect.com/science/article/pii/S002223130700188X]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [URL: https://www.savemyexams.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Central Florida. [URL: https://stars.library.ucf.edu/cgi/viewcontent.cgi?article=1001&context=chem-honors]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol9-issue11/Version-2/D0911022026.pdf]
Sources
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. agilent.com [agilent.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. impactfactor.org [impactfactor.org]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. environics.com [environics.com]
benchmarking the synthesis of 5-(2-Bromophenyl)-1,3-oxazole against literature yields
An In-Depth Guide to the Synthesis of 5-(2-Bromophenyl)-1,3-oxazole: A Comparative Benchmarking Study
Introduction
The oxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] this compound, in particular, serves as a versatile synthetic intermediate. The presence of a bromine atom ortho to the oxazole linkage provides a reactive handle for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science.
This guide provides a comprehensive analysis of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of each method, offering a comparative benchmark of their performance based on literature-precedent yields, reaction efficiency, and operational simplicity. This document is intended for researchers, chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific research and development needs.
Core Synthetic Strategies: A Mechanistic and Performance Overview
The synthesis of 5-substituted oxazoles can be broadly approached via two distinct strategies: linear synthesis, where the oxazole ring is constructed from an acyclic precursor already bearing the desired substituent, and convergent synthesis, where a pre-formed oxazole core is coupled with the substituent.
The Van Leusen Oxazole Synthesis: A Classic One-Pot Approach
The Van Leusen reaction is a powerful and widely utilized method for the one-pot synthesis of 5-substituted oxazoles directly from aldehydes.[1][3][4] This reaction employs tosylmethyl isocyanide (TosMIC), a unique reagent that acts as a C2N1 "3-atom synthon".[1][2]
Causality and Mechanism: The reaction's efficacy is driven by the unique chemical properties of TosMIC, which features an acidic α-proton, a sulfinate group that is an excellent leaving group, and an isocyanide carbon.[3][5] The mechanism proceeds through several key steps:
-
Deprotonation: A base (commonly K₂CO₃ or t-BuOK) removes the acidic proton from TosMIC, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the starting aldehyde (2-bromobenzaldehyde).
-
Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a 5-membered dihydrooxazole (oxazoline) intermediate.[3][4]
-
Elimination: The presence of a proton on the oxazole ring allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization of the ring to furnish the final this compound product.[1]
. Diagram of the Van Leusen Reaction Mechanism
Caption: High-level workflow for the Van Leusen oxazole synthesis.
Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a more modern and highly versatile strategy for forming C-C bonds.[6] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is particularly effective for functionalizing heterocyclic rings like oxazoles.[7][8][9] This approach offers significant flexibility as the bond connecting the phenyl and oxazole rings can be formed from two different precursor pairs.
Synthetic Pathways:
-
Pathway A: Reaction of a 5-halooxazole with (2-bromophenyl)boronic acid.
-
Pathway B: Reaction of an oxazol-5-ylboronic acid (or its ester) with 1,2-dibromobenzene.
Causality and Mechanism: The catalytic cycle, driven by a Pd(0) complex, is the cornerstone of this reaction's success.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 5-bromooxazole), forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group (e.g., the 2-bromophenyl group) from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.
This method's primary advantage is its broad functional group tolerance and the commercial availability of a vast library of boronic acids and organohalides.
Performance Benchmarking: A Comparative Analysis
To provide an objective comparison, the following table summarizes key performance indicators for the described synthetic routes. Yields are based on representative literature examples for structurally analogous compounds due to the specificity of the target molecule.
| Metric | Van Leusen Synthesis | Suzuki-Miyaura Cross-Coupling |
| Reported Yield | Good to Excellent (e.g., 83% reported for a similar 5-(2-chloroquinolin-3-yl)oxazole)[2] | Good to Excellent (Generally 70-95% for oxazole functionalization)[9][10] |
| Number of Steps | Typically 1 (One-Pot) | 2-3 (Requires synthesis of the coupling partners) |
| Starting Materials | 2-Bromobenzaldehyde, TosMIC | 5-Bromooxazole, (2-Bromophenyl)boronic acid (or vice versa) |
| Key Reagents | Strong Base (K₂CO₃, t-BuOK) | Palladium Catalyst, Ligand, Base |
| Reaction Conditions | Refluxing methanol or microwave irradiation[2][11] | Typically 80-120 °C |
| Scalability | Good; simple setup. | Excellent; widely used in industrial processes. |
| Primary Advantage | Operational simplicity and speed (one-pot). | High modularity, flexibility, and generally high yields. |
| Potential Drawback | TosMIC can be moisture-sensitive; base strength is critical.[12] | Catalyst cost; potential for metal contamination in the product. |
Detailed Experimental Protocols
The following protocols are generalized, self-validating procedures derived from established methodologies.[13][14][15] Researchers should perform initial small-scale trials to optimize conditions for their specific laboratory setup.
. Diagram of the General Laboratory Workflow
Caption: Standard workflow from synthesis to characterization.
Protocol 1: Van Leusen Synthesis of this compound
This protocol is adapted from standard Van Leusen reaction conditions.[2][13]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add anhydrous methanol (MeOH) as the solvent, followed by 2-bromobenzaldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC, 1.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[12]
-
To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.[12]
Protocol 2: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol outlines a general procedure for the coupling of 5-bromooxazole with (2-bromophenyl)boronic acid.
-
Reaction Setup: To a round-bottom flask, add 5-bromooxazole (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.
-
Reaction Execution: Purge the mixture with an inert gas (Argon) for 10-15 minutes. Heat the reaction to 90-100 °C and stir until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude material via column chromatography on silica gel to obtain the target compound.
Conclusion and Recommendations
Both the Van Leusen synthesis and Suzuki-Miyaura cross-coupling are highly effective and viable routes for the synthesis of this compound.
-
The Van Leusen synthesis is the superior choice for rapid, one-pot synthesis where operational simplicity is paramount. It is ideal for discovery chemistry settings where quick access to the target molecule is required from a commercially available aldehyde.
-
The Suzuki-Miyaura cross-coupling offers greater flexibility and modularity. While it requires more synthetic steps to prepare the necessary precursors, it is often the preferred method for constructing libraries of analogues and for large-scale synthesis where maximizing yield is the primary objective.
The ultimate choice of method will depend on the specific goals of the research program, balancing the need for speed and simplicity against the demand for yield and flexibility.
References
- Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- Van Leusen Reaction. NROChemistry. [Link]
- Van Leusen reaction. Wikipedia. [Link]
- Van Leusen Reaction. Organic Chemistry Portal. [Link]
- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
- Suzuki coupling of oxazoles. Research Explorer - The University of Manchester. [Link]
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Cross-Coupling Reaction of Oxazoles.
- (PDF) A Practical Synthesis of 1,3-Oxazole.
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. ijpsonline.com [ijpsonline.com]
- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Secure and Compliant Disposal of 5-(2-Bromophenyl)-1,3-oxazole: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(2-Bromophenyl)-1,3-oxazole, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are designed to be self-validating, integrating causality with operational steps to foster a deep understanding of safe chemical handling.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is critical. This compound is a halogenated heterocyclic organic molecule.[1][2] The presence of the bromine atom and the oxazole ring dictates its reactivity and toxicological profile.
According to available safety data, this compound is classified with the following hazards:
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
Core Safety and Disposal Data
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H302, H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant | [3][4] |
| Waste Classification | Halogenated Organic Waste | [1] |
| Recommended Disposal | Incineration at a licensed hazardous waste facility | [1][5] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents | [6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with initial handling and culminates in its transfer to a licensed waste disposal facility. The following protocol is designed to ensure safety and regulatory compliance throughout this lifecycle.
Diagram of the Disposal Workflow
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
1. Personal Protective Equipment (PPE): Before handling the waste, ensure that, at a minimum, the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always check the manufacturer's glove compatibility chart.
-
Eye Protection: Chemical splash goggles are required. A face shield is recommended if there is a risk of splashing.
-
Protective Clothing: A fully buttoned laboratory coat must be worn.
2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate as Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of in a container specifically designated for halogenated organic waste.[1] Do not mix with non-halogenated organic or inorganic waste streams.
-
Avoid Incompatibilities: This compound should not be mixed with strong oxidizing or reducing agents.[6]
3. Container Selection and Labeling:
-
Container: Use a robust, leak-proof container with a secure, tight-fitting lid that is compatible with the chemical.
-
Labeling: The container must be clearly labeled as soon as the first waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 328270-70-8[4]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant)
-
The date when the waste was first added to the container (accumulation start date)
-
4. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and sources of ignition.
-
Container Management: Keep the waste container closed at all times except when adding waste.
5. Final Disposal:
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[6] The standard and most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[1][5] This process ensures the complete destruction of the hazardous components.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is vital.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's emergency response team and EHS department.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
Regulatory Context: Why These Procedures Matter
The disposal of hazardous waste, including halogenated organic compounds, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations are in place to protect human health and the environment. Improper disposal can lead to significant environmental contamination and legal liabilities. Halogenated organic compounds are of particular concern due to their potential persistence and toxicity. The procedures outlined in this guide are designed to meet or exceed these regulatory requirements.
By adhering to these scientifically sound and regulation-compliant disposal procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- Thermo Fisher Scientific. This compound, ≥97%, Safety and Handling. URL
- ChemicalBook. This compound | 328270-70-8. URL
- U.S. Environmental Protection Agency.
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?. URL
- Fisher Scientific. SAFETY DATA SHEET: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole. URL
- Bucknell University.
- EvitaChem. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. URL
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. URL
- U.S. Environmental Protection Agency. Hazardous Waste. URL
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 3. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 328270-70-8 [m.chemicalbook.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Bromophenyl)-1,3-oxazole
This guide provides an in-depth, procedural framework for the safe handling of 5-(2-Bromophenyl)-1,3-oxazole. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, delving into the causality behind each safety protocol to build a culture of intrinsic laboratory safety. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and aligns with the highest standards of laboratory practice.
Hazard Assessment: Understanding the Compound
This compound (CAS No: 328270-70-8) is a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry and synthetic organic chemistry.[1] While its full toxicological profile is not exhaustively studied, the available data and the nature of its chemical structure—containing a brominated aromatic ring and an oxazole moiety—demand a cautious and informed approach.[1][2][3]
The primary hazards, as identified in safety data sheets, are summarized below.[4][5]
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [5] |
These classifications mandate a stringent Personal Protective Equipment (PPE) protocol to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
The Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a risk-mitigation strategy based on the compound's specific hazards. The following protocol is divided into tiers, representing the essential equipment for routine handling and enhanced protection for higher-risk scenarios.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, especially when in solid (powder) or vapor-producing forms, must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize respiratory exposure, as the compound may cause respiratory irritation.[4][5] The fume hood contains vapors and fine particulates, preventing them from entering the laboratory's ambient air.
Tier 1: Standard PPE for Routine Handling
This level of protection is mandatory for all procedures involving the handling of this chemical, including weighing, transfers, and reaction setup.
-
Eye and Face Protection:
-
Requirement: ANSI Z87-certified safety glasses with side shields are the absolute minimum.[6]
-
Causality: The compound is a serious eye irritant.[4][5] Direct contact from a splash or accidental transfer from a glove could cause significant injury. The side shields protect against projectiles and splashes from the side. For procedures with a higher risk of splashing, such as transfers of solutions, a full face shield should be worn over safety glasses.[7]
-
-
Skin and Body Protection:
-
Requirement: A long-sleeved, knee-length laboratory coat and nitrile gloves are essential.[6]
-
Causality: As a known skin irritant, direct contact must be avoided.[4][5] A lab coat protects underlying clothing and skin from minor spills and contamination. Nitrile gloves provide a robust barrier against a wide range of organic compounds, including halogenated aromatics.[6] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice the double-gloving technique for extended operations.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
-
Footwear:
-
Requirement: Closed-toe shoes made of a non-porous material.
-
Causality: This protects the feet from spills of corrosive or irritating chemicals.
-
Tier 2: Enhanced PPE for High-Risk Scenarios
High-risk scenarios include handling large quantities (>10g), heating the compound, or any procedure that could lead to significant aerosolization.
-
Respiratory Protection:
-
Requirement: If working outside of a fume hood is unavoidable (a situation that should be exceptionally rare and requires a specific risk assessment) or if there is a spill, a respirator is necessary. A full-face air-purifying respirator (APR) with a multi-sorbent cartridge effective against organic vapors and particulates is recommended.[9][10]
-
Causality: The compound may cause respiratory irritation.[5] Fine powders can be easily inhaled, and heating the substance will increase its vapor pressure, leading to higher concentrations in the air.
-
-
Enhanced Body Protection:
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.
Caption: Workflow for Safely Handling this compound.
Emergency Response and Disposal Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly reduce harm.
Emergency First Aid
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[4][9][11] | Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[9][11] Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][11] | If skin irritation persists, seek medical attention.[9] |
| Inhalation | Move the individual to fresh air immediately.[9][12] | If breathing is difficult or symptoms persist, seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards.[9] | Call a poison control center or physician immediately.[4][9] |
Spill Management
-
Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Waste Segregation: Do not mix this waste with incompatible materials like strong oxidizing agents.[14]
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[14] The label must include the full chemical name and associated hazard warnings.
-
Disposal: All waste, including empty containers and contaminated PPE, must be disposed of through your institution's EHS-approved hazardous waste disposal program.[9][14] Never dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself but also contribute to a robust and resilient culture of safety within the scientific community.
References
- This compound, ≥97%, Thermo Scientific. Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/products/5-2-bromophenyl-1-3-oxazole-97-thermo-scientific/CC35710DA]
- Bromine. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response-research/bromine]
- BROMINE. CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA). [URL: https://cameochemicals.noaa.gov/chemical/254]
- This compound | 328270-70-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3761948.htm]
- SAFETY DATA SHEET: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC49610CB&productDescription=5-2-BROMOPHENYL-3-METHYL-1+250MG&vendorId=VN00033041&countryCode=US&language=en]
- Bromine: incident management. GOV.UK. [URL: https://www.gov.uk/government/publications/bromine-properties-incident-management-and-toxicology]
- Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/chemicalemergencies/factsheets/bromine.html]
- 5-(4-bromophenyl)-1,3-oxazole AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds016977]
- BROMINE BROMINE - Safety Handbook. ICL Group. [URL: https://icl-group-sustainability.com/wp-content/uploads/2017/12/Bromine-Safety-Handbook.pdf]
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
- This compound, 97%, Thermo Scientific 1 g. Fisher Scientific. [URL: https://www.fishersci.se/shop/products/5-2-bromophenyl-1-3-oxazole-97-thermo-scientific-4/10795711]
- Personal Protective Equipment. University of Florida Environmental Health & Safety. [URL: https://ehs.ufl.edu/resource-hub/ppe/]
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [URL: https://www.samssolutions.com.my/protective-gear-for-chemical-handling/]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Proper Protective Equipment. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/01%3A_GENERAL_ASPECTS_OF_ORGANIC_CHEMISTRY_LABORATORY/1.03%3A_Proper_Protective_Equipment]
- SAFETY DATA SHEET: Oxazole. Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC158300050&productDescription=OXAZOLE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET: 5-(4-Bromophenyl)isoxazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC12910DA&productDescription=5-4-BROMOPHENYL+ISOXAZOLE+250MG&vendorId=VN00033041&countryCode=US&language=en]
- 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole. EvitaChem. [URL: https://www.evitachem.com/product/evt-15613058]
- 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7255155_EN.htm]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/assets/sds/B1728_EG.pdf]
- Essential Guide to the Safe Disposal of 2-(4-Bromophenyl)-4,5-dihydrooxazole. Benchchem. [URL: https://www.benchchem.com/pdf/BC189120-01-2-Disposal.pdf]
- 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0328]
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38291483/]
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- A comprehensive review on biological activities of oxazole derivatives. PMC, National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360633/]
Sources
- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 328270-70-8 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.ca [fishersci.ca]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
